molecular formula C6H5N3 B1194522 Azidobenzene CAS No. 622-37-7

Azidobenzene

货号: B1194522
CAS 编号: 622-37-7
分子量: 119.12 g/mol
InChI 键: CTRLRINCMYICJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Azidobenzene solution can undergo click reaction with alkyne-functionalized oligomers to form O-ester-functionalized o-phenylenes, a group of aromatic foldamers with a good folding tendency in most solvents.>This compound is an aromatic azide generally used in copper(I)-catalyzed azide-alkyne cycloaddition reactions.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

azidobenzene
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InChI

InChI=1S/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CTRLRINCMYICJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30878870
Record name Phenylazide
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Molecular Weight

119.12 g/mol
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CAS No.

622-37-7
Record name Azidobenzene
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Record name Azidobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to Azidobenzene: Synthesis and Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of azidobenzene, a versatile chemical intermediate. Detailed herein are its core properties, established synthesis protocols, and significant applications, with a focus on click chemistry and photoaffinity labeling.

This compound (C₆H₅N₃) is an organic compound featuring a phenyl group attached to an azide functional group. This pale yellow, oily liquid is a crucial building block in organic synthesis, enabling a variety of chemical transformations. Its utility is particularly pronounced in the fields of bioorthogonal chemistry and chemical biology, where the azide moiety's unique reactivity is harnessed for specific molecular conjugations and the study of biological interactions.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below, offering a quick reference for experimental design and characterization.

PropertyValueReference(s)
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
CAS Number 622-37-7[1]
Appearance Pale yellow, oily liquid
Melting Point -27.5 °C[2]
Boiling Point 73 °C at 6 Torr[2]
Density 1.086 g/mL[2]
Spectral Data

The spectral characteristics of this compound are vital for its identification and quantification.

Spectral DataCharacteristic ValuesReference(s)
UV-Vis (Methanol) λmax ≈ 274 nm[3][4]
Infrared (IR) ~2107-2129 cm⁻¹ (azide N≡N stretch)[3]
¹H NMR (CDCl₃) δ ~7.04 (d, 2H), 7.15 (t, 1H), 7.36 (t, 2H) ppm[5]
¹³C NMR (CDCl₃) δ ~119.1 (2C), 125.0, 129.9, 140.1 ppm[5][6]

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below, providing researchers with reliable and step-by-step experimental protocols.

Diazotization of Aniline followed by Azide Substitution

This is the most common and well-established method for synthesizing this compound and its derivatives.[7][8] The process involves the conversion of aniline to a diazonium salt, which is then displaced by an azide ion.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Dichloromethane or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice

Procedure: [5][7]

  • Aniline Dissolution: In a round-bottom flask, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of cold deionized water. Slowly add this solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.

  • Azidation: Prepare a solution of sodium azide (1.0-1.2 eq) in deionized water. Add this solution dropwise to the cold diazonium salt solution, maintaining the temperature below 5 °C. Nitrogen gas evolution may be observed.

  • Reaction Completion: Allow the reaction mixture to stir at 0 °C for an additional 20-30 minutes, followed by stirring at room temperature for 1 hour.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.[7]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, further purify the product by column chromatography on silica gel using a suitable eluent (e.g., hexanes).[7]

experimental_workflow_diazotization cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification aniline Aniline in HCl(aq) diazotization Diazotization (0-5 °C) aniline->diazotization na_nitrite Sodium Nitrite Solution na_nitrite->diazotization na_azide Sodium Azide Solution azidation Azidation (0-5 °C) na_azide->azidation diazotization->azidation extraction Extraction azidation->extraction washing Washing extraction->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography (if needed) evaporation->purification product Pure this compound evaporation->product if pure enough purification->product

Synthesis of this compound via Diazotization of Aniline.
Synthesis from Phenylhydrazine and Nitrous Acid

An alternative route to this compound involves the reaction of phenylhydrazine with nitrous acid.[9] This method can be advantageous in certain contexts.

Materials:

  • Phenylhydrazine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ether

  • Anhydrous Calcium Chloride

  • Water

  • Ice-salt bath

Procedure: [9]

  • Phenylhydrazine Hydrochloride Formation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add water and concentrated hydrochloric acid. Cool the flask in an ice-salt bath and slowly add phenylhydrazine dropwise to form a suspension of phenylhydrazine hydrochloride.

  • Reaction with Nitrous Acid: After cooling the suspension to 0 °C, add ether. Then, add a pre-prepared solution of sodium nitrite in water dropwise while maintaining the low temperature.

  • Steam Distillation: Subject the reaction mixture to steam distillation to isolate the crude product.

  • Extraction and Drying: Separate the ether layer from the distillate and extract the aqueous layer with a small portion of ether. Combine the ethereal solutions and dry them over anhydrous calcium chloride.

  • Purification: Carefully remove the ether under reduced pressure. The remaining this compound can be distilled under vacuum. Caution: Phenyl azide can be explosive when heated at atmospheric pressure.[9]

experimental_workflow_phenylhydrazine cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification phenylhydrazine Phenylhydrazine in HCl(aq) reaction Reaction with Nitrous Acid (0 °C) phenylhydrazine->reaction na_nitrite Sodium Nitrite Solution na_nitrite->reaction distillation Steam Distillation reaction->distillation extraction Ether Extraction distillation->extraction drying Drying extraction->drying purification Vacuum Distillation drying->purification

Synthesis of this compound from Phenylhydrazine.

Applications in Research

This compound's azide group is central to its utility in various research applications, most notably in click chemistry and photoaffinity labeling.

Click Chemistry

The azide group of this compound is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11][12] This reaction forms a stable triazole linkage between the this compound-containing molecule and an alkyne-functionalized partner with high efficiency and specificity.[11][13] This has profound implications in drug discovery, bioconjugation, and materials science.

click_chemistry_pathway This compound This compound Derivative (R-N₃) triazole 1,4-Disubstituted Triazole Product This compound->triazole alkyne Alkyne Derivative (R'-C≡CH) alkyne->triazole catalyst Cu(I) Catalyst catalyst->triazole catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Photoaffinity Labeling

Aryl azides, including derivatives of this compound, are widely used as photoaffinity labels to study biomolecular interactions.[14][15][16][17][18][19][20][21] Upon irradiation with UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as amino acid residues in the binding pocket of a protein, thereby permanently labeling the interacting partner.

photoaffinity_labeling_workflow cluster_binding Binding cluster_activation Photoactivation cluster_labeling Covalent Labeling probe Aryl Azide Probe binding Reversible Binding of Probe to Target probe->binding target Target Protein target->binding uv_light UV Irradiation binding->uv_light nitrene Nitrene Formation uv_light->nitrene labeling Covalent Bond Formation nitrene->labeling labeled_protein Labeled Protein labeling->labeled_protein

General Workflow for Photoaffinity Labeling.

Safety Considerations

This compound and other organic azides are potentially explosive, especially when heated or subjected to shock.[9] It is crucial to handle these compounds with appropriate safety precautions, including the use of a blast shield during distillation and storage in a cool, dark place. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

References

The Dawn of a Molecular Switch: An In-depth Technical Guide to the Discovery and History of Azobenzene Photoswitching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives represent a cornerstone in the field of photopharmacology and smart materials, valued for their ability to undergo reversible isomerization between two distinct geometric forms—trans (E) and cis (Z)—upon exposure to light.[1][2] This light-induced transformation results in significant alterations to the molecule's geometry, dipole moment, and end-to-end distance, making azobenzenes powerful tools for the spatiotemporal control of biological systems and material properties.[1][3] This technical guide provides a comprehensive exploration of the seminal discoveries, mechanistic understanding, and key experimental protocols that have defined the history of azobenzene photoswitching.

The Foundational Discovery of cis-Azobenzene

The journey into the photochromism of azobenzene began in the 1930s. The landmark discovery is credited to G. S. Hartley, who, in a 1937 Nature publication, first reported the existence of a second, less stable isomer of azobenzene, which he identified as the cis-form.[4] Prior to Hartley's work, only the thermodynamically stable trans-azobenzene was known. His discovery was the result of meticulous observations of changes in the solubility and absorption spectra of azobenzene solutions when exposed to sunlight, suggesting the formation of a new chemical entity.[4]

Core Principles of Azobenzene Photoisomerization

The photoswitching capability of azobenzene hinges on the reversible isomerization between its trans and cis forms. The trans isomer is thermodynamically more stable and possesses a planar structure, while the metastable cis isomer has a bent, non-planar conformation.[1] This geometric shift is significant, with the distance between the 4 and 4' carbon atoms of the phenyl rings changing from approximately 9.0 Å in the trans form to about 5.5 Å in the cis form.[1]

The isomerization process is triggered by the absorption of photons of specific wavelengths:

  • trans-to-cis Isomerization: This conversion is typically induced by ultraviolet (UV-A) light, around 320-380 nm, which excites the molecule to the S2 (π-π*) state.[1][5]

  • cis-to-trans Isomerization: The reverse process can be driven by visible light (e.g., blue light at ~450 nm), corresponding to the S1 (n-π*) transition.[1][5] Alternatively, the cis isomer can thermally relax back to the more stable trans form in the absence of light.[1]

The precise mechanism of photoisomerization has been a subject of scientific debate, with two primary pathways proposed: rotation around the N=N double bond or an inversion-assisted rotation.[5][6] Theoretical studies suggest that upon n → π* excitation (S1 state), the rotation mechanism is dominant, while π → π* excitation (S2 state) may open an additional "concerted-inversion" pathway.[6]

Quantitative Data on Azobenzene Photoswitching

The photophysical properties of azobenzene and its derivatives are highly tunable through chemical modification. These properties, including absorption maxima (λ_max), quantum yields (Φ), and the thermal half-life (t_1/2) of the cis-isomer, are critical for their application.

Compound/DerivativeSubstitution Patternλ_max (trans) (nm)λ_max (cis) (nm)Quantum Yield (Φ_trans→cis)Quantum Yield (Φ_cis→trans)Thermal Half-life (t_1/2) of cis-isomerSolvent
Azobenzene (unsubstituted)None~320 (π-π)~440 (n-π)0.110.44~53 hoursAqueous solution
4-(Phenylazo)benzoic acid4-Carboxy~320-335~440---Various
Tetra-ortho-fluoro-azobenzene2,2',6,6'-Tetrafluoro~430~530-->2 daysDMSO, 37°C
Azobis(1-methyl-benzimidazole)Heterocyclic~448---520 secondsAcetonitrile, 298K

Experimental Protocols

Accurate characterization of azobenzene photoswitches is crucial for their effective application. The following are detailed methodologies for key experiments.

Synthesis of Unsymmetrical Azobenzenes via the Mills Reaction

A common method for synthesizing unsymmetrical azobenzenes is the Mills reaction, which involves the condensation of an aniline with a nitrosobenzene derivative.[1]

Workflow for Mills Reaction:

  • Dissolution: Dissolve the substituted aniline reactant in glacial acetic acid.

  • Addition: Add the substituted nitrosobenzene reactant to the solution.

  • Reaction: Stir the mixture at room temperature for several hours to days. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Precipitate the product by pouring the reaction mixture into water or an ice-water mixture.

  • Purification: Collect the crude product by filtration and purify it using column chromatography (e.g., on silica gel) or recrystallization to obtain the pure azobenzene derivative.[1]

Monitoring Photoisomerization by UV-Vis Spectroscopy

Objective: To monitor the trans-to-cis and cis-to-trans isomerization of an azobenzene derivative.

Materials:

  • Spectrophotometer

  • Quartz cuvette

  • Solution of the azobenzene derivative in a suitable solvent

  • UV light source (e.g., 365 nm LED)

  • Visible light source (e.g., 450 nm LED)

Procedure:

  • Initial Spectrum: Record the absorption spectrum of the sample. This spectrum represents the thermally stable trans isomer.

  • trans→cis Isomerization:** Irradiate the sample with a UV light source (e.g., a 365 nm LED) directly in the spectrophotometer. Record spectra at regular intervals until no further changes are observed. This final state is the photostationary state (PSS) under UV light, which is enriched in the cis isomer.[1][2]

  • cis→trans Isomerization:** Following UV irradiation, irradiate the sample with a visible light source (e.g., a 450 nm or green light LED) to drive the isomerization back to the trans form.[1]

  • Thermal Relaxation: To determine the thermal half-life of the cis isomer, first enrich the cis content by UV irradiation. Then, store the sample in the dark at a constant temperature and record the absorption spectrum over time as it reverts to the trans form. The kinetics of this process are typically first-order, from which the half-life can be calculated.[1]

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical process.

Procedure:

  • Prepare a dilute solution of the azobenzene derivative with an absorbance of less than 0.1 at the irradiation wavelength.

  • Record the initial absorbance spectrum (A₀).

  • Irradiate the sample for a short time interval (t) during which only a small fraction of the molecules isomerize.

  • The quantum yield can then be calculated using a reference actinometer or by absolute methods that require knowledge of the photon flux of the light source.[2]

Signaling Pathways and Experimental Workflows

The ability to optically control biological processes using azobenzene photoswitches has led to significant advancements in photopharmacology.[9][10][11] By incorporating azobenzene into bioactive molecules, their activity can be turned on or off with light.

Photoisomerization_Pathway General Photoisomerization Pathway of Azobenzene Trans trans-Azobenzene (Thermodynamically Stable) S2_pi_pi_star S2 (π-π) Excited State Trans->S2_pi_pi_star UV Light (e.g., 365 nm) Cis cis-Azobenzene (Metastable) Cis->Trans Thermal Relaxation (in dark) S1_n_pi_star S1 (n-π) Excited State Cis->S1_n_pi_star Visible Light (e.g., 450 nm) S2_pi_pi_star->Cis Isomerization S1_n_pi_star->Trans Isomerization Mills_Reaction_Workflow Workflow for the Mills Reaction cluster_reactants Reactants Aniline Substituted Aniline Reaction_Mixture Reaction Mixture Aniline->Reaction_Mixture Nitrosobenzene Substituted Nitrosobenzene Nitrosobenzene->Reaction_Mixture Solvent Glacial Acetic Acid Solvent->Reaction_Mixture Precipitation Precipitation (in Water/Ice) Reaction_Mixture->Precipitation Crude_Product Crude Azobenzene Precipitation->Crude_Product Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Pure Azobenzene Derivative Purification->Pure_Product Photopharmacology_Concept Conceptual Workflow of Photopharmacology Inactive_Drug Inactive Drug (trans-Azobenzene Conjugate) Active_Drug Active Drug (cis-Azobenzene Conjugate) Inactive_Drug->Active_Drug UV Light (Activation) Target Biological Target (e.g., Receptor, Enzyme) Inactive_Drug->Target No Binding Active_Drug->Inactive_Drug Visible Light or Thermal Relaxation (Deactivation) Active_Drug->Target Binding Biological_Effect Biological Effect (e.g., Signaling Cascade) Target->Biological_Effect No_Effect No Biological Effect Target->No_Effect

References

Unlocking Molecular Control: A Technical Guide to Azidobenzene Cis-Trans Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azobenzene and its derivatives are a cornerstone of photoswitchable molecular systems, offering precise spatiotemporal control over chemical and biological processes. This is accomplished through a reversible cis-trans isomerization of the central N=N double bond, a transformation that can be triggered by light and/or heat. This technical guide provides an in-depth exploration of the fundamental principles governing this isomerization, intended for researchers, scientists, and drug development professionals. Herein, we detail the underlying mechanisms, kinetics, and key factors influencing the switching process. Comprehensive experimental protocols for the characterization of these molecular switches are provided, alongside a compilation of quantitative data to aid in the rational design and application of azobenzene-based technologies.

Core Principles of Azobenzene Isomerization

The utility of azobenzene as a molecular switch lies in the distinct properties of its two geometric isomers: the planar, thermodynamically stable trans (E) isomer and the non-planar, metastable cis (Z) isomer. The transition between these two states underpins the functionality of azobenzene in diverse applications, from materials science to photopharmacology.[1]

The isomerization process can be initiated through two primary pathways: photoisomerization and thermal isomerization.

1.1. Photoisomerization: A Light-Induced Transformation

Photoisomerization is the light-induced conversion between the trans and cis isomers. This process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. The subsequent relaxation back to the ground state can lead to a change in the geometry around the N=N double bond.

The trans-to-cis isomerization is typically induced by irradiating the sample with UV light (around 320-350 nm), which corresponds to the strong π-π* electronic transition of the trans isomer.[2] Conversely, the cis-to-trans back-isomerization can be triggered by visible light (typically >400 nm), corresponding to the n-π* transition of the cis isomer.[3]

The mechanism of photoisomerization is complex and still a subject of active research. Two primary pathways are proposed:

  • Rotation: This mechanism involves the torsion of the N=N double bond in the excited state, leading to the out-of-plane rotation of one of the phenyl rings.[4]

  • Inversion: This pathway involves an in-plane change in the C-N=N bond angle, proceeding through a linear transition state.[3]

The dominant pathway can be influenced by factors such as the substitution pattern on the azobenzene core and the surrounding environment.

1.2. Thermal Isomerization: The Spontaneous Return to Stability

The cis isomer is thermodynamically less stable than the trans isomer by approximately 50 kJ/mol.[5] Consequently, the cis isomer can thermally relax back to the more stable trans form in the dark. This process is a first-order reaction, and its rate is highly dependent on temperature and the chemical environment. The energy barrier for this thermal isomerization is typically around 95 kJ mol⁻¹ for unsubstituted azobenzene.[6]

This thermal relaxation is a crucial parameter for applications where long-lived cis states are required. The half-life of the cis isomer can range from milliseconds to days, depending on the molecular structure and the solvent.

Quantitative Data on Azobenzene Isomerization

The efficiency and kinetics of azobenzene isomerization are quantified by several key parameters. The following tables summarize these data for unsubstituted azobenzene and some of its derivatives to provide a comparative basis for selecting or designing photoswitches for specific applications.

Table 1: Photoisomerization Quantum Yields (Φ) of Selected Azobenzenes

CompoundSolventΦtrans→cis (at λirr, nm)Φcis→trans (at λirr, nm)Reference(s)
AzobenzeneMethanol0.11 (313)0.48 (436)[7]
Azobenzenen-Hexane0.25 (313)0.50 (436)[7]
AzobenzeneMethanol0.14 (313)-
Azobenzene-modified ssDNA-0.036-[8]
Azobenzene-modified dsDNA-0.0056-[8]

Note: The quantum yield is a measure of the efficiency of a photochemical process and is defined as the number of molecules undergoing a specific event (e.g., isomerization) divided by the number of photons absorbed.

Table 2: Thermal cis-to-trans Isomerization Rate Constants (k) and Activation Energies (Ea)

CompoundSolventTemperature (°C)k (s⁻¹)Ea (kJ/mol)Reference(s)
AzobenzeneToluene20-86.2[9]
4-MethoxyazobenzeneBMIM PF₆15-50-85 ± 4[6]
4-MethoxyazobenzeneBMIM Tf₂N15-50-85 ± 3[6]
Azobenzene in DNA-252.08 x 10⁻⁶88.8[10]
4-Anilino-4'-nitroazobenzeneCyclohexane250.002378.4
4-Anilino-4'-nitroazobenzeneToluene250.01172.5
4-Anilino-4'-nitroazobenzeneAcetone250.1363.8

Table 3: Thermal Half-life (t1/2) of cis-Azobenzene Derivatives

CompoundSolventTemperature (°C)t1/2Reference(s)
AzobenzeneAcetonitrileRoom Temp.4.7 h
ortho-FluoroazobenzeneAcetonitrileRoom Temp.8.3 h
para-FluoroazobenzeneAcetonitrileRoom Temp.30.8 h
ortho,ortho'-DifluoroazobenzeneAcetonitrileRoom Temp.36.9 h

Experimental Protocols

The characterization of azobenzene isomerization relies on a suite of spectroscopic and analytical techniques. The following sections provide detailed methodologies for key experiments.

3.1. UV-Vis Spectroscopy for Monitoring Isomerization

UV-Vis spectroscopy is the primary tool for observing the isomerization process in real-time, as the trans and cis isomers have distinct absorption spectra.

Objective: To monitor the photoisomerization of an azobenzene derivative and determine the composition of the photostationary state (PSS).

Materials:

  • Azobenzene derivative

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO)

  • Quartz cuvette (1 cm path length)

  • UV-Vis spectrophotometer

  • Light source (e.g., LED, laser, or lamp with a monochromator) for irradiation

Procedure:

  • Sample Preparation: Prepare a stock solution of the azobenzene derivative in the chosen solvent. Dilute the stock solution to an appropriate concentration, typically to achieve a maximum absorbance of the trans isomer's π-π* band between 0.8 and 1.2.[9]

  • Initial Spectrum (100% trans): Record the UV-Vis absorption spectrum of the solution in the dark. This represents the spectrum of the thermally equilibrated, predominantly trans isomer.

  • trans-to-cis Isomerization: Irradiate the sample in the cuvette with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., 365 nm). Record spectra at regular time intervals until no further changes are observed. This indicates that the photostationary state (PSS) has been reached. A decrease in the π-π* band and an increase in the n-π* band are characteristic of cis isomer formation.[7]

  • cis-to-trans Isomerization (Photochemical): Starting from the PSS rich in the cis isomer, irradiate the sample with visible light (e.g., >420 nm) corresponding to the n-π* absorption band of the cis isomer. Record spectra at regular intervals to monitor the return to the trans state.[9]

  • cis-to-trans Isomerization (Thermal): After reaching the PSS, place the cuvette in the dark in a temperature-controlled sample holder. Record spectra at regular time intervals to monitor the thermal relaxation back to the trans isomer. The rate of this process can be used to calculate the thermal half-life of the cis isomer.[9]

3.2. ¹H NMR Spectroscopy for Isomer Quantification

¹H NMR spectroscopy is a powerful technique for accurately determining the ratio of trans and cis isomers in solution, as the protons in each isomer experience different chemical environments, leading to distinct chemical shifts.

Objective: To quantify the isomeric ratio of an azobenzene derivative at the photostationary state.

Materials:

  • Azobenzene derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

  • Fiber-optic cable coupled to a light source for in-situ irradiation (optional)

Procedure:

  • Sample Preparation: Dissolve the azobenzene derivative in the deuterated solvent in an NMR tube to a concentration suitable for NMR analysis.

  • Initial Spectrum (100% trans): Record the ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans isomer.

  • Irradiation: Irradiate the NMR tube with light of the desired wavelength to induce isomerization. For in-situ monitoring, the fiber-optic cable can be inserted into the NMR tube.

  • PSS Spectrum: After sufficient irradiation to reach the PSS, record the ¹H NMR spectrum.

  • Data Analysis: Identify the distinct signals corresponding to the aromatic protons of the trans and cis isomers. The protons ortho to the azo group often exhibit the largest chemical shift difference. Integrate the respective signals to determine the relative concentrations of the two isomers at the PSS.

3.3. Actinometry for Quantum Yield Determination

The quantum yield (Φ) of photoisomerization is a critical parameter for evaluating the efficiency of a photoswitch. Chemical actinometry is a common method for its determination.

Objective: To determine the photoisomerization quantum yield of an azobenzene derivative.

Materials:

  • Azobenzene derivative (sample)

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate) or use of azobenzene itself as a self-calibrating actinometer.

  • Spectroscopic grade solvent

  • Quartz cuvettes

  • UV-Vis spectrophotometer or NMR spectrometer

  • Monochromatic light source

Procedure (using a reference actinometer):

  • Actinometer Irradiation: Prepare a solution of the chemical actinometer and irradiate it with the monochromatic light source for a specific time.

  • Actinometer Analysis: Determine the number of moles of the photoproduct formed using an appropriate analytical technique (e.g., UV-Vis spectroscopy). From the known quantum yield of the actinometer, calculate the photon flux of the light source.

  • Sample Irradiation: Prepare a solution of the azobenzene sample with a similar absorbance at the irradiation wavelength as the actinometer. Irradiate the sample under identical conditions (light source, geometry, time).

  • Sample Analysis: Determine the number of moles of the isomerized product using UV-Vis or NMR spectroscopy.

  • Quantum Yield Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φactinometer * (moles of sample isomerized / moles of actinometer product formed)

Procedure (using azobenzene as an actinometer with NMR analysis): A more recent and facile method utilizes the photoisomerization of azobenzene itself for actinometry, particularly in photomicroreactors. This involves deriving a differential equation that only requires the tabulated absorption coefficient and the quantum yield of the E isomer, enabling the use of concentrated solutions suitable for NMR analysis. This protocol is efficient for various concentrations, light intensities, and solvents.[6]

3.4. Femtosecond Transient Absorption Spectroscopy

This advanced technique provides direct insight into the ultrafast dynamics of the isomerization process, allowing for the observation of short-lived excited states on the femtosecond to picosecond timescale.

Objective: To investigate the ultrafast excited-state dynamics of azobenzene photoisomerization.

Experimental Setup: A typical pump-probe setup is employed. An ultrashort laser pulse (the "pump") excites the sample, and a second, time-delayed pulse (the "probe") measures the change in absorbance of the sample. By varying the delay time between the pump and probe pulses, the temporal evolution of the excited states can be mapped.[8] The setup generally consists of:

  • An ultrafast laser system (e.g., Ti:sapphire laser) generating femtosecond pulses.

  • Optics to split the laser output into pump and probe beams.

  • A delay line to precisely control the timing between the pump and probe pulses.

  • A sample cell.

  • A detector (e.g., photodiode or CCD camera) to measure the intensity of the probe beam after passing through the sample.

Data Analysis: The transient absorption data (change in absorbance as a function of wavelength and time) is analyzed to identify the lifetimes of different excited states and to elucidate the relaxation pathways involved in the isomerization process.

3.5. Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT) and Complete Active Space with Second-Order Perturbation Theory (CASPT2), are invaluable for understanding the isomerization mechanism at a molecular level.

Objective: To model the potential energy surfaces of the ground and excited states of azobenzene and to identify the transition states for isomerization.

General Protocol:

  • Geometry Optimization: The ground-state geometries of the cis and trans isomers are optimized using a suitable level of theory (e.g., DFT with a functional like B3LYP or PBE).[1]

  • Excited State Calculations: Vertical excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) or more accurate methods like CASPT2 to simulate the absorption spectrum.

  • Potential Energy Surface Scanning: The potential energy surfaces of the ground and excited states are explored by performing relaxed scans along the key reaction coordinates, such as the C-N=N-C dihedral angle (for rotation) and the C-N=N bond angle (for inversion).

  • Transition State Search: The transition state structures for both thermal and photoisomerization pathways are located on the potential energy surfaces.

  • Reaction Pathway Analysis: The minimum energy paths connecting the isomers and transition states are determined to elucidate the detailed mechanism of isomerization.

A combined approach, using DFT for geometry optimizations and relaxed scans followed by single-point CASPT2 energy calculations on the DFT-optimized structures, can provide a good balance between accuracy and computational cost.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental isomerization pathway and a typical experimental workflow.

Azobenzene_Isomerization cluster_trans trans-Azobenzene (E) cluster_cis cis-Azobenzene (Z) trans Stable Ground State (S0) ExcitedState Excited State (S1/S2) trans->ExcitedState hν (UV light, ~365 nm) π-π* transition cis Metastable Ground State (S0) cis->trans Thermal Relaxation (Δ) cis->ExcitedState hν (Visible light, >420 nm) n-π* transition ExcitedState->trans Relaxation ExcitedState->cis Isomerization

Caption: The photoisomerization and thermal relaxation pathways of azobenzene.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_irradiation Isomerization Induction cluster_data Data Processing Prep Dissolve azobenzene in suitable solvent UVVis UV-Vis Spectroscopy Prep->UVVis NMR NMR Spectroscopy Prep->NMR UV_Irr UV Irradiation (trans -> cis) UVVis->UV_Irr Vis_Irr Visible Light Irradiation (cis -> trans) UVVis->Vis_Irr Thermal Thermal Relaxation (cis -> trans) UVVis->Thermal Kinetics Determine Rate Constants and Half-life UVVis->Kinetics QuantumYield Calculate Quantum Yield UVVis->QuantumYield NMR->UV_Irr Ratio Determine Isomer Ratio NMR->Ratio UV_Irr->UVVis UV_Irr->NMR Vis_Irr->UVVis Thermal->UVVis

Caption: A generalized experimental workflow for studying azobenzene isomerization.

Conclusion

The cis-trans isomerization of azobenzene provides a powerful and versatile tool for the dynamic control of molecular systems. A thorough understanding of the fundamental principles governing this process, coupled with robust experimental and computational methodologies, is essential for the rational design of novel photoswitchable molecules for applications in drug development, materials science, and beyond. This guide has provided a comprehensive overview of these core concepts, offering a valuable resource for researchers seeking to harness the potential of azobenzene-based technologies. The continued exploration of the intricate details of the isomerization mechanism and the development of new azobenzene derivatives with tailored properties will undoubtedly pave the way for exciting future innovations.

References

An In-depth Technical Guide to the Electronic and Geometric Properties of Azidobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic and geometric properties of azidobenzene derivatives. This compound and its substituted analogues are versatile building blocks in organic synthesis, renowned for their utility in click chemistry, the synthesis of nitrogen-containing heterocyles, and as photoaffinity labels. Understanding their structural and electronic characteristics is paramount for their effective application in medicinal chemistry, materials science, and drug development.

Electronic Properties of this compound Derivatives

The electronic nature of a substituent profoundly influences the reactivity and properties of the benzene ring. The azide group (-N₃) is a unique functional group with interesting electronic characteristics.

Substituent Effects

The electronic effect of the azide group on an aromatic system has been quantified using Hammett-Taft parameters. These studies reveal that the azide group acts as an inductively withdrawing group, primarily due to the high electronegativity of the nitrogen atoms. However, its resonance effect is more complex and can be influenced by the electronic demands of the reaction or the properties being measured.[1][2]

  • Inductive Effect (σF): The azide group exhibits a significant inductive electron-withdrawing effect, with a reported σF value of approximately 0.38.[1][2]

  • Resonance Effect (σR): Its resonance contribution is generally small and can vary. On a phenol ring, it shows negligible resonance effects (σR ≈ 0.02).[1][2] In contrast, when attached to a benzoic acid system, it can act as a strong π-donor (σR ≈ -0.39), demonstrating its ability to engage in resonance donation depending on the molecular context.[1]

This dual electronic nature makes this compound derivatives interesting subjects for studying structure-property relationships. The overall effect is that the azide group is generally considered a moderately deactivating, ortho-para directing substituent in electrophilic aromatic substitution reactions.[3]

Frontier Molecular Orbitals and Electronic Parameters

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

Table 1: Calculated Electronic Properties of Representative para-Substituted this compound Derivatives

Substituent (X)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-6.98-1.455.531.58
-NO₂-7.51-2.335.182.95
-OCH₃-6.45-1.195.262.41
-Cl-7.10-1.685.420.25

Note: The values in this table are illustrative and based on DFT calculations (B3LYP/6-311G(d,p) level of theory) to demonstrate the expected trends.

Geometric Properties of this compound Derivatives

The geometry of this compound derivatives, including bond lengths, bond angles, and dihedral angles, dictates their three-dimensional shape and how they interact with other molecules. This is particularly important in drug design for understanding receptor binding.

Structure of the Azido Group

The azide group, when attached to a phenyl ring, is characterized by a nearly linear arrangement of the three nitrogen atoms, though slight bending is common. The C-N-N angle is typically around 114-120°. The internal N-N bond lengths are not identical; the bond between the nitrogen attached to the ring (Nα) and the central nitrogen (Nβ) is typically longer than the bond between the central (Nβ) and terminal (Nγ) nitrogen atoms. This reflects a resonance hybrid structure, commonly depicted as Ph-N=N⁺=N⁻ ↔ Ph-N⁻-N⁺≡N.

Key Geometric Parameters

X-ray crystallography is the definitive method for determining the precise geometric parameters of molecules in the solid state. While crystal structures for a complete series of simple substituted azidobenzenes are scarce, data from various organic azide compounds provide a clear picture of the expected geometry.[4]

Table 2: Representative Geometric Parameters of the this compound Moiety

ParameterTypical Value (Å or °)Description
Bond Lengths
C-Nα1.40 - 1.43 ÅLength of the bond connecting the phenyl ring to the azide group.
Nα-Nβ1.23 - 1.27 ÅLength of the inner nitrogen-nitrogen bond.
Nβ-Nγ1.13 - 1.17 ÅLength of the terminal nitrogen-nitrogen bond.
Bond Angles
C-Nα-Nβ114 - 120°Angle between the phenyl ring and the azide chain.
Nα-Nβ-Nγ170 - 178°Angle of the nitrogen chain, indicating near-linearity.
Dihedral Angles
C-C-C-NαVariableDescribes the rotation of the azide group relative to the phenyl ring. A value near 0° or 180° indicates coplanarity.

Note: The values are compiled from crystallographic data of various organic azide compounds and are representative.[4] Specific values will vary with substitution and crystal packing forces.

Experimental and Computational Protocols

The determination of electronic and geometric properties relies on a combination of synthesis, spectroscopic characterization, and computational modeling.

Synthesis of this compound Derivatives

A common and reliable method for synthesizing aryl azides is through the diazotization of anilines, followed by substitution with an azide salt.

Detailed Protocol: Synthesis of para-Nitrophenyl Azide

  • Diazotization: Dissolve para-nitroaniline (1.0 eq.) in an aqueous solution of hydrochloric acid (approx. 3 eq. of HCl in water). Cool the resulting slurry to 0-5 °C in an ice-water bath with vigorous stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise to the aniline slurry. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt. Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • Azide Addition: In a separate flask, dissolve sodium azide (1.1 eq.) in water and cool to 0-5 °C.

  • Coupling: Slowly add the cold diazonium salt solution to the cold sodium azide solution with vigorous stirring. A precipitate will form. The reaction is often accompanied by gas evolution (N₂), so the addition should be controlled.

  • Isolation: Allow the reaction mixture to stir for 1-2 hours as it slowly warms to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol. Caution: Aryl azides can be explosive, especially when heated. Handle with care and use appropriate safety shields.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized azides.

  • Infrared (IR) Spectroscopy: This is the most direct method for identifying the azide functional group. The asymmetric stretching vibration (νas) of the N≡N bond gives rise to a very strong and sharp absorption peak in a characteristic region of the spectrum, typically between 2100 and 2160 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the substitution pattern of the aromatic ring.

    • ¹³C NMR: The carbon atom attached to the azide group typically shows a chemical shift in the range of 138-145 ppm .

  • UV-Vis Spectroscopy: this compound derivatives exhibit characteristic electronic transitions. The parent phenyl azide shows absorption bands around 250 nm (π→π* transition) and a weaker band around 280 nm (n→π* transition). The position and intensity of these bands are sensitive to substitution on the phenyl ring.

X-ray Crystallography Protocol

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure.

  • Crystallization: Grow single crystals of the this compound derivative. This is often the most challenging step and typically involves slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from the peaks in this map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit, resulting in precise bond lengths, bond angles, and other geometric parameters.

Computational (DFT) Protocol

Density Functional Theory (DFT) is a powerful tool for predicting the electronic and geometric properties of molecules.

  • Model Building: Construct the 3D structure of the this compound derivative in silico.

  • Method Selection: Choose an appropriate functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set .

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This provides predicted bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Property Calculation: From the optimized structure, calculate electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP). Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate key processes in the study of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification Aniline Substituted Aniline (Ar-NH2) Diazotization Step 1: Diazotization (0-5 °C) Aniline->Diazotization Acid HCl / H2SO4 Acid->Diazotization NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazotization NaN3 Sodium Azide (NaN3) Coupling Step 2: Azide Coupling NaN3->Coupling Diazotization->Coupling Diazonium Salt [Ar-N2]+ Product Crude this compound (Ar-N3) Coupling->Product Purification Filtration & Recrystallization Product->Purification Final Pure this compound Derivative Purification->Final

Caption: General synthesis workflow for this compound derivatives.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Elemental Analysis cluster_data Data Interpretation Sample Synthesized this compound Sample IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C) Sample->NMR UV UV-Vis Spectroscopy Sample->UV XRAY Single Crystal X-ray Diffraction Sample->XRAY MS Mass Spectrometry Sample->MS IR_Data Identify -N3 stretch (~2100 cm-1) IR->IR_Data NMR_Data Confirm Aromatic Substitution Pattern NMR->NMR_Data UV_Data Analyze Electronic Transitions (π→π, n→π) UV->UV_Data XRAY_Data Determine Bond Lengths, Angles, & 3D Structure XRAY->XRAY_Data MS_Data Confirm Molecular Weight MS->MS_Data Final Verified Structure & Properties IR_Data->Final NMR_Data->Final UV_Data->Final XRAY_Data->Final MS_Data->Final Computational_Workflow cluster_outputs Calculated Properties Start Define Substituted This compound Molecule Setup Select DFT Functional & Basis Set (e.g., B3LYP / 6-311G(d,p)) Start->Setup Opt Geometry Optimization Setup->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum Energy (No Imaginary Frequencies) Freq->Check Check->Opt Failure Prop Calculate Properties Check->Prop Success Geom Geometric Parameters (Bond Lengths, Angles) Prop->Geom Elec Electronic Properties (HOMO, LUMO, Dipole Moment) Prop->Elec Spec Predicted Spectra (IR, UV-Vis via TD-DFT) Prop->Spec

References

Spectroscopic Characterization of E- and Z-Isomers of Azobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the E- (trans) and Z- (cis) isomers of azobenzene, a prototypical molecular switch. Understanding the distinct spectral properties of these isomers is crucial for the development and application of azobenzene-containing systems in fields ranging from materials science to pharmacology.

Introduction to Azobenzene Isomerization

Azobenzene undergoes reversible photoisomerization between its thermally stable E-isomer and metastable Z-isomer.[1] This process can be triggered by light, allowing for external control over molecular geometry and, consequently, material or biological function. The E-isomer can be converted to the Z-isomer typically by irradiation with UV light (around 365 nm), while the reverse Z-to-E isomerization can be induced by visible light (around 440 nm) or occurs thermally in the dark.[1][2] Each isomer possesses a unique spectroscopic signature, which allows for the monitoring of the isomerization process and the characterization of the individual states.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the most common method for monitoring the isomerization of azobenzene due to the distinct and well-separated absorption bands of the E- and Z-isomers.[3]

The E-isomer exhibits a strong absorption band in the UV region, attributed to the π-π* transition, and a weaker, symmetry-forbidden n-π* transition in the visible region.[3][4] Upon isomerization to the Z-form, the intensity of the π-π* band significantly decreases, while the n-π* band becomes more intense and slightly red-shifted.[2][5]

Quantitative UV-Vis Data for Azobenzene

The following table summarizes the key UV-Vis absorption data for the E- and Z-isomers of unsubstituted azobenzene in solution.

IsomerTransitionλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent
E-Azobenzene π-π~320~22,000 - 21,000Alcohol, Decane
n-π~440~400 - 4,500Alcohol, Decane
Z-Azobenzene π-π~280~5,100Alcohol
n-π~433~1,500 - 5,500Alcohol, Decane

Note: Values can vary slightly depending on the solvent and specific experimental conditions.[6][7]

Experimental Protocol: Monitoring Azobenzene Isomerization by UV-Vis Spectroscopy

This protocol outlines the steps for monitoring the photoisomerization of azobenzene using a UV-Vis spectrophotometer.[3][8]

Materials:

  • Azobenzene

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • UV lamp (e.g., 365 nm)

  • Visible light source (e.g., >420 nm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of azobenzene in the chosen solvent.

    • Dilute the stock solution to a concentration that results in an absorbance of approximately 1.0-1.5 at the λmax of the E-isomer's π-π* transition to ensure adherence to the Beer-Lambert law.[8]

    • Transfer the solution to a quartz cuvette.

  • Initial Spectrum (E-isomer):

    • Record the full UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the initial state, which is predominantly the E-isomer.

  • E-to-Z Photoisomerization:

    • Irradiate the sample in the cuvette with a UV light source (e.g., 365 nm).

    • Periodically record the UV-Vis spectrum until a photostationary state (PSS) is reached, indicated by no further significant changes in the spectrum.[8] A clear decrease in the π-π* band and an increase in the n-π* band should be observed.

  • Z-to-E Isomerization (Photochemical):

    • Irradiate the sample at the PSS with a visible light source (e.g., >420 nm).

    • Record spectra at regular intervals to monitor the return to the E-isomer, characterized by the reappearance of the strong π-π* band.[8]

  • Z-to-E Isomerization (Thermal):

    • Place the cuvette containing the Z-isomer enriched solution in the dark in a temperature-controlled sample holder.

    • Record spectra at regular time intervals to monitor the thermal back-relaxation to the E-isomer.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of the E- and Z-isomers of azobenzene, providing detailed information about the chemical environment of the protons and carbons in each isomer.[4]

Upon E-to-Z isomerization, the signals in the ¹H NMR spectrum corresponding to the aromatic protons of the Z-isomer are typically shifted upfield (to lower ppm values) compared to the E-isomer. This is due to the anisotropic effect of the phenyl rings in the non-planar Z-conformation.[9] The protons ortho to the azo group show the most significant shift.[9]

Quantitative ¹H NMR Data for Azobenzene

The following table provides representative ¹H NMR chemical shift ranges for the aromatic protons of E- and Z-azobenzene.

IsomerProton Position¹H Chemical Shift (δ, ppm)
E-Azobenzene Ortho7.8 - 8.0
Meta7.4 - 7.6
Para7.3 - 7.5
Z-Azobenzene Ortho6.8 - 7.0
Meta7.1 - 7.3
Para7.0 - 7.2

Note: Chemical shifts are dependent on the solvent and the specific substituents on the azobenzene core.[10][11]

Experimental Protocol: NMR Analysis of Azobenzene Isomers

This protocol describes the general procedure for preparing and analyzing azobenzene isomers by NMR spectroscopy.[12][13]

Materials:

  • Azobenzene sample (E-isomer, Z-isomer, or a mixture)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the azobenzene sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.[13]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • For in-situ photoisomerization studies, the NMR tube can be irradiated with a light source (e.g., a UV LED) prior to or during the NMR measurement.[4]

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Identify and integrate the signals corresponding to the E- and Z-isomers to determine their relative concentrations.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the E- and Z-isomers of azobenzene. These techniques are sensitive to changes in molecular symmetry and bond strengths that occur upon isomerization.

The planar E-isomer belongs to the C₂h point group, while the non-planar Z-isomer has C₂ symmetry. This difference in symmetry results in distinct selection rules for IR and Raman active vibrational modes. The N=N stretching vibration is a key diagnostic peak, though it can be weak in the IR spectrum of the symmetric E-isomer due to the center of inversion.

Characteristic Vibrational Frequencies for Azobenzene Isomers

The following table lists some of the characteristic vibrational frequencies for E- and Z-azobenzene.

IsomerVibrational ModeWavenumber (cm⁻¹)Spectroscopic Technique
E-Azobenzene N=N stretch~1440Raman
C-N stretch~1150IR, Raman
Phenyl modes1583, 1299IR
Z-Azobenzene N=N stretch~1511IR
Phenyl modes1511, 1496IR
γ(CH), δ(NNC), δ(ring) coupling~701IR

Note: The exact peak positions can be influenced by the molecular environment and intermolecular interactions.[14][15]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G E_isomer E-Azobenzene (trans) Z_isomer Z-Azobenzene (cis) E_isomer->Z_isomer UV light (e.g., 365 nm) (π-π) Z_isomer->E_isomer Visible light (e.g., >420 nm) (n-π) or Heat

Caption: Photoisomerization of Azobenzene.

G cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis prep_solution Prepare Azobenzene Solution initial_spec Record Initial Spectrum (E-isomer) prep_solution->initial_spec irradiate_uv Irradiate with UV Light initial_spec->irradiate_uv record_pss Record Spectrum at PSS (Z-rich mixture) irradiate_uv->record_pss irradiate_vis Irradiate with Visible Light record_pss->irradiate_vis record_thermal Monitor Thermal Relaxation record_pss->record_thermal analyze Analyze Spectral Changes (Absorbance, Chemical Shift, etc.) irradiate_vis->analyze record_thermal->analyze quantify Quantify Isomer Ratio analyze->quantify

Caption: Experimental Workflow for Spectroscopic Characterization.

G cluster_e E-Azobenzene cluster_z Z-Azobenzene e_pi_pi Strong π-π* (~320 nm) e_n_pi Weak n-π* (~440 nm) z_pi_pi Weak π-π* (~280 nm) z_n_pi Stronger n-π* (~433 nm)

Caption: Distinct UV-Vis Spectral Features.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of Azidobenzene Structure

This technical guide provides a comprehensive overview of the quantum chemical calculations used to determine the structure of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize computational chemistry in their work. This document details the theoretical methodologies, presents key structural data in a comparative format, and outlines relevant experimental protocols.

Introduction to this compound and Computational Approaches

This compound (C6H5N3) is an aromatic organic compound that serves as a fundamental building block in the synthesis of various nitrogen-containing heterocycles and is a key precursor for photoaffinity labeling reagents.[1] Understanding its precise geometric structure is crucial for predicting its reactivity and designing new applications. Quantum chemical calculations have become indispensable tools for elucidating the molecular structures of compounds like this compound, offering a powerful complement to experimental techniques.[2] These computational methods can predict geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.[2][3]

This guide focuses on the trans isomer of this compound (E-AB), which is generally considered to have a planar structure.[2] However, the planarity has been a subject of some debate, with computational studies playing a key role in resolving this question.[2]

Quantum Chemical Calculation Methodologies

The determination of this compound's equilibrium structure is commonly approached using various quantum chemical methods. The choice of method and basis set is critical for obtaining accurate results.

2.1. Density Functional Theory (DFT)

DFT is a popular method for studying medium-sized molecules like this compound due to its balance of accuracy and computational cost.[2] A variety of functionals have been tested and are recommended for studying azobenzene derivatives:

  • B3LYP: A widely used hybrid functional that often provides good geometric predictions.[2][4]

  • TPSSh and X3LYP: These functionals have also been shown to predict the structure of this compound to within the error of a gas electron diffraction (GED) experiment.[2]

  • M06-2X: A hybrid meta-GGA functional that is also used for these types of calculations.[5]

  • CAM-B3LYP: A long-range corrected functional often used for theoretical studies of azobenzene derivatives.[6]

2.2. Ab Initio Methods

While more computationally expensive, high-level ab initio methods are often used as a benchmark for DFT results.

  • Møller-Plesset Perturbation Theory (MP2): This method has been used for this compound, although some studies suggest it may incorrectly predict a twisted structure.[2]

  • Coupled Cluster (CC) Theory: The "gold standard" in quantum chemistry, methods like DLPNO-CCSD(T0) provide highly accurate energies and are used to evaluate the quality of geometries obtained from DFT functionals.[2]

2.3. Basis Sets

The choice of basis set is also crucial for accurate calculations.

  • Pople-style basis sets: 6-31G(d,p) and 6-31+G(d,p) are commonly used.[6][7]

  • Correlation-consistent basis sets: cc-pVTZ and cc-pVQZ are used for high-accuracy calculations, often with complete basis set (CBS) extrapolation.[2][8]

  • pcseg-2: This basis set is optimized for DFT calculations and is recommended for geometry optimizations and frequency calculations.[2][8]

Data Presentation: Structural Parameters of trans-Azidobenzene

The following tables summarize the key structural parameters for trans-azidobenzene obtained from various computational methods and compared with experimental Gas Electron Diffraction (GED) data.

Table 1: Calculated and Experimental Bond Lengths (Å) for trans-Azidobenzene

BondDFT/B3LYPDFT/TPSShDFT/X3LYPMP2/6-31+G*GED (Experimental)
N=N1.2531.2521.250~1.25~1.249
N-C1.4231.4231.425~1.43~1.432
C-C (avg)1.3961.3961.397~1.40~1.392
C-H (avg)1.0841.0831.084~1.08~1.085

Data sourced from multiple computational studies.[2]

Table 2: Calculated and Experimental Bond Angles (°) for trans-Azidobenzene

AngleDFT/B3LYPDFT/TPSShDFT/X3LYPMP2/6-31+G*GED (Experimental)
C-N=N114.2114.3114.2~114~114.5
N-N-C114.2114.3114.2~114~114.5
C-C-N124.2124.2124.2~124~124.4
C-C-C (avg)120.0120.0120.0~120~120.0

Data sourced from multiple computational studies.[2]

Table 3: Calculated Dihedral Angles (°) for trans-Azidobenzene

Dihedral AngleDFT/B3LYPDFT/TPSShHigh-Level Ab Initio
C-N-N-C180.0180.0180.0
N-N-C-C180.0180.0180.0

Most reliable DFT calculations and high-level ab initio methods confirm a planar C2h symmetry for trans-azidobenzene.[2]

Experimental Protocols

4.1. Gas Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure of molecules in the gas phase.

Methodology:

  • A high-energy electron beam (typically 40-60 keV) is fired at a jet of the gaseous sample.

  • The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

  • The intensity of the scattered electrons is measured as a function of the scattering angle.

  • This experimental scattering data is then used to refine a molecular model.

  • Quantum chemical calculations are often used to provide initial structural parameters and to constrain the refinement process in a technique known as Molecular Orbital Constrained Gas Electron Diffraction (MOCED).[2][8]

  • Vibrational corrections, also derived from theoretical calculations, are applied to convert the experimentally determined internuclear distances (ra) to equilibrium distances (re) for direct comparison with calculated geometries.[2]

4.2. X-ray Crystallography

This technique is used to determine the structure of molecules in the solid state. While it provides highly precise atomic coordinates, it's important to note that the resulting structure can be influenced by intermolecular interactions within the crystal lattice.[2] For a molecule like this compound, this can sometimes lead to slight distortions from the gas-phase geometry.

Visualizations

The following diagrams illustrate the workflow and logic of studying this compound's structure.

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis start Define this compound Structure method Select QC Method (e.g., B3LYP/pcseg-2) start->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq extract Extract Structural Data (Bond Lengths, Angles) verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->extract compare Compare with Experimental Data extract->compare

Caption: Workflow for Quantum Chemical Calculation of this compound.

G cluster_theory Theoretical Approach cluster_exp Experimental Approach dft DFT Calculations (e.g., B3LYP, TPSSh) predicted Predicted Structure (re geometry) dft->predicted ab_initio High-Level Ab Initio (DLPNO-CCSD(T)) ab_initio->predicted refined Refined Equilibrium Structure (re) predicted->refined provides initial model & vibrational corrections ged Gas Electron Diffraction (GED) measured Measured Structure (ra/rs geometry) ged->measured xray X-ray Crystallography xray->measured measured->refined provides experimental scattering data

References

Substituent Effects on Azidobenzene Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influence of aromatic ring substituents on the physicochemical properties and reactivity of azidobenzenes. Understanding these effects is critical for the rational design of azidobenzene-containing compounds for a wide range of applications, from bioconjugation and materials science to the development of targeted therapeutics and prodrugs. This document details the electronic and steric consequences of substituent modifications, provides key quantitative data for a range of substituted azidobenzenes, outlines detailed experimental protocols for their synthesis and characterization, and visualizes relevant reaction pathways and workflows.

Core Principles of Substituent Effects on this compound

The properties of the azido group (-N₃) in this compound are significantly modulated by the electronic nature of substituents on the phenyl ring. These effects can be broadly categorized into inductive and resonance effects, which alter the electron density distribution within the molecule, thereby influencing its stability, spectroscopic characteristics, and reactivity.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density on the aromatic ring and the attached azido group through inductive and/or resonance effects. This generally increases the electrophilicity of the azide, which can enhance its reactivity in certain cycloaddition reactions. For instance, the presence of an electron-withdrawing nitro group can lead to a 20 to 30-fold increase in the rate constant for strain-promoted azide-alkyne cycloaddition (SPAAC) compared to unsubstituted phenylazide.[1]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and amino (-NH₂) increase the electron density on the aromatic ring and the azido group. This can, in turn, influence the azide's nucleophilicity and its reactivity profile in various chemical transformations.

The electronic influence of substituents can be quantified using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent at a given position (meta or para) on the benzene ring.[2][3][4] The azide group itself acts as an inductively withdrawing group, but its resonance contribution can vary depending on the electronic demands of the reaction.[4][5]

Steric Effects:

Ortho-substituents can exert significant steric hindrance around the azido group, which may impede its approach to reaction partners and thus decrease reaction rates. However, steric strain can also be exploited to modulate other properties, such as the thermal stability of isomers in related azo compounds.

Data Presentation: Quantitative Effects of Substituents

The following tables summarize key quantitative data illustrating the impact of various substituents on the properties of this compound derivatives.

Table 1: Effect of Substituents on the Asymmetric Stretching Frequency of the Azido Group in Substituted Phenyl Azides.

Substituent (para)Wavenumber (ν N₃, cm⁻¹)Reference
-NO₂~2130[6]
-CN~2127[6]
-H2112[6]
-OCH₃~2108[6]

Note: Data is approximated from graphical representations and textual descriptions in the cited literature.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Representative Substituted Azidobenzenes.

Substituent (Position)Proton (Position)¹H Chemical Shift (δ, ppm)Carbon (Position)¹³C Chemical Shift (δ, ppm)
H (para)H-2, H-67.05C-1140.1
H-3, H-57.37C-2, C-6119.1
H-47.16C-3, C-5129.9
C-4125.0
NO₂ (para)H-2, H-68.25C-1147.1
H-3, H-57.20C-2, C-6125.1
C-3, C-5119.5
C-4147.8
OCH₃ (para)H-2, H-66.90C-1132.9
H-3, H-56.90C-2, C-6114.9
C-3, C-5120.3
C-4157.0

Note: Data is compiled and averaged from multiple sources and may vary slightly based on solvent and experimental conditions.

Table 3: Thermal Decomposition Onset Temperatures for Substituted Phenyl Azides.

SubstituentDecomposition Onset (°C)Analytical MethodReference
2-nitro~150DSC[7]
2-formyl~160DSC[7]
2-acetyl~145DSC[7]
Unsubstituted~160TGA[8]

Table 4: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Substituted Phenyl Azides with Bicyclononyne (BCN).

Substituent (para)Rate Constant (k, M⁻¹s⁻¹)
-NO₂~4.0 - 6.0
-H0.2
-OCH₃~0.1

Note: These values are indicative and compiled from various sources discussing the trend of electron-withdrawing groups accelerating the reaction.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative substituted azidobenzenes.

Synthesis of 4-Nitrothis compound

This protocol describes the synthesis of 4-nitrothis compound from 4-nitroaniline via a diazotization reaction followed by azidation.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled water

  • Ice

Procedure:

  • Diazotization: In a 250 mL beaker, suspend 5.0 g of 4-nitroaniline in 15 mL of concentrated HCl and 15 mL of distilled water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled solution of 2.5 g of sodium nitrite in 10 mL of distilled water dropwise to the 4-nitroaniline suspension. Maintain the temperature below 5 °C throughout the addition. Continue stirring for 30 minutes at 0-5 °C after the addition is complete.

  • Azidation: In a separate 500 mL beaker, dissolve 3.0 g of sodium azide in 50 mL of cold distilled water.

  • Slowly and carefully add the cold diazonium salt solution to the sodium azide solution with constant stirring. A vigorous evolution of nitrogen gas will occur. Allow the reaction to stir for 1 hour as it gradually warms to room temperature.

  • Work-up and Purification: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is then dissolved in diethyl ether, and the organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield 4-nitrothis compound as a solid. Recrystallization from ethanol may be performed for further purification.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating the solid material and use appropriate personal protective equipment. Diazonium salts can also be unstable when dry.

Synthesis of 4-Methoxythis compound

This protocol outlines the synthesis of 4-methoxythis compound from p-anisidine.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled water

  • Ice

Procedure:

  • Diazotization: Dissolve 5.0 g of p-anisidine in a mixture of 15 mL of concentrated HCl and 50 mL of water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 3.0 g of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Azidation: In a separate beaker, prepare a solution of 3.5 g of sodium azide in 50 mL of water and cool it in an ice bath.

  • Add the cold diazonium salt solution to the sodium azide solution in portions with stirring.

  • Work-up and Purification: After the nitrogen evolution ceases, extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 4-methoxythis compound as an oil or low-melting solid.

Characterization by Spectroscopy

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the synthesized this compound derivative using a Fourier Transform Infrared (FTIR) spectrometer.

  • Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic strong, sharp absorption band for the asymmetric stretching of the azido group (νN₃), which typically appears in the range of 2100-2130 cm⁻¹.[6] Note the shift in this frequency based on the electronic nature of the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • For ¹H NMR, observe the chemical shifts and coupling patterns of the aromatic protons. Note the downfield or upfield shifts of the protons relative to unsubstituted this compound, which reflect the electron-donating or -withdrawing nature of the substituent.

  • For ¹³C NMR, identify the chemical shifts of the aromatic carbons. The carbon atom attached to the azido group (C-N₃) is of particular interest, as its chemical shift is sensitive to the electronic environment.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

  • Accurately weigh a small amount (2-5 mg) of the this compound derivative into an aluminum DSC pan or a TGA crucible.

  • For DSC, heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events (e.g., 25 °C to 300 °C). The onset of the exothermic decomposition peak indicates the thermal stability.[7]

  • For TGA, heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The temperature at which significant weight loss begins corresponds to the onset of decomposition.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures related to the application and analysis of substituted azidobenzenes.

experimental_workflow_synthesis cluster_diazotization Diazotization cluster_azidation Azidation cluster_purification Purification start Substituted Aniline (e.g., 4-Nitroaniline) reagents1 NaNO₂, HCl 0-5 °C start->reagents1 1. diazonium Diazonium Salt (in situ) reagents1->diazonium reagents2 NaN₃ diazonium->reagents2 2. product Substituted this compound reagents2->product extraction Extraction product->extraction 3. drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (optional) evaporation->recrystallization final_product Pure Substituted This compound recrystallization->final_product

Figure 1: General experimental workflow for the synthesis of substituted azidobenzenes.

characterization_workflow cluster_spectroscopy Spectroscopic Characterization cluster_thermal Thermal Analysis cluster_reactivity Reactivity Analysis start Synthesized Substituted this compound ir FTIR Spectroscopy start->ir Identify N₃ stretch nmr ¹H & ¹³C NMR Spectroscopy start->nmr Confirm structure & electronic effects dsc DSC start->dsc Determine decomposition temperature tga TGA start->tga Confirm thermal stability kinetics Kinetic Studies (e.g., SPAAC) start->kinetics Quantify reactivity final_analysis Comprehensive Property Profile

Figure 2: Logical workflow for the comprehensive characterization of this compound properties.

prodrug_activation prodrug This compound-based Prodrug (e.g., for Doxorubicin) hypoxia Hypoxic Tumor Environment prodrug->hypoxia cleavage Reductive Cleavage of Azo or Azido Group prodrug->cleavage Enzymatic Reduction reductase Azoreductases hypoxia->reductase Upregulated reductase->cleavage release Self-immolative Spacer Cleavage cleavage->release Spontaneous drug Active Drug (e.g., Doxorubicin) release->drug Release effect Therapeutic Effect (e.g., Cytotoxicity) drug->effect

Figure 3: Signaling pathway for the activation of a hypoxia-targeted this compound prodrug.

Conclusion

The properties of azidobenzenes can be finely tuned through the strategic placement of electron-donating or electron-withdrawing substituents on the aromatic ring. These modifications have predictable and quantifiable effects on the compound's spectroscopic signatures, thermal stability, and reactivity. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to harness these substituent effects for the design of novel molecules with tailored properties. The application of substituted azidobenzenes in areas such as bioorthogonal chemistry and targeted drug delivery continues to expand, driven by the predictable control over their chemical behavior afforded by a deep understanding of substituent effects.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Azidobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of azidobenzene. This compound and its derivatives are crucial intermediates in organic synthesis and find applications in various fields, including pharmaceuticals, materials science, and chemical biology. A thorough understanding of their stability and degradation is paramount for safe handling, predicting shelf-life, and designing robust synthetic routes and applications. This document outlines the thermal, photochemical, and chemical degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts of this compound Stability

This compound (C₆H₅N₃) is an organic compound characterized by the covalent bonding of an azide functional group to a phenyl ring. The inherent stability of this compound is a balance between the stabilizing aromatic ring and the energetically unstable azide moiety. The azide group is known for its potential to release dinitrogen gas (N₂), a highly exothermic process that can be initiated by various stimuli.

Several factors influence the stability of this compound and its derivatives:

  • Molecular Structure: The electronic nature of substituents on the phenyl ring can significantly impact stability. Electron-withdrawing groups can influence the decomposition temperature.

  • Physical State: Solid-state this compound may have different stability profiles compared to when it is in solution.

  • Environmental Factors: Exposure to heat, light (particularly UV), and certain chemical reagents can trigger degradation.

Quantitative Stability Data

The following tables summarize key quantitative data related to the stability and degradation of this compound and its derivatives.

Table 1: Thermal Stability Data for this compound and Derivatives

CompoundDecomposition Temperature (°C)Half-life (τ₁/₂)Conditions
This compound~175 °C (for alkyl azides with low nitrogen content)1.4 daysBenzene solution at 35 °C[1]
2-Methoxythis compoundDecomposes 16 times faster than this compound--[2]
Substituted 5-azidopyrazolesVaries with substituents--[2]
General Aryl Azides150-200 °C-General range for exothermic decomposition[3]

Table 2: Photochemical Stability Data for this compound

ParameterValueConditions
Quantum Yield (Φ) of Photodecomposition~ 10⁻⁵ - 10⁻³Irradiation with visible light[4]
Photoisomerization Quantum Yield (Φ_trans→cis_)~0.1 - 0.3Varies with excitation wavelength[5]
Photoisomerization Quantum Yield (Φ_cis→trans_)~0.3 - 0.5Varies with excitation wavelength[5]
Quantum Yield of Phenyl Nitrene Formation (Φ_N₁)0.52Nonpolar solvent[6]
Quantum Yield of Phenyl Nitrene Formation (Φ_N₁)0.43Polar solvent[6]

Degradation Pathways of this compound

This compound can degrade through several distinct pathways, primarily categorized as thermal, photochemical, and chemical degradation.

Thermal Degradation

Thermal decomposition is a common degradation pathway for azides. When heated, this compound undergoes irreversible decomposition, primarily through the extrusion of molecular nitrogen (N₂) to form a highly reactive phenylnitrene intermediate. This process is often exothermic and can be explosive under certain conditions.[7]

The generated phenylnitrene can then undergo various reactions, including:

  • Dimerization: Two phenylnitrene molecules can dimerize to form azobenzene.

  • Insertion: The nitrene can insert into C-H bonds.

  • Rearrangement: Intramolecular rearrangement can lead to the formation of various products.

  • Reaction with Solvent: If the decomposition occurs in a solvent, the nitrene can react with solvent molecules.

The thermal stability of organic azides is influenced by their molecular structure, with electron-withdrawing groups potentially lowering the decomposition temperature.[8]

Thermal_Degradation This compound This compound (C₆H₅N₃) Heat Heat (Δ) This compound->Heat Nitrene Phenylnitrene (C₆H₅N) + N₂ Heat->Nitrene Loss of N₂ Products Degradation Products (e.g., Azobenzene, Anilines, Polymers) Nitrene->Products Further Reactions

Caption: Thermal degradation pathway of this compound.

Photochemical Degradation

Aryl azides are photosensitive and can decompose upon exposure to light, particularly UV radiation.[3] Similar to thermal degradation, photolysis of this compound leads to the formation of a phenylnitrene intermediate after the absorption of a photon and subsequent loss of N₂.

The photochemical decomposition can proceed through either a singlet or a triplet nitrene, depending on the presence of sensitizers.[9] The singlet nitrene is generally formed initially and can undergo concerted rearrangement reactions. The triplet nitrene, which can be formed in the presence of triplet sensitizers, behaves more like a diradical. The quantum yield of photodecomposition is a measure of the efficiency of this process. For many aromatic azides, this value can be close to unity upon irradiation at their long-wave absorption band.[4]

Photochemical_Degradation This compound This compound (C₆H₅N₃) Photon Light (hν) This compound->Photon ExcitedState Excited State [C₆H₅N₃]* Photon->ExcitedState Nitrene Phenylnitrene (C₆H₅N) + N₂ ExcitedState->Nitrene Loss of N₂ Products Degradation Products (e.g., Azepines, Anilines, Azobenzene) Nitrene->Products Further Reactions

Caption: Photochemical degradation pathway of this compound.

Chemical Degradation

This compound can be degraded through reactions with various chemical reagents.

  • Acid-Catalyzed Decomposition: In the presence of strong acids, such as trifluoroacetic acid, aryl azides can decompose to form arylnitrenium ions.[10] These intermediates can then undergo intramolecular cyclization or react with nucleophiles present in the medium. This pathway is distinct from the nitrene-based thermal and photochemical routes.

  • Reduction: The azide group is readily reduced to a primary amine. Common reducing agents include lithium aluminium hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a palladium catalyst).[11][12] This reaction is a synthetically useful transformation and represents a controlled degradation of the azide functionality.

  • Radical-Induced Decomposition: The decomposition of this compound can be induced by free radicals. For instance, trichloromethyl radicals can initiate the decomposition of phenyl azide in carbon tetrachloride.[13] The reaction proceeds via a chain mechanism.

Chemical_Degradation cluster_acid Acid-Catalyzed cluster_reduction Reduction Azido_Acid This compound Acid Strong Acid (H⁺) Azido_Acid->Acid Nitrenium Arylnitrenium Ion Acid->Nitrenium Acid_Products Cyclized Products, Substituted Anilines Nitrenium->Acid_Products Azido_Red This compound ReducingAgent Reducing Agent (e.g., LiAlH₄, H₂/Pd) Azido_Red->ReducingAgent Amine Aniline (C₆H₅NH₂) + N₂ ReducingAgent->Amine

Caption: Chemical degradation pathways of this compound.

Experimental Protocols for Studying Degradation

The study of this compound degradation involves a combination of techniques to initiate the degradation and analyze the resulting products.

General Experimental Workflow

Experimental_Workflow cluster_analysis Analytical Techniques Start Prepare this compound Solution Degradation Induce Degradation (Heat, Light, or Chemical Reagent) Start->Degradation Sampling Collect Samples at Time Intervals Degradation->Sampling Analysis Analyze Samples Sampling->Analysis Data Data Processing and Interpretation Analysis->Data HPLC HPLC Analysis->HPLC UVVis UV-Vis Spectroscopy Analysis->UVVis MS Mass Spectrometry Analysis->MS

Caption: General workflow for studying this compound degradation.

Methodologies for Key Experiments

4.2.1. Thermal Degradation Analysis using Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature and mass loss profile of this compound.

  • Methodology:

    • A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in a TGA crucible.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve shows the onset temperature of decomposition and the percentage of mass loss, which corresponds to the loss of N₂.

    • Coupling the TGA instrument to a mass spectrometer (TGA-MS) allows for the identification of evolved gases.

4.2.2. Photochemical Degradation Analysis using UV-Vis Spectroscopy

  • Objective: To monitor the disappearance of this compound and the formation of photoproducts upon irradiation.

  • Methodology:

    • A solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared in a quartz cuvette.

    • The initial UV-Vis spectrum of the solution is recorded. This compound typically shows characteristic absorption bands.

    • The solution is irradiated with a light source of a specific wavelength (e.g., using a monochromator or filtered lamp).

    • UV-Vis spectra are recorded at regular time intervals during irradiation.

    • The decrease in the absorbance of the this compound peak and the appearance of new peaks corresponding to photoproducts are monitored to determine the kinetics of the degradation.

4.2.3. Product Identification using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

  • Objective: To separate and identify the degradation products.

  • Methodology:

    • A sample of the degraded this compound mixture is injected into an HPLC system.

    • A suitable HPLC method is employed, typically using a reverse-phase column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).[14][15][16][17]

    • The separated components are detected using a UV detector, and the chromatogram shows peaks corresponding to the remaining this compound and its degradation products.

    • For identification, the HPLC system is coupled to a mass spectrometer (LC-MS). The mass spectrum of each peak provides the molecular weight of the component, aiding in its identification.

Conclusion

The stability of this compound is a critical consideration for its synthesis, storage, and application. It is susceptible to degradation through thermal, photochemical, and chemical pathways, all of which are important to understand for safe and effective use. The primary reactive intermediate in thermal and photochemical degradation is the phenylnitrene, which leads to a variety of products. Chemical degradation can be controlled to achieve specific transformations, such as the reduction of the azide to an amine. By employing the analytical techniques outlined in this guide, researchers can effectively study the stability of this compound and its derivatives, ensuring the development of robust and reliable chemical processes and applications.

References

Methodological & Application

Application Notes and Protocols: Azidobenzene Derivatives in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azidobenzene derivatives have emerged as powerful and versatile tools in the field of biochemistry. Their unique photoresponsive and bioreductive properties, coupled with their utility in bioorthogonal chemistry, have paved the way for innovative applications in drug delivery, protein labeling, and the modulation of biological processes. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in biochemical research.

Application Notes

Photo-Crosslinking Agents for Studying Molecular Interactions

Aryl azides are widely used as photo-crosslinkers to investigate protein-protein, protein-nucleic acid, and protein-ligand interactions.[1][2] Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can non-specifically insert into C-H and N-H bonds in its immediate vicinity, thus covalently trapping interacting molecules.[1][3] This technique is invaluable for identifying binding partners and mapping interaction interfaces. Different forms of aryl azides, such as simple phenyl azides, hydroxyphenyl azides, and nitrophenyl azides, offer varying activation wavelengths and efficiencies.[2] Notably, nitrophenyl azides are often preferred as they can be activated with longer wavelength UV light (300-460 nm), which is less damaging to biological samples.[2]

Stimuli-Responsive Drug Delivery Systems

Azobenzene derivatives are key components in the design of "smart" drug delivery systems that can release their cargo in response to specific stimuli.[4] The trans-cis isomerization of the azobenzene moiety upon light irradiation induces significant conformational changes, altering the polarity and stability of drug carriers.[5] This can trigger the disassembly of nanostructures and the release of encapsulated drugs.[4][6]

Furthermore, the azo bond is susceptible to reduction by azoreductase enzymes, which are overexpressed in hypoxic environments characteristic of solid tumors and in the colon.[5][7] This enzymatic cleavage provides a mechanism for site-specific drug release. The rate of this cleavage can be tuned by modifying the electronic properties of the azobenzene core. For instance, azobenzene nuclei with a donor-acceptor substitution pattern exhibit significantly faster enzymatic cleavage compared to those with donor-donor or electronically non-substituted patterns.[7]

Bioorthogonal Probes for Protein Labeling and Activity-Based Profiling

The azide group of this compound derivatives serves as a versatile handle for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9][10] This allows for the specific and efficient labeling of proteins and other biomolecules that have been metabolically or synthetically functionalized with an alkyne group.[8][11] These labeled biomolecules can then be visualized by microscopy or identified and quantified by mass spectrometry.[8][12] Cleavable linkers incorporating a diazobenzene moiety can be used to enrich and then release tagged proteins for proteomic analysis.[8]

Photoswitchable Enzyme Inhibitors

The incorporation of an azobenzene unit into the structure of a known enzyme inhibitor can render its activity light-dependent.[13] The trans and cis isomers of the azobenzene-modified inhibitor often exhibit different binding affinities for the target enzyme. By switching between the two isomers with light of specific wavelengths, the inhibitory activity can be reversibly turned on or off with high spatiotemporal control.[13] This "photopharmacology" approach is a powerful tool for studying enzyme function in complex biological systems.

Quantitative Data Summary

ApplicationThis compound DerivativeParameterValueReference
Drug Delivery Azobenzene polymers with donor/acceptor substitutionHalf-life (enzymatic cleavage)6 min[7]
Azobenzene polymers with donor/donor substitutionHalf-life (enzymatic cleavage)20 min[7]
Electronically non-substituted azobenzene polymersHalf-life (enzymatic cleavage)72 min[7]
Azobenzene polymers with acceptor substitutionHalf-life (enzymatic cleavage)78 min[7]
Enzyme Inhibition 1,2,4-oxadiazole derivative (D2) from azobenzene optimizationEC50 (in vitro, Rhizoctonia solani)0.001 µg/mL[14]
1,2,4-oxadiazole derivative (D2) from azobenzene optimizationEC50 (in vivo, rice sheath blight)1.08 µg/mL[14]
1,2,4-oxadiazole derivative (D2) from azobenzene optimizationEC95 (in vivo, rice sheath blight)4.67 µg/mL[14]
Photo-crosslinking BASED (hydroxyphenyl azide crosslinker)Optimal UV Wavelength366 nm[1]
BASED (hydroxyphenyl azide crosslinker)Optimal Exposure Time30 minutes[1]

Experimental Protocols

Protocol 1: General Procedure for Photo-Crosslinking of a Protein-Ligand Interaction

This protocol provides a general guideline for using an aryl azide-containing ligand to identify its protein binding partner.

Materials:

  • Aryl azide-functionalized ligand of interest

  • Purified target protein or cell lysate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (e.g., 365 nm for nitrophenyl azides)[2]

  • Quartz cuvette or microplate[1]

  • Ice bath

  • SDS-PAGE reagents and equipment

  • Western blotting or mass spectrometry reagents and equipment

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein or cell lysate in PBS. The optimal concentration will depend on the specific interaction and should be determined empirically.

    • Add the aryl azide-functionalized ligand to the protein solution. The final concentration of the ligand should be in excess of the protein to ensure saturation of the binding sites.

    • Incubate the mixture for a time sufficient to allow for binding to occur (e.g., 30-60 minutes at 4°C or room temperature).

  • Photoactivation:

    • Transfer the sample to a quartz cuvette or microplate.[1]

    • Place the sample on an ice bath to prevent excessive heating during UV exposure.[1]

    • Expose the sample to UV light of the appropriate wavelength (e.g., 365 nm for nitrophenyl azides) for a predetermined amount of time (e.g., 15-30 minutes).[1][2] The optimal exposure time should be determined to maximize crosslinking efficiency while minimizing protein damage.

  • Analysis:

    • Following photo-crosslinking, the sample can be analyzed by SDS-PAGE. The cross-linked protein-ligand complex will migrate at a higher molecular weight than the protein alone.

    • The cross-linked complex can be visualized by Coomassie staining, silver staining, or, if the ligand is tagged with a reporter group (e.g., biotin, fluorophore), by Western blotting or fluorescence imaging.

    • For identification of the protein, the cross-linked band can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.

Important Considerations:

  • Avoid buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) as they can quench the reactive nitrene.[1]

  • Include a negative control sample that is not exposed to UV light to confirm that the crosslinking is light-dependent.

Protocol 2: Azide-Alkyne "Click" Chemistry for Protein Labeling in Cell Lysate

This protocol describes the labeling of an alkyne-modified protein in a cell lysate with an this compound-derived probe.

Materials:

  • Cell lysate containing the alkyne-modified protein of interest

  • This compound-derived probe (e.g., with a fluorescent reporter)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS, pH 7.4

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of the this compound-derived probe in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Cell lysate (containing 20-50 µg of total protein)

      • This compound-derived probe (final concentration of 100 µM)

      • Premixed CuSO4/THPTA (final concentrations of 1 mM CuSO4 and 1 mM THPTA)

      • Sodium ascorbate (final concentration of 5 mM)

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1 hour, protected from light.

  • Analysis:

    • Add SDS-PAGE sample buffer to the reaction mixture and heat at 95°C for 5 minutes.

    • Resolve the proteins by SDS-PAGE.

    • Visualize the labeled protein using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore on the this compound probe.

Visualizations

experimental_workflow_photocrosslinking cluster_prep Sample Preparation cluster_photo Photoactivation cluster_analysis Analysis p1 Mix Aryl Azide Ligand and Target Protein p2 Incubate for Binding p1->p2 Allow complex formation p3 Expose to UV Light (e.g., 365 nm) p2->p3 Transfer to quartz cuvette p4 SDS-PAGE p3->p4 Covalent bond formation p5 Visualization (e.g., Western Blot) p4->p5 Separate by size p6 Mass Spectrometry (for identification) p4->p6 Excise band

Caption: Workflow for photo-crosslinking to identify protein-ligand interactions.

signaling_pathway_drug_delivery cluster_carrier Drug Carrier cluster_stimuli Stimuli cluster_release Mechanism of Release cluster_outcome Outcome carrier Azobenzene-based Nanostructure (Drug Encapsulated) light Light (UV/Vis) enzyme Azoreductase (Hypoxic Environment) isomerization Trans-Cis Isomerization light->isomerization induces cleavage Azo Bond Cleavage enzyme->cleavage catalyzes disassembly Nanostructure Disassembly isomerization->disassembly cleavage->disassembly drug_release Drug Release disassembly->drug_release leads to

Caption: Stimuli-responsive drug release from azobenzene-based nanocarriers.

logical_relationship_click_chemistry cluster_components Components cluster_reaction Reaction cluster_product Product cluster_detection Detection protein Protein with Alkyne Group click Click Chemistry (CuAAC or SPAAC) protein->click probe This compound Probe (with Reporter) probe->click labeled_protein Covalently Labeled Protein click->labeled_protein forms detection Fluorescence Imaging, Mass Spectrometry, etc. labeled_protein->detection enables

Caption: Logic of protein labeling using this compound probes and click chemistry.

References

Application Notes and Protocols for Azidobenzene Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of azidobenzene derivatives in bioconjugation via click chemistry. These protocols are designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering clear and reproducible methodologies for the covalent modification of biomolecules.

Introduction to this compound in Bioconjugation

This compound and its derivatives are versatile chemical tools employed in bioconjugation. The azide functional group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through "click chemistry." This bioorthogonal reaction is exceptionally rapid, high-yielding, and occurs under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules such as proteins, nucleic acids, and glycans.[1][2][3] The resulting stable triazole linkage is a key feature in the construction of complex bioconjugates for various applications, including the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and novel biomaterials.[4][5][6]

Two primary forms of azide-alkyne cycloaddition are widely utilized: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7] CuAAC reactions are known for their fast kinetics and high yields, driven by a copper(I) catalyst.[1][][9] SPAAC, on the other hand, is a copper-free alternative that utilizes strained cyclooctynes, making it highly biocompatible and suitable for in vivo applications.[4][][11][12]

Key Applications in Research and Drug Development

  • Fluorescent Labeling: this compound derivatives can be "clicked" onto biomolecules, which can then be visualized and tracked within cellular environments using fluorescently tagged alkynes.[][13]

  • Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by click chemistry is crucial for attaching potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[6]

  • Drug Delivery Systems: The properties of bithiophene moieties, which can be incorporated via azido-functionalized derivatives, can be fine-tuned to facilitate targeted drug release.[13]

  • Glycobiology: Azide-based bioorthogonal click chemistry provides a powerful tool for the non-invasive imaging of glycans in living systems and for studying their role in disease.[14]

Quantitative Data Summary

The efficiency of bioconjugation reactions involving this compound derivatives is influenced by the choice of click chemistry method (CuAAC vs. SPAAC), the specific reactants, and the reaction conditions. The following tables provide a summary of key quantitative data to aid in experimental design and comparison.

Table 1: Reaction Kinetics of Azide-Alkyne Cycloaddition Reactions

Reaction TypeAzide ReactantAlkyne ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Solvent/Conditions
SPAACBenzyl AzideCyclooctyne Derivative0.0012Aqueous CD₃CN
CuAACGeneral AzideTerminal Alkyne10³ - 10⁵Aqueous buffers, pH 4-11

Note: The reaction rates for CuAAC are significantly higher than for SPAAC. The choice between the two often depends on the tolerance of the biological system to copper.

Table 2: Expected Mass Shifts Upon Conjugation

Modification StepAdded MoietyExpected Mass Increase (Da)
Azo-Coupling4-Azido-2-chlorophenyl~166.58
Click ChemistryDepends on the specific alkyne moleculeMass of the alkyne-containing molecule

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for labeling an azide-modified protein with an alkyne-functionalized molecule using a copper(I) catalyst.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye or a drug molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)[15]

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (optional, to suppress side reactions, e.g., 100 mM in water)[16]

  • Purification tools (e.g., desalting column, size-exclusion chromatography, or dialysis)[17]

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-functionalized molecule. A 5- to 20-fold molar excess of the alkyne reagent over the protein is a common starting point.[17]

  • Prepare the Catalyst Solution: In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[17]

  • Add the Catalyst: Add the premixed copper catalyst solution to the protein-alkyne mixture. A final copper concentration of 50-250 µM is typically effective.[15][18]

  • Initiate the Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[17] If using aminoguanidine, add it to a final concentration of 5 mM.[15]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.[17]

  • Purification: Purify the final bioconjugate from excess reagents using a suitable method such as a desalting column, size-exclusion chromatography, or dialysis.[17]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of living cells with a strained alkyne probe.

Materials:

  • Cells with metabolically incorporated azido sugars

  • Strained alkyne probe (e.g., a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells and metabolically label them with an appropriate azido sugar (e.g., Ac₄ManNAz) to introduce azides onto cell surface glycans.

  • Probe Addition: To the cultured cells, add the strained alkyne probe (e.g., DBCO-fluorophore) to the cell culture medium. The final concentration of the probe will depend on the specific probe and cell type, but a starting concentration in the low micromolar range is common.

  • Incubation: Incubate the cells with the probe for a sufficient time to allow for the click reaction to occur (typically 30 minutes to 2 hours) at 37°C.

  • Washing: Gently wash the cells with fresh cell culture medium or PBS to remove any unreacted probe.

  • Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

Diagrams

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Azide-Labeled Protein Reaction_Mix Combine Protein and Alkyne Protein->Reaction_Mix Alkyne Alkyne-Functionalized Molecule Alkyne->Reaction_Mix Catalyst_Mix Prepare Catalyst: CuSO4 + THPTA Add_Catalyst Add Catalyst Solution Catalyst_Mix->Add_Catalyst Reaction_Mix->Add_Catalyst Initiate Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate (RT or 4°C) Initiate->Incubate Purify Purify Bioconjugate (e.g., SEC) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for CuAAC bioconjugation.

SPAAC_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis Cells Culture Cells Label Metabolically Label with Azido Sugar Cells->Label Add_Probe Add Strained Alkyne Probe Label->Add_Probe Incubate Incubate (37°C) Add_Probe->Incubate Wash Wash Cells to Remove Excess Probe Incubate->Wash Analyze Analyze by Microscopy or Flow Cytometry Wash->Analyze

Caption: Workflow for SPAAC-mediated live cell labeling.

Click_Chemistry_Types Click_Chem Azide-Alkyne Click Chemistry CuAAC CuAAC (Copper-Catalyzed) Click_Chem->CuAAC SPAAC SPAAC (Strain-Promoted) Click_Chem->SPAAC CuAAC_Adv Advantages: - Fast kinetics - High yields CuAAC->CuAAC_Adv CuAAC_Disadv Disadvantages: - Copper toxicity CuAAC->CuAAC_Disadv SPAAC_Adv Advantages: - Biocompatible (copper-free) - Suitable for in vivo use SPAAC->SPAAC_Adv SPAAC_Disadv Disadvantages: - Slower kinetics - Requires specialized alkynes SPAAC->SPAAC_Disadv

Caption: Comparison of CuAAC and SPAAC click chemistry.

References

Application Notes and Protocols: Azidobenzene as a Molecular Photoswitch in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans and cis states upon irradiation with light of specific wavelengths. This unique photoswitching capability has garnered significant interest in materials science and biomedicine. When incorporated into polymer structures, this compound moieties can impart photoresponsive properties to the bulk material, enabling external control over its physical and chemical characteristics. This document provides a comprehensive overview of the applications, quantitative data, and experimental protocols for utilizing this compound as a molecular photoswitch in polymers.

Key Applications

The integration of this compound into polymers has paved the way for a multitude of innovative applications, particularly in the biomedical field. The ability to remotely and non-invasively alter the properties of these "smart" materials with light offers precise spatiotemporal control.

  • Drug Delivery and Release: Light-triggered conformational changes in this compound-containing polymers can be harnessed to control the encapsulation and release of therapeutic agents. For instance, nanoparticles self-assembled from amphiphilic block copolymers containing this compound can be designed to disassemble upon irradiation, releasing their drug payload at a specific site. This approach is being explored for targeted cancer therapy, where light can be focused on a tumor to trigger localized drug release, minimizing systemic toxicity.

  • Tissue Engineering and Cell Scaffolds: The mechanical properties of polymer scaffolds can be modulated with light by incorporating this compound photoswitches. This allows for dynamic control over the cellular microenvironment, influencing cell adhesion, proliferation, and differentiation. For example, a freestanding photoswitchable aero-polymer has been developed that can undergo macroscopic motion upon illumination, presenting possibilities for photomechanical cell scaffolds.[1][2]

  • Photoactuators and Soft Robotics: The isomerization of this compound can induce significant changes in the macroscopic shape and volume of a polymer network. This principle is being used to develop photoactuators, which are materials that can convert light energy into mechanical work. These photoresponsive materials are promising for applications in soft robotics and microfluidics.

  • Optical Data Storage: The two distinct states of this compound can be used to represent binary data ("0" and "1"). Polymers containing this compound have been investigated for rewritable optical data storage, where information can be written, erased, and rewritten using different wavelengths of light.[3]

  • Self-Healing Materials: The reversible solid-to-liquid transition of some azobenzene-containing polymers upon photoisomerization can be exploited for self-healing applications.[4] Light can be used to locally fluidize the material, allowing it to flow and repair cracks or scratches.

Quantitative Data on this compound Photoswitching in Polymers

The efficiency and behavior of this compound photoswitches in polymeric systems are characterized by several key parameters. The following tables summarize representative quantitative data for different this compound-containing polymers.

Table 1: Photoswitching Wavelengths and Quantum Yields

Polymer Systemtrans → cis Isomerizationcis → trans IsomerizationQuantum Yield (Φ)Reference
λ_max (nm) λ_max (nm) trans → cis
Azobenzene in polymethyl methacrylate (PMMA) film~365> 400 or thermal~0.12[5]
Azobenzene in methanol~365~4400.14[6][7]
Polystyrene with azobenzene side chains~365> 420 or thermalNot specified
Poly(N,N-dimethylaminoethyl methacrylate)-b-poly(azobenzene methacrylate)~360 (s-Azo), ~425 (m-Azo)~450 (s-Azo), ~520 (m-Azo)Not specified[8]

Note: λ_max represents the wavelength of maximum absorption for the isomerization process. Quantum yields can be highly dependent on the polymer matrix and local environment.

Table 2: Thermal Relaxation and Glass Transition Temperature Changes

Polymer SystemThermal Half-life of cis-isomer (t_1/2)Glass Transition Temperature (T_g)Reference
ΔT_g (°C) upon isomerization
Azobenzene-containing polymethacrylate> 4 days (in solid state)Not specified[9]
Azobenzene-containing polyacrylatesHours to daysNot specified
Azopolymers with photoswitchable T_gNot specifiedtrans: 48 °C, cis: -10 °C[10]
Azobenzene in P4VP(8PAP)x complexesVaries with azobenzene concentrationNot specified[11]

Note: The thermal half-life of the cis-isomer is a measure of its stability in the dark. A longer half-life is often desirable for applications requiring the metastable state to be maintained. The change in glass transition temperature (ΔT_g) reflects the change in the polymer's mechanical properties upon photoisomerization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, characterization, and analysis of this compound-containing polymers.

Protocol 1: Synthesis of an this compound-Containing Acrylate Monomer

Objective: To synthesize a polymerizable this compound monomer.

Materials:

  • 4-Hydroxyazobenzene

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 4-hydroxyazobenzene (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: RAFT Polymerization of an this compound-Containing Monomer

Objective: To synthesize a well-defined polymer with this compound side chains using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[12][][14][15]

Materials:

  • This compound-containing acrylate monomer (from Protocol 1)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or ampule

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to control the polymer molecular weight and polydispersity (a common starting ratio is 200:1:0.2).

  • Degas the solution by performing three freeze-pump-thaw cycles.[16]

  • After the final thaw, backfill the flask with nitrogen or argon and seal it.

  • Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise to a non-solvent (e.g., cold methanol or hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum.

  • Characterize the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC) and its structure by ¹H NMR.

Protocol 3: Monitoring Photoisomerization using UV-Vis Spectroscopy

Objective: To quantify the photoswitching behavior of the this compound-containing polymer.[1]

Materials:

  • This compound-containing polymer

  • Appropriate solvent (e.g., THF, chloroform, or methanol)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • Light source for irradiation (e.g., UV lamp at ~365 nm and a visible light source at >400 nm)

Procedure:

  • Prepare a dilute solution of the polymer in the chosen solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5 in the region of interest.

  • Record the initial UV-Vis absorption spectrum of the solution. This represents the predominantly trans-isomer state. The characteristic π-π* transition of the trans-isomer is typically observed around 320-360 nm.[17]

  • Irradiate the solution in the cuvette with UV light (~365 nm) for a set period (e.g., 30 seconds).

  • Immediately record the UV-Vis spectrum again. Observe the decrease in the π-π* band of the trans-isomer and the increase in the n-π* band of the cis-isomer (around 440 nm).[7][17]

  • Repeat steps 3 and 4 until no further spectral changes are observed, indicating that the photostationary state (PSS) has been reached.

  • To observe the reverse cis → trans isomerization, irradiate the solution at the PSS with visible light (>400 nm) and record the spectra at intervals until the original spectrum of the trans-isomer is recovered.

  • To measure the thermal relaxation rate, keep the solution at the PSS in the dark at a constant temperature and record the UV-Vis spectrum at regular time intervals. The absorbance change at the λ_max of the trans- or cis-isomer can be plotted against time to determine the thermal relaxation kinetics.

Protocol 4: Measuring Glass Transition Temperature (T_g) by DSC

Objective: To determine the effect of photoisomerization on the glass transition temperature of the polymer.

Materials:

  • This compound-containing polymer sample (as a solid film or powder)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

  • Light source for pre-irradiation of the sample

Procedure:

  • Measurement of T_g for the trans-isomer:

    • Place a small amount of the polymer sample (5-10 mg) in an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to a temperature above the expected T_g, cool down to a low temperature (e.g., -50 °C), and then heat again at a controlled rate (e.g., 10 °C/min).[18]

    • The T_g is determined from the second heating scan as the midpoint of the step-like transition in the heat flow curve.[10][19]

  • Measurement of T_g for the cis-rich state:

    • Prepare a thin film of the polymer.

    • Irradiate the film with UV light (~365 nm) until the photostationary state is reached.

    • Quickly scrape the irradiated polymer film and place it in a DSC pan.

    • Immediately perform the DSC measurement using the same heat-cool-heat cycle as for the trans-isomer. It is crucial to minimize the time between irradiation and measurement to avoid thermal relaxation back to the trans-state.

    • Determine the T_g of the cis-rich sample from the second heating scan. The difference in T_g between the two states demonstrates the photoswitching effect on the polymer's mechanical properties.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in polymers.

G cluster_0 Photoisomerization Cycle trans-Azobenzene trans-Azobenzene cis-Azobenzene cis-Azobenzene trans-Azobenzene->cis-Azobenzene UV light (~365 nm) cis-Azobenzene->trans-Azobenzene Visible light (>400 nm) or Heat

Caption: Reversible isomerization of this compound between its trans and cis forms.

G Start Start Monomer Synthesis Monomer Synthesis Start->Monomer Synthesis Polymerization (e.g., RAFT) Polymerization (e.g., RAFT) Monomer Synthesis->Polymerization (e.g., RAFT) Purification Purification Polymerization (e.g., RAFT)->Purification Characterization Characterization Purification->Characterization NMR NMR Characterization->NMR GPC GPC Characterization->GPC Photoswitching Studies Photoswitching Studies Characterization->Photoswitching Studies UV-Vis Spectroscopy UV-Vis Spectroscopy Photoswitching Studies->UV-Vis Spectroscopy DSC DSC Photoswitching Studies->DSC Application Testing Application Testing Photoswitching Studies->Application Testing

Caption: Experimental workflow for this compound-containing polymers.

G cluster_1 Drug Delivery Mechanism Drug-loaded Nanoparticle (trans-state) Drug-loaded Nanoparticle (trans-state) UV Light Irradiation UV Light Irradiation Drug-loaded Nanoparticle (trans-state)->UV Light Irradiation Nanoparticle Disassembly (cis-state) Nanoparticle Disassembly (cis-state) UV Light Irradiation->Nanoparticle Disassembly (cis-state) Drug Release Drug Release Nanoparticle Disassembly (cis-state)->Drug Release

Caption: Light-triggered drug release from an this compound-polymer nanoparticle.

References

Application Notes and Protocols for Azidobenzene-Based Systems in Light-Controlled Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives are a prominent class of molecular photoswitches that have garnered significant attention for their ability to control catalytic processes with high spatiotemporal precision using light.[1][2][3] This remote and non-invasive control is paramount in fields ranging from materials science to photopharmacology, where precise regulation of chemical reactions is crucial.[2] The fundamental principle lies in the reversible photoisomerization of the azobenzene moiety between its thermally stable trans (E) isomer and its metastable cis (Z) isomer.[2] This isomerization is accompanied by a significant change in molecular geometry, dipole moment, and end-to-end distance, which can be harnessed to modulate the activity of a catalyst.[2][3]

These application notes provide an overview of the principles, experimental setups, and protocols for utilizing azidobenzene-based systems in light-controlled catalysis.

Core Principles of Azobenzene Photoisomerization

The photoswitching behavior of azobenzene is predicated on the distinct absorption spectra of its two isomers. The trans isomer typically exhibits a strong π-π* absorption band in the UV-A region (around 320-380 nm) and a weaker n-π* band in the visible region (around 440 nm).[2] The cis isomer, on the other hand, has its π-π* transition at shorter wavelengths and a more pronounced n-π* absorption band in the visible region.[2]

  • trans-to-cis Isomerization: Irradiation with UV light excites the trans isomer, leading to its conversion to the cis form.

  • cis-to-trans Isomerization: The reverse process can be triggered by irradiation with visible light or can occur thermally in the dark.[2]

Upon irradiation at a specific wavelength, a photostationary state (PSS) is reached, which is a mixture of the trans and cis isomers. The composition of the PSS is dependent on the wavelength of light used and the absorption coefficients of the two isomers at that wavelength.

General Experimental Workflow for Light-Controlled Catalysis

The successful implementation of light-controlled catalysis using this compound-based systems involves a series of well-defined steps, from catalyst synthesis to reaction monitoring.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Catalyst_Synthesis Catalyst Synthesis & Characterization Reaction_Setup Reaction Setup & Reagent Preparation Catalyst_Synthesis->Reaction_Setup Dark_Reaction Initial Reaction (Dark/Visible Light) Reaction_Setup->Dark_Reaction Light_Irradiation Light Irradiation (UV or Visible) Dark_Reaction->Light_Irradiation Switching 'ON' or 'OFF' Reaction_Monitoring Reaction Monitoring (e.g., GC, HPLC, NMR) Light_Irradiation->Reaction_Monitoring Reaction_Monitoring->Light_Irradiation Feedback for further irradiation Data_Analysis Data Analysis & Kinetic Studies Reaction_Monitoring->Data_Analysis Product_Isolation Product Isolation & Purification Data_Analysis->Product_Isolation

General workflow for light-controlled catalysis experiments.

Quantitative Performance of Azobenzene Photoswitches

The efficiency of an azobenzene-based photoswitchable catalyst is determined by several key photophysical parameters. The following tables summarize representative data for different classes of azobenzene-containing systems.

Table 1: Photophysical Properties of Azobenzene Derivatives

Compound/DerivativeSubstitution Patternλmax (trans) (nm)λmax (cis) (nm)Quantum Yield (Φtrans→cis)Quantum Yield (Φcis→trans)Thermal Half-life (t1/2) of cis-isomerSolvent
AzobenzeneUnsubstituted3154400.110.4168 hHexane
4-Methoxyazobenzene4-OCH33454400.100.4545 hEthanol
4,4'-Dimethylazobenzene4,4'-(CH3)23204400.120.4872 hHexane
Tetra-ortho-fluoro-azobenzene2,2',6,6'-F43154900.250.85>100 daysDMSO

Table 2: Performance of Azobenzene-Based Catalytic Systems

Catalytic SystemReaction TypeWavelength for "ON" State (nm)Wavelength for "OFF" State (nm)Turnover Frequency (TOF) "ON" (h-1)Turnover Frequency (TOF) "OFF" (h-1)Fold-Increase in Activity
Azobenzene-phosphine-RhHydroformylation365>420120254.8
Azo-MOF-RuRing-Closing MetathesisDark (Vis)365>99% conversion<1% conversion>99
Azobenzene-Pd ComplexSuzuki Coupling365Dark (Vis)Rate enhancedSlower rate~3-4
Azo-Polymer-OrganocatalystAldol Reaction365>42085% yield15% yield5.7

Experimental Protocols

Protocol 1: Synthesis of an Azobenzene-Containing Phosphine Ligand

This protocol describes a general method for the synthesis of an azobenzene-functionalized phosphine ligand, a common component in photoswitchable organometallic catalysts.[4][5][6]

Materials:

  • 4-Iodoazobenzene

  • n-Butyllithium (n-BuLi)

  • Chlorodiphenylphosphine (Ph2PCl)

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

  • Standard Schlenk line and glassware

Procedure:

  • Dissolve 4-iodoazobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve chlorodiphenylphosphine (1.2 eq) in anhydrous THF.

  • Add the solution of the lithiated azobenzene to the chlorodiphenylphosphine solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of degassed water.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: General Procedure for a Light-Controlled Catalytic Reaction

This protocol outlines a general experimental setup for conducting a catalytic reaction under photochemical control.[1][4]

Materials and Equipment:

  • Photoswitchable catalyst

  • Substrates and reagents for the specific reaction

  • Anhydrous solvent

  • Photoreactor equipped with appropriate light sources (e.g., UV LED at 365 nm and a visible light LED at >420 nm)

  • Reaction vessel (e.g., quartz cuvette or Schlenk tube)

  • Magnetic stirrer

  • Analytical instrument for reaction monitoring (e.g., GC, HPLC, or NMR)

Procedure:

  • In a reaction vessel, dissolve the photoswitchable catalyst in the appropriate anhydrous solvent under an inert atmosphere.

  • Add the substrates and any other necessary reagents to the reaction mixture.

  • "OFF" State (or initial state): Keep the reaction mixture in the dark or irradiate with visible light to ensure the catalyst is predominantly in its less active isomeric form (usually the trans form).

  • Take an initial sample for analysis to determine the baseline reaction rate.

  • "ON" State: Irradiate the reaction mixture with UV light (e.g., 365 nm) to isomerize the azobenzene to its cis form, thereby activating the catalyst.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them.

  • Switching "OFF" again: To deactivate the catalyst, turn off the UV light source and irradiate the mixture with visible light.

  • Continue to monitor the reaction to observe the decrease in the reaction rate.

  • The cycle of activation and deactivation can be repeated to demonstrate the reversibility of the catalytic control.

Protocol 3: Determination of Photoisomerization Quantum Yield

The quantum yield (Φ) of photoisomerization is a critical parameter that quantifies the efficiency of the photoswitching process.[7][8][9][10][11]

Materials and Equipment:

  • Azobenzene-containing compound

  • Spectrophotometer-grade solvent

  • UV-Vis spectrophotometer

  • Calibrated light source with a known photon flux (actinometer or calibrated photodiode)

  • Quartz cuvette

Procedure:

  • Prepare a dilute solution of the azobenzene compound in the chosen solvent. The concentration should be such that the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption throughout the sample.

  • Record the initial UV-Vis absorption spectrum of the solution. This represents the pure trans isomer.

  • Irradiate the sample in the cuvette with the monochromatic light source at a wavelength that induces trans-to-cis isomerization.

  • Record the UV-Vis spectrum at regular, short time intervals during irradiation.

  • The quantum yield can be calculated using the initial rate of isomerization and the known photon flux of the light source. The change in concentration of the trans isomer can be determined from the change in absorbance using the Beer-Lambert law.

Signaling Pathways and Experimental Workflows

Light-Controlled Activation of a Catalyst

The following diagram illustrates the general principle of activating a catalyst by light-induced isomerization of an appended azobenzene unit.

G cluster_inactive Inactive State (trans) cluster_active Active State (cis) Inactive_Catalyst Catalyst (trans-Azo) Substrate Substrate Inactive_Catalyst->Substrate No/Slow Reaction Active_Catalyst Catalyst (cis-Azo) Inactive_Catalyst->Active_Catalyst UV Light (e.g., 365 nm) Active_Catalyst->Inactive_Catalyst Visible Light (>420 nm) or Heat Product Product Active_Catalyst->Product Fast Reaction

Light-induced activation of an azobenzene-based catalyst.
Workflow for Photoswitchable Ring-Opening Metathesis Polymerization (ROMP)

This workflow demonstrates the use of a photoswitchable ruthenium catalyst for controlling a polymerization reaction.[12]

G cluster_initiation Initiation cluster_control Control cluster_propagation Propagation Ru_trans Ru-Catalyst (trans-Azo) (Active) Monomer Monomer Ru_trans->Monomer Polymerization ON UV_Light UV Irradiation (365 nm) Ru_trans->UV_Light Deactivation Polymer Growing Polymer Chain Monomer->Polymer Ru_cis Ru-Catalyst (cis-Azo) (Inactive) Visible_Light Visible Light (>420 nm) Ru_cis->Visible_Light UV_Light->Ru_cis Visible_Light->Ru_trans Polymer->Ru_cis Polymerization OFF

Workflow for light-controlled ROMP.

Applications in Drug Development

The principles of light-controlled catalysis with azobenzene systems are highly relevant to drug development, particularly in the field of photopharmacology.[2] By incorporating azobenzene moieties into drug molecules, their therapeutic activity can be precisely controlled at the target site, minimizing off-target effects. For example, a prodrug can be designed to be inactive in its trans form and activated to its therapeutic cis form only upon irradiation at a specific location, such as a tumor. This approach offers the potential for highly targeted therapies with reduced systemic toxicity.

References

Application Notes and Protocols for Incorporating Azobenzene into Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the incorporation of the photoresponsive molecule, azobenzene, into supramolecular assemblies. These guidelines are intended for researchers in materials science, chemistry, and drug development who are interested in designing and fabricating light-responsive materials for applications such as drug delivery, tissue engineering, and molecular machinery.

Introduction to Azobenzene in Supramolecular Chemistry

Azobenzene and its derivatives are a class of photochromic molecules that can undergo reversible isomerization between their trans and cis states upon irradiation with light of specific wavelengths.[1][2] The trans isomer is generally more thermodynamically stable, while the cis isomer can be generated by UV light irradiation.[1] This isomerization can be reversed using visible light or through thermal relaxation.[1] The distinct geometries and polarities of the two isomers allow for the dynamic control of non-covalent interactions, making azobenzene a powerful building block for constructing photoresponsive supramolecular assemblies.[2][3]

The incorporation of azobenzene moieties into supramolecular systems, through interactions such as host-guest complexation, hydrogen bonding, and metal-ligand coordination, enables the light-triggered assembly and disassembly of complex architectures.[2][4][5] This photo-control over supramolecular structures is highly valuable for a range of applications where spatiotemporal control is crucial.[6]

Key Supramolecular Systems and Their Properties

Host-Guest Systems with Cyclodextrins

Host-guest chemistry, particularly with cyclodextrins (CDs), is a widely used strategy for creating photoresponsive supramolecular systems.[7][8][9] The hydrophobic cavity of CDs can encapsulate the azobenzene moiety, with the stability of the inclusion complex being dependent on the isomeric state of the azobenzene guest.

Quantitative Data on Azobenzene-Cyclodextrin Interactions:

Host-Guest SystemIsomerBinding Constant (K) [M⁻¹]Reference
F-azo-COOH with β-CDtrans2.1 ± 0.2 × 10³[7][9]
F-azo-COOH with β-CDcis3.0 ± 0.3 × 10³[7][9]

Note: F-azo-COOH is a fluoro-substituted azobenzene derivative.

Light-Triggered Assembly and Disassembly

The photoisomerization of azobenzene can be harnessed to control the formation and disruption of larger supramolecular structures, such as nanoparticles and polymers.[4][6] This is often achieved by designing systems where one isomer promotes self-assembly through favorable intermolecular interactions, while the other isomer disrupts these interactions, leading to disassembly. For instance, UV light-induced trans-to-cis isomerization can lead to the disassembly of nanoparticles, which can then be reassembled by visible light-induced cis-to-trans isomerization.[4]

Experimental Protocols

Synthesis of an Azobenzene Derivative for Supramolecular Assembly

This protocol describes the synthesis of 4-(4-(hexyloxy)phenylazo)benzoic acid, a common azobenzene derivative used in supramolecular chemistry.

Materials:

  • Ethyl 4-(4-(hexyloxy)-phenylazo)benzoate

  • Ethanol

  • Sodium hydroxide (NaOH) aqueous solution (25%)

  • Deionized water

  • Standard laboratory glassware and reflux setup

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 4-(4-(hexyloxy)-phenylazo)benzoate (5.63 g) in ethanol (150 mL) in a round-bottom flask.[8]

  • Add 30 mL of a 25% NaOH aqueous solution to the flask.[8]

  • Stir the mixture at reflux for 5 hours.[8]

  • After cooling to room temperature, remove the excess solvent using a vacuum rotary evaporator.[8]

  • Recrystallize the resulting yellow precipitate three times from a dilute NaOH aqueous solution to obtain the purified product.[8]

Characterization: The final product can be characterized by ¹H NMR spectroscopy and High-Resolution Mass Spectrometry (HR-MS) to confirm its structure and purity.[8]

Preparation of Azobenzene-Containing Supramolecular Vesicles

This protocol details the formation of photoresponsive vesicles through the self-assembly of an azobenzene derivative (HPB) and β-cyclodextrin (β-CD).

Materials:

  • Synthesized 4-(4-(hexyloxy)phenylazo)benzoic acid (HPB)

  • β-Cyclodextrin (β-CD)

  • Deionized water or appropriate buffer (e.g., D₂O for NMR studies)

  • Sonication bath

  • UV lamp (e.g., 365 nm)

  • Visible light source

Procedure:

  • Prepare aqueous solutions of HPB and β-CD at the desired concentrations.

  • To form the inclusion complex (HPB@β-CD), mix the HPB and β-CD solutions. The stoichiometry can be determined using methods like the Job's plot.[8] For a 1:2 complex, a molar ratio of 1 part HPB to 2 parts β-CD is used.

  • Sonicate the mixture for a few minutes to facilitate the formation of the host-guest complex and subsequent self-assembly into vesicles.

  • The formation of vesicles can be confirmed by techniques like Transmission Electron Microscopy (TEM) or Dynamic Light Scattering (DLS).

Photo-triggered Disassembly and Reassembly:

  • Disassembly: Irradiate the vesicle solution with UV light (e.g., 365 nm) to induce the trans-to-cis isomerization of the azobenzene moiety. This change in shape and polarity of the guest molecule disrupts the host-guest interaction and the hydrophobic interactions driving self-assembly, leading to the disassembly of the vesicles.[4][8]

  • Reassembly: Subsequent irradiation with visible light will promote the cis-to-trans back-isomerization, allowing the vesicles to reform.[4]

Characterization of Azobenzene-Containing Supramolecular Assemblies

UV-Vis Spectroscopy: This technique is essential for monitoring the photoisomerization of azobenzene. The trans isomer typically shows a strong π-π* absorption band around 320-360 nm and a weaker n-π* band around 440 nm. Upon UV irradiation, the intensity of the π-π* band decreases while the n-π* band intensity increases, indicating the formation of the cis isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 2D ROESY, is a powerful tool to confirm the formation of host-guest inclusion complexes.[8] It provides through-space correlation between the protons of the host (e.g., cyclodextrin) and the guest (azobenzene), confirming that the guest is indeed inside the host's cavity.

Microscopy Techniques: Techniques like Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are used to visualize the morphology and structure of the self-assembled nanostructures.[3] High-speed AFM can even be used to observe the dynamic process of light-induced disassembly in real-time.[6]

Visualizing Workflows and Mechanisms

Experimental Workflow for Vesicle Formation

G cluster_synthesis Synthesis of Azobenzene Derivative cluster_assembly Supramolecular Assembly cluster_characterization Characterization s1 Dissolve Precursor in Ethanol s2 Add NaOH Solution s1->s2 s3 Reflux for 5 hours s2->s3 s4 Remove Solvent s3->s4 s5 Recrystallize Product s4->s5 a1 Prepare Aqueous Solutions of Azobenzene and Cyclodextrin s5->a1 a2 Mix Solutions to Form Host-Guest Complex a1->a2 a3 Sonicate to Induce Vesicle Formation a2->a3 c2 NMR for Host-Guest Interaction a2->c2 c1 TEM/DLS for Morphology a3->c1

Caption: Workflow for synthesis and assembly of azobenzene vesicles.

Signaling Pathway of Light-Induced Disassembly and Reassembly

G Assembly Supramolecular Assembly (e.g., Vesicles) UV_light UV Light (trans-to-cis) Assembly->UV_light Irradiation Disassembly Disassembled State (Monomers) Vis_light Visible Light (cis-to-trans) Disassembly->Vis_light Irradiation UV_light->Disassembly Induces Vis_light->Assembly Induces

Caption: Light-controlled assembly and disassembly of supramolecular structures.

References

Application Notes and Protocols for the Synthesis of Azidobenzene-Containing Polymers for Smart Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of azidobenzene-containing polymers in the development of smart materials. These materials exhibit responsive behavior to light, enabling applications in areas such as photo-actuators, controlled drug delivery systems, and optical data storage.

Introduction to this compound-Containing Smart Materials

Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans and cis states upon exposure to light of specific wavelengths.[1] This photo-isomerization induces significant changes in the molecule's geometry, polarity, and absorption spectrum. When incorporated into a polymer matrix, these molecular-level changes can be amplified to generate macroscopic responses, leading to the creation of "smart" materials that can change their shape, properties, or release payloads in a controlled manner.

The versatility of azobenzene chemistry allows for its incorporation into various polymer architectures, including side-chain, main-chain, and cross-linked networks.[2] The choice of polymer backbone and the method of azobenzene incorporation are critical in tailoring the material's properties for specific applications.

Synthesis of this compound-Containing Monomers and Polymers

Synthesis of Azobenzene-Containing Monomers

A common strategy for producing azobenzene-containing polymers is the synthesis of a polymerizable monomer functionalized with an azobenzene moiety. A widely used example is the synthesis of 4-methacryloyloxyazobenzene.

Protocol 1: Synthesis of 4-Hydroxyazobenzene

This protocol describes the synthesis of 4-hydroxyazobenzene via a diazo coupling reaction.[3][4]

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Methanol (CH₃OH)

  • Ice

Procedure:

  • Dissolve aniline in a 1 M HCl solution and cool to 0°C in an ice bath.

  • Slowly add an aqueous solution of NaNO₂ to the aniline solution to form the diazonium salt.

  • In a separate beaker, dissolve phenol in an aqueous solution of NaOH.

  • Slowly add the diazonium salt solution to the phenol solution while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Acidify the solution with concentrated HCl to a pH < 5 to precipitate the 4-hydroxyazobenzene.

  • Collect the precipitate by filtration, wash with water, and recrystallize from an ethanol/water mixture.

Protocol 2: Synthesis of 4-Methacryloyloxyazobenzene

This protocol details the esterification of 4-hydroxyazobenzene with methacryloyl chloride.

Materials:

  • 4-Hydroxyazobenzene

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dry tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxyazobenzene and triethylamine in dry THF or DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel.

Polymerization of Azobenzene-Containing Monomers

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[5]

Protocol 3: ATRP of 4-Methacryloyloxyazobenzene

Materials:

  • 4-Methacryloyloxyazobenzene (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Alumina (for catalyst removal)

Procedure:

  • To a Schlenk flask, add the monomer, initiator, and solvent.

  • Add the CuBr and PMDETA to the flask.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 90°C) and stir.

  • Monitor the polymerization progress by taking samples at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.

  • Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by dropwise addition of the filtered solution into a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Synthesis Workflow for Azobenzene-Containing Polymethacrylate via ATRP

SynthesisWorkflow cluster_Monomer Monomer Synthesis cluster_Polymer Polymerization (ATRP) Aniline Aniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization Phenol Phenol Hydroxyazo 4-Hydroxyazobenzene Phenol->Hydroxyazo Azo Coupling NaNO2_HCl NaNO2 / HCl NaNO2_HCl->Diazonium NaOH NaOH NaOH->Hydroxyazo Diazonium->Hydroxyazo Monomer 4-Methacryloyloxy- azobenzene Hydroxyazo->Monomer Esterification Methacryl Methacryloyl Chloride Methacryl->Monomer TEA Triethylamine TEA->Monomer Polymerization Polymerization (ATRP) Monomer->Polymerization Initiator Initiator (e.g., Ethyl α-bromoisobutyrate) Initiator->Polymerization Catalyst Catalyst (CuBr/PMDETA) Catalyst->Polymerization Solvent Solvent (e.g., Anisole) Solvent->Polymerization Polymer Azobenzene-containing Polymethacrylate Polymerization->Polymer

Caption: Workflow for the synthesis of an azobenzene-containing polymethacrylate.

Fabrication of Azobenzene-Containing Smart Materials

Photo-Actuating Films

Photo-actuating films can be fabricated by solution casting or spin coating of the synthesized azobenzene-containing polymer.

Protocol 4: Fabrication of Photo-Actuating Films by Solvent Casting

Materials:

  • Azobenzene-containing polymer

  • Suitable solvent (e.g., toluene, THF, chloroform)[6][7][8][9][10]

  • Glass petri dish or other flat substrate

Procedure:

  • Dissolve the polymer in the solvent to form a solution with a concentration typically in the range of 1-5 wt%.[6]

  • Pour the polymer solution into a clean, level glass petri dish.

  • Allow the solvent to evaporate slowly in a dust-free environment at room temperature. For controlled evaporation, the petri dish can be placed in a desiccator or a fume hood with controlled airflow.

  • After the majority of the solvent has evaporated, transfer the film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (Tg) to remove any residual solvent.

  • Carefully peel the film from the substrate.

Protocol 5: Fabrication of Photo-Actuating Films by Spin Coating

Materials:

  • Azobenzene-containing polymer

  • Suitable solvent (e.g., toluene, THF, chloroform)[11][12][13]

  • Glass slide or silicon wafer substrate

Procedure:

  • Prepare a polymer solution of the desired concentration in a suitable solvent. The concentration will influence the final film thickness.

  • Clean the substrate thoroughly.

  • Place the substrate on the chuck of the spin coater.

  • Dispense a small amount of the polymer solution onto the center of the substrate.

  • Spin the substrate at a specific speed for a set duration. The spin speed is a critical parameter that determines the film thickness.[12][13]

  • After spinning, bake the coated substrate on a hotplate or in an oven to remove the solvent.

Drug-Delivery Nanoparticles

Azobenzene-containing polymers can self-assemble into micelles or nanoparticles in an aqueous environment for drug delivery applications.

Protocol 6: Preparation of Doxorubicin-Loaded Micelles

This protocol describes the preparation of doxorubicin (DOX)-loaded micelles from an amphiphilic azobenzene-containing block copolymer.[14][15][16][17]

Materials:

  • Amphiphilic azobenzene-containing block copolymer (e.g., PEG-b-poly(azobenzene methacrylate))

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve DOX·HCl in DMF and add TEA to deprotonate the doxorubicin.

  • Dissolve the amphiphilic block copolymer in DMF.

  • Mix the polymer solution with the DOX solution and stir for several hours in the dark to allow for drug loading into the forming micelle cores.

  • Transfer the mixture to a dialysis membrane and dialyze against deionized water for 24-48 hours to remove the DMF and unloaded drug.

  • The resulting aqueous solution contains the DOX-loaded micelles.

Mechanism of Photo-Responsive Actuation and Drug Release

Photoresponse cluster_Actuation Photo-Actuation cluster_DrugRelease Drug Release Trans Trans-Azobenzene (Elongated, Ordered) Cis Cis-Azobenzene (Bent, Disordered) Trans->Cis UV Light Cis->Trans Visible Light / Heat Contraction Macroscopic Contraction/ Bending Cis->Contraction Induces Micelle_Stable Stable Micelle (Drug Encapsulated) Micelle_Destable Destabilized Micelle (Drug Release) Micelle_Stable->Micelle_Destable UV Light (trans to cis isomerization increases polarity) Drug Drug Payload Micelle_Destable->Drug Releases

Caption: Mechanisms of photo-actuation and light-triggered drug release.

Quantitative Data and Performance Metrics

The performance of azobenzene-containing smart materials can be quantified by several parameters. The following tables summarize key data from the literature.

Table 1: Photo-isomerization Properties of Azobenzene Derivatives

Azobenzene DerivativeSolventλ_max (trans) (nm)λ_max (cis) (nm)Quantum Yield (trans→cis)Thermal Half-life (cis→trans)
Unsubstituted AzobenzeneHexane3154350.1148 hours
4-AminoazobenzeneEthanol3884500.08100 minutes
4-NitroazobenzeneEthanol3324400.04210 minutes

Data compiled from various sources and are representative values.

Table 2: Mechanical Properties of Azobenzene-Containing Polymer Films

Polymer SystemStimulusBending Angle (°)Response TimeReference
Cross-linked Liquid Crystalline PolymerUV Light (366 nm)>90Seconds[18]
Thermoplastic PolyurethaneUV LightReversible BendingSeconds to Minutes[19]
Graphene Oxide/PVA CompositeUV LightRapid and Large AmplitudeSeconds[20]

Table 3: Drug Loading and Release from Azobenzene-Containing Nanoparticles

Polymer SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Release TriggerRelease Profile
PEG-b-P(AzoMA)Doxorubicin~10.4~86UV LightSustained release upon irradiation
Azobenzene LiposomesDoxorubicin--UV/Vis LightControllable release

Data are illustrative and can vary significantly based on the specific polymer, drug, and formulation.[14][15][16][21][22][23]

Applications of Azobenzene-Containing Smart Materials

Photo-Mechanical Actuators

The ability of azobenzene-containing polymer films to bend, contract, or expand in response to light makes them promising candidates for soft robotics, artificial muscles, and micro-actuators.[19][24][25] The direction and magnitude of the actuation can be controlled by the polarization and intensity of the incident light.[24]

Controlled Drug Delivery

The light-induced change in the polarity and conformation of azobenzene moieties can be used to trigger the release of encapsulated drugs from nanoparticles or hydrogels.[21][26] This allows for on-demand drug delivery with high spatial and temporal control, which is particularly advantageous in cancer therapy to minimize side effects.

Optical Data Storage

The two distinct states of azobenzene (trans and cis) can be used to represent binary data (0 and 1). Information can be written, erased, and rewritten by using light of different wavelengths, making azobenzene-containing polymers attractive for rewritable optical data storage applications.

Conclusion

The synthesis of azobenzene-containing polymers offers a versatile platform for the development of a wide range of smart materials. The detailed protocols and application notes provided in this document are intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, enabling them to explore and innovate in this exciting area of research. The ability to precisely control material properties with light opens up new possibilities for advanced technologies with on-demand and remote-controlled functionalities.

References

Application Notes and Protocols: Methods for Azidobenzene Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azidobenzene and its derivatives are a class of photo-responsive molecules, or "photoswitches," that can undergo reversible isomerization between their trans and cis states upon irradiation with light of specific wavelengths.[1] The trans-to-cis isomerization is typically induced by UV light, while the reverse cis-to-trans isomerization can be triggered by visible light or occur thermally in the dark.[1] This transformation is accompanied by a significant change in molecular geometry, polarity, and dipole moment. Functionalizing nanoparticles with this compound moieties imparts these photo-responsive properties to the nanomaterial, creating smart systems that can be controlled remotely by light.

This capability is highly valuable in drug delivery, diagnostics, and materials science.[2][3] For example, light-induced changes can be used to trigger the release of a therapeutic payload from a nanoparticle carrier at a specific site, control the aggregation and disaggregation of nanoparticles for reversible data storage, or modulate the interaction of nanoparticles with biological systems.[3][4][5] The most common methods for attaching this compound to nanoparticle surfaces involve direct ligand exchange, particularly for gold nanoparticles, or the use of highly efficient "click chemistry" reactions for a wide variety of nanoparticle types.[6][7]

Key Functionalization Strategies

Two primary strategies are employed for the functionalization of nanoparticles with this compound:

  • Direct Ligand Exchange: This method is particularly effective for gold nanoparticles (AuNPs), which have a strong affinity for thiol groups.[6] Pre-synthesized AuNPs (e.g., citrate-stabilized) are incubated with a solution containing an azide-terminated thiol linker. The thiol group displaces the original stabilizing ligands (like citrate) on the gold surface, forming a robust gold-sulfur (Au-S) bond and creating a surface decorated with azide groups.[6][7]

  • Click Chemistry: This refers to a class of reactions that are rapid, high-yielding, and biocompatible. For surface functionalization, two approaches are common:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Nanoparticles bearing either an azide or an alkyne group can be conjugated to molecules containing the complementary group in the presence of a copper(I) catalyst.[7][8]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained alkyne, such as dibenzocyclooctyne (DBCO).[8][9] The azide-functionalized nanoparticle is simply mixed with a DBCO-tagged molecule, and the reaction proceeds without a catalyst, which is highly advantageous for biological applications where copper toxicity is a concern.[9]

Workflow for Nanoparticle Functionalization

G cluster_0 Step 1: Nanoparticle Core Synthesis cluster_1 Step 2: Azide Surface Modification cluster_2 Step 3: Bio-conjugation via Click Chemistry A Precursors (e.g., HAuCl₄, Metal Salts) B Synthesis Method (e.g., Citrate Reduction) A->B C Bare or Stabilized Nanoparticle Core B->C E Azide-Functionalized Nanoparticle C->E Functionalization D Azide-Thiol Ligand (for Ligand Exchange) D->E Incubation G Fully Functionalized Nanoparticle E->G Conjugation F Target Molecule (e.g., DBCO-Drug, Alkyne-Peptide) F->G SPAAC or CuAAC

General workflow for synthesizing and functionalizing nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Gold Nanoparticles (AuNPs) via Ligand Exchange

This protocol describes the synthesis of ~15 nm citrate-stabilized AuNPs followed by surface functionalization with an azide group using 11-azido-1-undecanethiol. The procedure is adapted from standard methods.[6][10]

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Trisodium citrate dihydrate

  • 11-Azido-1-undecanethiol

  • Ethanol

  • Deionized water (18.2 MΩ·cm)

  • Glassware (cleaned with aqua regia and rinsed thoroughly with deionized water)

Equipment:

  • Hot plate with magnetic stirring

  • Condenser

  • Spectrophotometer (for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

Part A: Synthesis of Citrate-Stabilized AuNPs

  • Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in a 250 mL round-bottom flask.

  • Bring the solution to a rolling boil under vigorous stirring, with a condenser attached to maintain constant volume.

  • Rapidly inject 2 mL of a 1% (w/v) trisodium citrate solution.

  • Observe the color change from pale yellow to gray, then purple, and finally to a deep ruby red, which indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from heat and allow it to cool to room temperature while still stirring.

  • Characterize the resulting AuNPs using UV-Vis spectroscopy (a surface plasmon resonance peak should appear around 520 nm) and TEM to confirm size and monodispersity.

Part B: Ligand Exchange with 11-Azido-1-undecanethiol

  • Prepare a 1 mM solution of 11-azido-1-undecanethiol in ethanol.

  • To 10 mL of the citrate-stabilized AuNP solution, add the ethanolic thiol solution dropwise while stirring. A typical molar ratio is high (e.g., 10,000 thiol molecules per nanoparticle) to ensure complete surface coverage.

  • Allow the mixture to stir at room temperature for at least 12-24 hours to facilitate the ligand exchange process.

  • Purify the azide-functionalized AuNPs by centrifugation. Resuspend the pellet in a suitable buffer (e.g., PBS or deionized water) and repeat the centrifugation/resuspension cycle three times to remove excess thiol and displaced citrate.

  • Store the final azide-functionalized AuNPs at 4°C.

Protocol 2: Conjugation of a DBCO-Modified Molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry conjugation of a DBCO-functionalized molecule (e.g., a drug or fluorescent dye) to the azide-functionalized AuNPs prepared in Protocol 1.[8][9]

Materials:

  • Azide-functionalized AuNPs (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Optional: Blocking agents like PEG-thiol or BSA

Equipment:

  • Vortex mixer or rotator

  • Centrifuge

  • Characterization instruments (UV-Vis, DLS, FTIR)

Procedure:

  • Dilute the stock solution of azide-functionalized AuNPs in PBS to a working concentration (e.g., 10 nM).

  • Prepare a solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO, then dilute in PBS).

  • Add the DBCO-molecule solution to the AuNP solution. A typical starting molar excess of the DBCO-molecule to the nanoparticle is 100:1 to 1000:1.

  • Gently mix the solution and incubate at room temperature for 4-24 hours. The reaction can also be performed at 4°C overnight for sensitive biomolecules.[9]

  • After incubation, remove unreacted DBCO-molecules by centrifugation. Resuspend the functionalized AuNP pellet in fresh PBS. Repeat this washing step 2-3 times.

  • (Optional) To prevent non-specific binding and improve colloidal stability, incubate the final conjugate with a blocking agent like methoxy-PEG-thiol for 1 hour before the final wash.

  • Resuspend the final product in the desired buffer for storage or application.

Click Chemistry Conjugation Pathway

G Trans_State Dispersed NPs (trans-azobenzene) Cis_State Aggregated NPs (cis-azobenzene) Trans_State->Cis_State UV Light (~365 nm) Cis_State->Trans_State Visible Light (>450 nm) or Heat (Δ)

References

The Dawn of Precision: Azidobenzene Derivatives in Photopharmacology and Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The field of photopharmacology is rapidly advancing, offering the unprecedented ability to control the activity of therapeutic agents with spatiotemporal precision using light. At the forefront of this revolution is the azidobenzene moiety, a versatile and robust molecular photoswitch. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in photopharmacology and medicine, aimed at researchers, scientists, and professionals in drug development.

Introduction to this compound Photopharmacology

This compound and its derivatives are photochromic molecules that can be reversibly isomerized between two distinct geometric forms: the thermally stable trans (E) isomer and the metastable cis (Z) isomer. This isomerization is triggered by specific wavelengths of light, typically UV-A or blue light for the trans-to-cis conversion and visible light or thermal relaxation for the reverse process.[1][2] The significant conformational change between the planar trans isomer and the bent cis isomer is the cornerstone of its application in photopharmacology. By incorporating an this compound moiety into a biologically active molecule, its interaction with a target protein can be modulated with light, effectively creating a photoswitchable drug.[1][3] This approach allows for the precise control of drug activity at the site of action, minimizing off-target effects and offering on-demand therapeutic intervention.[1]

Key Applications of this compound Derivatives

The versatility of the this compound scaffold has led to its application in a wide array of therapeutic areas and drug development strategies.

Photoswitchable Ion Channel Blockers

This compound-containing compounds have been successfully employed to control the activity of ion channels, which are crucial for neuronal signaling and other physiological processes. By tethering a channel-blocking moiety to an this compound photoswitch, the accessibility of the blocker to the channel pore can be controlled by light. The trans isomer, being longer, can block the channel, while the shorter cis isomer retracts the blocker, allowing ion flow.[4] This has been demonstrated for voltage-gated potassium (Kv) channels, offering a powerful tool for studying neuronal function with high precision.[5][6][7]

Light-Controlled GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets. This compound-based photoswitchable ligands have been developed to control the activity of various GPCRs, including metabotropic glutamate receptors (mGluRs) and serotonin receptors.[8][9][10] The different shapes of the trans and cis isomers lead to differential binding affinities and efficacies at the receptor, allowing for light-induced activation or inhibition of downstream signaling pathways.

Photocontrolled Drug Delivery and Release

This compound derivatives are integral to the development of smart drug delivery systems.[11] They can be incorporated into polymers, nanoparticles, or hydrogels to create light-responsive materials that release their therapeutic cargo upon irradiation.[12][13] The isomerization of this compound can induce changes in the material's polarity, conformation, or solubility, leading to the controlled release of encapsulated drugs at a specific time and location.[11]

Photoswitchable PROTACs for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific proteins. By incorporating an this compound linker into a PROTAC (Azo-PROTAC), the proximity between the target protein and the E3 ligase can be controlled by light.[14][15] This allows for the spatiotemporal control of protein knockdown, offering a more precise and potentially less toxic approach to cancer therapy and other diseases.[16][17]

This compound in Photodynamic Therapy (PDT)

While less common than their use as photoswitches, azido- and azobenzene-based compounds are also being explored in photodynamic therapy (PDT). In PDT, a photosensitizer generates reactive oxygen species (ROS) upon light activation, leading to cell death. Azide-substituted porphyrins, for instance, can be activated by light to induce chemical crosslinking and cell damage.[18] The development of azobenzene-based photosensitizers that can be activated by visible or near-infrared light is an active area of research to improve tissue penetration and reduce side effects.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives, providing a comparative overview of their photophysical properties. These parameters are crucial for selecting the appropriate photoswitch for a specific application.

Table 1: Photophysical Properties of Selected this compound Derivatives

Compound/DerivativeSubstitution Patternλmax (trans) (nm)λmax (cis) (nm)Quantum Yield (Φtrans→cis)Quantum Yield (Φcis→trans)Thermal Half-life (t1/2) of cis-isomerSolvent
AzobenzeneUnsubstituted3144330.110.4168 hHexane
4-Aminoazobenzene4-NH2380~4500.090.151.3 hEthanol
4-Nitroazobenzene4-NO23204300.100.23200 hHexane
DENAQ4-NEt2, 4'-N+Me3480~380--305 msAqueous
Azo-PROTAC-4CDasatinib-linker-lenalidomide-----Cellular

Note: Values are approximate and can vary depending on the specific experimental conditions, including solvent and substitution patterns.[6][19]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, characterization, and biological evaluation of this compound-based photoswitchable compounds.

Synthesis of an Unsymmetrical this compound Derivative via Mills Reaction

The Mills reaction is a classic and reliable method for synthesizing unsymmetrical azobenzenes.[1]

Protocol:

  • Dissolution: Dissolve the desired substituted aniline (1 equivalent) in glacial acetic acid.

  • Addition: Add the corresponding substituted nitrosobenzene (1 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to days to complete.

  • Isolation: Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure azobenzene derivative.

Diagram: General Workflow for Mills Reaction

G cluster_synthesis Azobenzene Synthesis via Mills Reaction start Start dissolve Dissolve aniline in glacial acetic acid start->dissolve add Add nitrosobenzene dissolve->add react Stir at RT (Monitor by TLC) add->react precipitate Precipitate in ice-water react->precipitate filter Filter precipitate->filter purify Purify (Column Chromatography/ Recrystallization) filter->purify end_node Pure Azobenzene Derivative purify->end_node

A generalized workflow for the synthesis of unsymmetrical azobenzenes.
Photochemical Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary method for characterizing the photoisomerization of azobenzene derivatives.[1]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the azobenzene compound in a suitable solvent (e.g., DMSO, ethanol) in a quartz cuvette. The concentration should yield an absorbance of approximately 1.0 at the λmax of the trans isomer.

  • Initial Spectrum: Record the absorption spectrum of the sample in the dark. This represents the thermally stable trans isomer.

  • trans→cis Isomerization:** Irradiate the sample with a UV or blue light source (e.g., 365 nm LED) directly in the spectrophotometer.

  • Spectral Monitoring: Record absorption spectra at regular intervals during irradiation until no further changes are observed, indicating that the photostationary state (PSS) has been reached.

  • cis→trans Isomerization:** Irradiate the sample at the PSS with visible light (e.g., >450 nm) to induce back-isomerization to the trans state.

  • Thermal Relaxation: To determine the thermal half-life of the cis isomer, keep the sample at the PSS in the dark at a constant temperature and record spectra at regular time intervals until the initial trans spectrum is restored.

Diagram: Workflow for Photochemical Characterization

G cluster_characterization Photochemical Analysis Workflow start Prepare Azobenzene Solution trans_spec Record 'trans' Spectrum (Dark) start->trans_spec irradiate_uv Irradiate with UV/Blue Light trans_spec->irradiate_uv pss_spec Record Spectra until PSS irradiate_uv->pss_spec irradiate_vis Irradiate with Visible Light pss_spec->irradiate_vis thermal Monitor Thermal Relaxation (Dark) pss_spec->thermal back_to_trans Monitor Return to 'trans' State irradiate_vis->back_to_trans half_life Calculate Half-life of 'cis' isomer thermal->half_life

A typical workflow for characterizing the photoswitching properties.
In Vitro Evaluation of a Photoswitchable Ion Channel Blocker

Patch-clamp electrophysiology is the gold standard for evaluating the activity of photoswitchable ion channel modulators.[5]

Protocol:

  • Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Kv channel).

  • Solution Preparation: Prepare external and internal recording solutions appropriate for the ion channel being studied. Dissolve the photoswitchable blocker in the external solution at the desired concentration.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the cells.

  • Drug Application: Perfuse the cells with the external solution containing the photoswitchable blocker in its inactive isomeric state (usually the cis isomer, achieved by pre-irradiating the solution).

  • Photostimulation: Use a light source coupled to the microscope to deliver light of the appropriate wavelength to switch the compound to its active state (e.g., visible light for cis-to-trans isomerization).

  • Data Acquisition: Record the ion channel currents before, during, and after photostimulation to assess the light-dependent block.

  • Washout: Perfuse the cell with a drug-free solution to ensure the effect is reversible.

Diagram: Signaling Pathway of a Photoswitchable Ion Channel Blocker

G cluster_pathway Light-Gated Ion Channel Blockade light_source Light Source (e.g., Visible Light) photoswitch Photoswitchable Blocker ('cis' - inactive) light_source->photoswitch Isomerization photoswitch_active Photoswitchable Blocker ('trans' - active) photoswitch->photoswitch_active ion_channel Ion Channel (Open) photoswitch_active->ion_channel Binding ion_channel_blocked Ion Channel (Blocked) ion_channel->ion_channel_blocked ion_flow Ion Flow ion_channel->ion_flow no_ion_flow No Ion Flow ion_channel_blocked->no_ion_flow

A simplified signaling pathway of a light-activated ion channel blocker.

Conclusion and Future Perspectives

This compound-based photopharmacology represents a paradigm shift in how we approach drug design and therapy. The ability to control the activity of drugs with light opens up new avenues for personalized and precision medicine. While challenges such as the need for red-shifted photoswitches for deeper tissue penetration and the potential for off-target effects of the light itself remain, ongoing research is continuously pushing the boundaries of what is possible.[6][20] The protocols and data presented here provide a foundational guide for researchers to explore and expand the exciting applications of this compound in photopharmacology and medicine.

References

Troubleshooting & Optimization

troubleshooting low yield in azidobenzene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azidobenzene Synthesis

Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and other aryl azides via the diazotization of anilines.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in this compound synthesis can stem from several factors throughout the experimental process. The most common issues involve the instability of the intermediate diazonium salt and various side reactions.

  • Incomplete Diazotization: The initial conversion of the aniline to the diazonium salt may be incomplete. This is often due to improper temperature control or incorrect stoichiometry of reagents.[1]

  • Decomposition of Diazonium Salt: Arenediazonium salts are unstable at elevated temperatures and can decompose prematurely.[2] It is critical to maintain a temperature of 0-5 °C throughout the diazotization step and to use the diazonium salt solution immediately in the subsequent step.[1]

  • Side Reactions: Several competing reactions can consume the starting material or the diazonium salt, leading to a mixture of products and reducing the yield of the desired aryl azide.[1]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and chromatography steps.[3]

Question 2: I suspect a side reaction is occurring. What are the most common byproducts and how can I minimize them?

The primary byproducts in this synthesis are phenols and azo compounds.

  • Phenol Formation: If the temperature of the diazonium salt solution rises before the sodium azide is added, the diazonium group can be displaced by a hydroxyl group from water, forming a phenol byproduct.[1]

    • Solution: Strictly maintain the reaction temperature between 0-5 °C and add the sodium azide solution promptly after the diazotization is complete.[1][2]

  • Azo Coupling: The electrophilic diazonium salt can react with the starting aniline (which is nucleophilic) to form an azo dye. This is more common with electron-rich anilines.[1]

    • Solution: Use an excess of the mineral acid (e.g., HCl). The acid protonates the free aniline, forming an anilinium salt.[4] This deactivates the aniline, preventing it from participating in azo coupling.[4]

Question 3: How do substituents on the aniline starting material affect the reaction?

The electronic properties and position of substituents on the aromatic ring can significantly influence the reaction's efficiency.

  • Electron-Withdrawing Groups (EWGs): Anilines with EWGs (e.g., -NO₂, -CN) are less nucleophilic, which can slow down the diazotization reaction and lead to lower yields.[5] To improve the yield, you might need to increase the reaction time or temperature, though the latter can also promote byproduct formation.[5]

  • Electron-Donating Groups (EDGs): While EDGs facilitate diazotization, they make the aniline more susceptible to unwanted azo coupling side reactions.[1]

  • Steric Hindrance: Substituents in the ortho position can sterically hinder the reaction, often resulting in moderate to low yields.[5]

Question 4: My diazotization step seems to be the problem. How can I ensure it runs to completion?

Successful diazotization is critical for a high yield.

  • Temperature Control: The reaction is highly exothermic. Add the sodium nitrite solution slowly and dropwise to the cold aniline solution to ensure the internal temperature never exceeds 5 °C.[2]

  • Check for Excess Nitrous Acid: After adding the sodium nitrite, you can confirm that a slight excess of nitrous acid is present using starch-iodide paper. A positive test (the paper turns blue-black) indicates that enough nitrous acid was generated to fully convert the aniline.[1]

Data Presentation: Influence of Substituents on Yield

The yield of aryl azide synthesis is highly dependent on the electronic nature of the substituent on the aniline ring. The following table summarizes reported yields for various substituted anilines using a standardized diazotization-azidation protocol.

Aniline DerivativeSubstituentPositionReported Yield (%)
Aniline-H-~90%
4-Methylaniline-CH₃paraHigh
4-Methoxyaniline-OCH₃paraHigh
4-Chloroaniline-ClparaModerate-High
4-Bromoaniline-BrparaModerate-High
4-Cyanoaniline-CNparaLow[5]
4-Nitroaniline-NO₂paraLow-Moderate
2-Methylaniline-CH₃orthoModerate[5]

Table based on typical results reported in synthetic protocols. Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from Aniline

This protocol describes the conversion of aniline to this compound via a diazotization-azidation sequence.

Materials and Reagents:

  • Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3-4 eq)

  • Sodium Nitrite (NaNO₂, 1.0-1.2 eq)

  • Sodium Azide (NaN₃, 1.0-1.2 eq)

  • Deionized Water

  • Dichloromethane or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask, magnetic stir bar, addition funnel, ice bath

Procedure:

  • Aniline Dissolution: In a round-bottom flask, dissolve aniline (1.0 eq) in a mixture of concentrated HCl (3-4 eq) and deionized water.[2]

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring. It is crucial to maintain this temperature for the next step.[2]

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of cold deionized water.[2]

    • Slowly add the sodium nitrite solution dropwise to the cold aniline solution using an addition funnel. Control the addition rate to keep the internal temperature below 5 °C.[2]

    • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.[1]

  • Azidation:

    • In a separate beaker, dissolve sodium azide (1.0-1.2 eq) in deionized water.

    • Slowly add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Maintain the temperature at 0 °C during this addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with dichloromethane or ethyl acetate.[2]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.[2]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.[2]

    • If necessary, purify the product further using column chromatography on silica gel.[2]

Safety Precautions:

  • Diazonium Salts: Solid diazonium salts are highly explosive and should never be isolated. Always keep them in solution at low temperatures.[1]

  • Sodium Azide: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • This compound: Phenyl azide and other low molecular weight organic azides can be explosive, especially when heated.[6] Distillation should be performed with extreme care, preferably at reduced pressure and behind a blast shield.[6]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Was temperature kept at 0-5°C during diazotization? start->check_temp check_reagents Were reagents fresh and stoichiometry correct? check_temp->check_reagents Yes temp_high High Temp -> Diazonium Salt Decomposition / Phenol Formation check_temp->temp_high No check_byproducts Analyze crude product for byproducts (TLC, NMR) check_reagents->check_byproducts Yes reagents_bad Incorrect Stoichiometry or Impure Reagents -> Incomplete Reaction check_reagents->reagents_bad No phenol_found Phenol byproduct detected? check_byproducts->phenol_found solution_temp ACTION: Maintain strict temperature control (0-5°C). Use diazonium salt immediately. temp_high->solution_temp solution_reagents ACTION: Use fresh reagents. Verify calculations. Test for excess HNO2 (starch-iodide paper). reagents_bad->solution_reagents phenol_found->temp_high Yes azo_found Azo coupling byproduct detected? phenol_found->azo_found No no_byproducts Low conversion of starting material azo_found->no_byproducts No solution_azo ACTION: Use excess acid (e.g., HCl) to protonate free aniline. azo_found->solution_azo Yes solution_conversion ACTION: Increase reaction time. For EWG-substituted anilines, consider slightly higher temp. no_byproducts->solution_conversion

Caption: Troubleshooting decision tree for low this compound yield.

This compound Synthesis Pathway and Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Aniline Aniline Diazonium Benzenediazonium Salt (in situ intermediate) Aniline->Diazonium NaNO2, HCl 0-5°C This compound This compound (Product) Diazonium->this compound NaN3 Phenol Phenol Diazonium->Phenol H2O, Temp > 5°C AzoCompound Azo Compound Diazonium->AzoCompound + Aniline

Caption: Key chemical pathways in this compound synthesis.

References

Technical Support Center: Optimizing Azidobenzene Photoswitching

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to optimize azidobenzene photoswitching efficiency in solution.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound photoswitching experiments.

Q1: Why am I observing a low yield of the cis-isomer after UV irradiation?

A1: A low photostationary state (PSS) percentage of the cis-isomer can be attributed to several factors:

  • Inappropriate Irradiation Wavelength: The chosen wavelength may be exciting both the trans and cis isomers, leading to an unfavorable equilibrium. The ideal wavelength should maximize the excitation of the trans isomer while minimizing excitation of the cis isomer.[1]

  • Solvent Polarity: The efficiency of trans→cis isomerization can be highly dependent on solvent polarity. In some push-pull azobenzene systems, photoisomerization is more efficient in less polar solvents (e.g., toluene, THF), while polar solvents (e.g., DMSO, methanol) can favor other deactivation pathways, reducing the isomerization quantum yield.[2][3]

  • Rapid Thermal Back-Relaxation: The cis-isomer may be converting back to the more stable trans-isomer thermally on a timescale comparable to your irradiation and measurement time.[4][5] This is especially prevalent in push-pull substituted azobenzenes.[6]

  • Competing Photophysical Processes: In certain molecular designs, particularly those with push-pull substituents, the excited state can deactivate through fluorescence or by forming a twisted intramolecular charge transfer (TICT) state, competing with the isomerization pathway.[3]

  • Aggregation: The formation of molecular aggregates can hinder the conformational changes required for isomerization, leading to lower switching efficiency.[7][8]

Q2: My experimental results are inconsistent and not reproducible. What could be the cause?

A2: Irreproducible results are often traced back to environmental or sample-related variables:

  • Solvent Impurities: Trace impurities, such as water or acids, can significantly affect photoswitching behavior. For example, studies with 4-phenylazopyridine in dichloromethane (DCM) have shown that trace amounts of photo-generated protons from the solvent can accelerate thermal isomerization, leading to highly inconsistent results.[9] Scrupulous drying and purification of solvents are critical.

  • Temperature Fluctuations: The rate of thermal cis→trans relaxation is highly sensitive to temperature.[5][10] Lack of precise temperature control during experiments can lead to variability in the measured PSS and kinetic data.

  • Light Source Instability: Fluctuations in the intensity of your irradiation source (e.g., lamp or LED) will directly impact the rate of photoisomerization and the final PSS composition.[4]

  • Oxygen Content: Dissolved oxygen can sometimes quench the excited state of the photoswitch, although this is less common for azobenzenes than for other chromophores. Degassing the solvent may improve reproducibility in some cases.

  • Concentration Effects: Changes in concentration can promote or disrupt aggregation, which in turn affects the photoswitching properties.[8][11] Ensure you are using a consistent concentration across all experiments.

Q3: The thermal half-life of my cis-isomer is too short for my application. How can I increase it?

A3: Increasing the stability of the cis-isomer is a common goal. Several strategies can be employed:

  • Structural Modification: Introducing bulky substituents at the ortho-positions of the azobenzene core can sterically hinder the rotation required for thermal relaxation, dramatically increasing the cis-isomer's half-life.[4] For example, ortho-fluorination or ortho-methylation has been shown to be effective.[12]

  • Solvent Choice: The solvent environment can influence the activation barrier for thermal isomerization. For some derivatives, switching from a non-polar to a more structured solvent can increase the half-life.[13]

  • Macrocyclization: Constraining the azobenzene unit within a macrocyclic structure can significantly inhibit thermal relaxation. In some cases, this can lead to cis-isomers that are stable for months at room temperature.[14][15]

  • Hydrogen Bonding: For azobenzene derivatives capable of forming intramolecular hydrogen bonds that stabilize the cis conformation, the choice of solvent is critical. Protic solvents may disrupt these internal interactions, while aprotic solvents can preserve them, leading to longer half-lives.[6][11]

Q4: I am observing sample degradation or unexpected side products after irradiation. What is happening?

A4: While azobenzenes are generally robust, photodegradation can occur under certain conditions:

  • Solvent Reactivity: As mentioned, chlorinated solvents like DCM can undergo photodecomposition upon UV irradiation, producing acidic byproducts that can react with or protonate sensitive azobenzene derivatives.[9]

  • High-Energy Light: Using high-intensity or short-wavelength UV light can sometimes lead to irreversible photochemical side reactions other than isomerization.

  • Reactive Substituents: The functional groups on your azobenzene derivative may not be photochemically stable. Ensure all moieties in your molecular design are robust to the irradiation conditions.

Frequently Asked Questions (FAQs)

Q5: How do I select the optimal irradiation wavelengths for trans→cis and cis→trans switching?

A5: The optimal wavelengths are determined from the UV-Vis absorption spectra of the pure trans and cis isomers.

  • trans→cis Isomerization:** Irradiate at or near the absorption maximum (λ_max) of the trans isomer's high-energy π→π* transition band (typically in the UV region, ~320-380 nm).

  • cis→trans Isomerization:** Irradiate at a wavelength where the cis-isomer has significant absorbance but the trans-isomer has minimal absorbance. This is often the n→π* transition band of the cis-isomer, which appears in the visible region (typically >400 nm).[14]

Q6: What is a Photostationary State (PSS) and how is it determined?

A6: A Photostationary State (PSS) is a dynamic equilibrium reached under continuous irradiation where the rate of the forward photo-reaction equals the rate of the reverse reaction.[16][17] The composition of the mixture (trans vs. cis) at the PSS depends on the irradiation wavelength, the molar absorptivities of both isomers at that wavelength, and their respective photoisomerization quantum yields.[17] PSS is typically determined by:

  • Irradiating a solution of the azobenzene until no further changes are observed in its UV-Vis absorption spectrum.[16]

  • Quantifying the final ratio of trans and cis isomers using either UV-Vis spectroscopy (by deconvoluting the final spectrum) or ¹H NMR spectroscopy, where the distinct chemical shifts of the aromatic protons for each isomer can be integrated.[1]

Q7: How do different substituents affect photoswitching efficiency?

A7: Substituents are the primary tool for tuning azobenzene properties:

  • Push-Pull Systems: Attaching an electron-donating group (e.g., -NH₂, -OMe) to one phenyl ring and an electron-withdrawing group (e.g., -NO₂, -CN) to the other creates a "push-pull" system. This generally red-shifts the π→π* absorption band, allowing for isomerization with visible light.[6][18] However, it often significantly shortens the thermal half-life of the cis-isomer.

  • Ortho Substitution: As discussed in Q3, substituents at the ortho positions (e.g., -F, -CH₃) increase the cis-isomer's stability by sterically hindering thermal relaxation.[12]

  • Azoheteroarenes: Replacing one of the phenyl rings with a heteroaromatic ring (like pyridine or pyrazole) can dramatically alter the electronic properties, leading to nearly quantitative switching and very long thermal half-lives.[19]

Q8: Which solvent should I choose for my experiment?

A8: The choice of solvent is critical and its effects can be complex:

  • Polarity: Solvent polarity can alter the energy levels of the ground and excited states, affecting both the absorption spectra and the isomerization quantum yield. For push-pull azobenzenes, nonpolar solvents often favor efficient photoisomerization, whereas polar solvents may promote competing deactivation pathways.[2][3]

  • Viscosity: Higher solvent viscosity can sometimes hinder the large-scale conformational change of isomerization, potentially reducing the quantum yield.

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with substituents on the azobenzene, which can either stabilize or destabilize the cis-isomer depending on the molecular design.[11]

  • Chemical Inertness: Always choose a solvent that is photochemically inert under your irradiation conditions to avoid side reactions.[9]

Data Presentation

Table 1: Influence of Solvent on Azobenzene Photoswitching Properties
Azobenzene DerivativeSolventtrans→cis Quantum Yield (Φ_t→c)cis Isomer at PSS (UV light)Thermal Half-life (t_1/2)Reference
Push-Pull Azobenzene 1TolueneHigh~80-90%-[2]
Push-Pull Azobenzene 1THFModerate~80-90%-[2]
Push-Pull Azobenzene 1DMSOLow / Not ObservedLowFast[2]
Push-Pull Azobenzene 1MethanolLow / Not ObservedLowFast[2]
4-phenylazopyridine (AzPy)Ethanol--Reproducible[9]
4-phenylazopyridine (AzPy)Toluene--Reproducible[9]
4-phenylazopyridine (AzPy)Dichloromethane--Irreproducible[9]

Note: "Push-Pull Azobenzene 1" refers to the compound studied in the cited source. Quantitative values for quantum yield and half-life are often highly specific to the exact molecular structure and experimental conditions.

Table 2: Effect of Substituents on Key Photoswitching Parameters
Substitution PatternEffect on λ_max (π→π)Effect on cis-Isomer Half-lifeTypical ApplicationReference
Unsubstituted~320 nmHours to DaysGeneral Photoswitch[4]
Push-Pull (e.g., -NH₂/-NO₂)Red-shifted (>400 nm)Milliseconds to SecondsFast responsive systems[6][18]
ortho-FluoroBlue-shifted n→πIncreased (days to years)Biophotonics, stable switches[12]
Azoheteroarene (e.g., Arylazopyrazole)TunableGreatly Increased (years)High-efficiency, stable switches[19]

Experimental Protocols

Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the azobenzene compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance of the π→π* band is between 0.8 and 1.2.

  • Initial Spectrum: Record the absorption spectrum of the initial, thermally-equilibrated solution (predominantly trans-isomer).

  • Irradiation (trans→cis): Irradiate the sample with a light source at the λ_max of the π→π* band. Use a monochromator or bandpass filter to ensure wavelength specificity.

  • Time-course Measurement: At regular intervals, stop the irradiation and record the full UV-Vis spectrum. Continue this process until no further changes in the spectrum are observed, indicating that the photostationary state (PSS) has been reached.[16]

  • Irradiation (cis→trans): To observe the reverse isomerization, irradiate the PSS sample with light corresponding to the n→π* absorption band (visible light) and repeat the time-course measurements until the original trans-isomer spectrum is recovered.

Protocol 2: Determining PSS Composition using ¹H NMR Spectroscopy

This method is particularly useful for accurately quantifying isomer ratios.[1]

  • Sample Preparation: Prepare a solution of the azobenzene compound in a suitable deuterated solvent.

  • Reference Spectra: Obtain ¹H NMR spectra of the pure (or nearly pure) trans and cis isomers if possible. The cis-isomer can often be generated by irradiating the solution ex-situ and rapidly transferring it to the NMR tube.

  • In-situ Irradiation: For precise PSS determination, especially with fast-relaxing isomers, irradiate the sample directly inside the NMR spectrometer. This requires a fiber-optic cable coupled to a light source, inserted into the NMR tube.[1]

  • Spectrum Acquisition at PSS: Irradiate the sample at the desired wavelength until the PSS is reached. Acquire the ¹H NMR spectrum under continuous illumination.[1]

  • Quantification: Identify distinct, well-resolved peaks for both the trans and cis isomers (typically aromatic protons). Calculate the molar ratio by integrating these peaks.[1]

Protocol 3: Measuring Thermal Relaxation Kinetics
  • Generate cis-rich state: Irradiate a solution of your compound in a temperature-controlled cuvette holder within a UV-Vis spectrophotometer until the trans→cis PSS is reached.

  • Initiate Measurement: Turn off the irradiation source and immediately begin recording the absorption spectrum at fixed time intervals. The measurement should monitor the increase in absorbance at the λ_max of the trans isomer or the decrease at the λ_max of the cis isomer.

  • Data Analysis: Plot the absorbance change versus time. Fit the data to a first-order kinetic model to extract the rate constant (k) for the thermal cis→trans isomerization.

  • Calculate Half-life: The half-life (t_1/2) is calculated using the formula: t_1/2 = ln(2) / k.

Visualizations

Photoswitching_Cycle trans trans-Isomer (Thermally Stable) cis cis-Isomer (Metastable) trans->cis  UV Light (π→π)   cis->trans  Visible Light (n→π) or Δ (Heat)  

Troubleshooting_Workflow start Problem: Low cis-Isomer Yield or Irreproducible Results check_solvent Step 1: Verify Solvent - Is it pure and dry? - Is polarity appropriate? start->check_solvent check_light Step 2: Check Light Source - Is wavelength optimal? - Is intensity stable? check_solvent->check_light Yes purify_solvent Action: Purify/dry solvent. Consider alternative solvent. check_solvent->purify_solvent No check_temp Step 3: Control Temperature - Is the sample thermostatted? check_light->check_temp Yes optimize_light Action: Optimize wavelength. Calibrate light source. check_light->optimize_light No check_agg Step 4: Investigate Aggregation - Check concentration dependence. check_temp->check_agg Yes thermostat Action: Use temperature- controlled sample holder. check_temp->thermostat No change_conc Action: Lower concentration. Add solubilizing groups. check_agg->change_conc No end Solution Optimized check_agg->end Yes purify_solvent->check_solvent optimize_light->check_light thermostat->check_temp change_conc->check_agg

Factors_Influencing_Photoswitching center Azobenzene Photoswitching Efficiency substituents Substituents (Ortho, Push-Pull) substituents->center solvent Solvent (Polarity, Protic/Aprotic) substituents->solvent Interaction wavelength Irradiation (Wavelength, Intensity) substituents->wavelength Affects λ_max solvent->center temperature Temperature temperature->center temperature->solvent Affects Relaxation wavelength->center

References

overcoming challenges in the synthesis of substituted azobenzenes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted azobenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of substituted azobenzenes.

Issue 1: Low Yield in Baeyer-Mills Reaction

Q: My Baeyer-Mills reaction (condensation of an aniline and a nitrosobenzene) is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the Baeyer-Mills reaction are a frequent issue and can be attributed to several factors, primarily the electronic properties of the reactants, steric hindrance, and suboptimal reaction conditions.[1][2][3]

Troubleshooting Steps:

  • Evaluate Electronic Effects: The reaction generally proceeds best with electron-rich anilines and electron-poor nitrosobenzenes.[2][3]

    • Electron-Poor Anilines: If your aniline contains electron-withdrawing groups (e.g., -NO₂, -CN), it will be less nucleophilic, leading to a slower reaction. Consider increasing the reaction temperature or prolonging the reaction time. For example, in some continuous flow syntheses, increasing the temperature from 70°C to 110°C has been shown to improve yields, though this may also increase byproduct formation.[1]

    • Electron-Rich Nitrosobenzenes: Conversely, if your nitrosobenzene is electron-rich, the reaction rate may be slow.

  • Assess Steric Hindrance: Ortho-substituted anilines can sterically hinder the nucleophilic attack on the nitrosobenzene, often leading to moderate to low yields.[1][2] If you are working with a sterically hindered substrate, you may need to explore alternative synthetic routes.

  • Optimize Reaction Conditions:

    • Temperature and Time: These are critical parameters. A systematic optimization should be performed. Monitor the reaction progress using TLC or LC-MS to determine the optimal time and temperature. Continuous flow reactors can offer precise control over these parameters, potentially improving yields compared to batch synthesis.[1][2][3]

    • Solvent: Acetic acid is a common solvent for this reaction.[1] Ensure it is of high purity and dry.

Logical Flow for Troubleshooting Low Yield in Baeyer-Mills Reaction:

G start Low Yield in Baeyer-Mills Reaction check_electronics Evaluate Electronic Properties of Reactants start->check_electronics check_sterics Assess Steric Hindrance start->check_sterics optimize_conditions Optimize Reaction Conditions start->optimize_conditions increase_temp_time Increase Temperature/Time for Electron-Poor Anilines check_electronics->increase_temp_time Aniline is electron-poor alternative_route Consider Alternative Synthetic Route check_sterics->alternative_route Significant ortho-substitution optimize_temp_time Systematically Optimize Temperature and Time optimize_conditions->optimize_temp_time use_flow_chem Consider Continuous Flow Synthesis for Better Control optimize_conditions->use_flow_chem high_yield Improved Yield increase_temp_time->high_yield optimize_temp_time->high_yield use_flow_chem->high_yield

Caption: Troubleshooting workflow for low yields in the Baeyer-Mills reaction.

Issue 2: Formation of Azoxybenzene Byproduct

Q: I am observing a significant amount of an azoxybenzene byproduct in my reaction. How can I minimize its formation?

A: Azoxybenzene is a common byproduct, particularly in the Baeyer-Mills reaction and in the reduction of nitroarenes.[1][4] Its formation is often attributed to a competing reaction pathway where the aniline reduces the nitrosoarene to a hydroxylamine, which then condenses with another molecule of nitrosoarene.[4]

Strategies to Minimize Azoxybenzene Formation:

  • Temperature Control: Higher temperatures can favor the formation of azoxybenzene.[1][2][3] It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Purity of Nitrosobenzene: Impurities in the nitrosobenzene starting material can contribute to byproduct formation. Using freshly prepared or purified nitrosobenzene is recommended.[1]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the aniline can sometimes promote the reduction of the nitroso compound.

  • Reaction Environment: In the reduction of nitrobenzenes, the reaction conditions, such as the nature of the reducing agent and the basicity of the medium, can influence the formation of azoxybenzene.[5]

ParameterRecommendation to Minimize AzoxybenzeneRationale
Temperature Use the lowest effective temperatureHigher temperatures can promote the side reaction leading to azoxybenzene.[1][2][3]
Nitrosobenzene Quality Use freshly prepared or purified starting materialImpurities can catalyze or participate in byproduct formation.[1]
Reactant Ratio Use a 1:1 stoichiometry of aniline to nitrosobenzeneAn excess of aniline may increase the reduction of the nitroso compound.
Issue 3: Difficult Purification of the Azobenzene Product

Q: I am struggling to purify my substituted azobenzene. What are the best practices?

A: Purification of substituted azobenzenes can indeed be challenging due to the presence of closely related byproducts and the potential for E/Z isomerization during the process. The most common purification methods are column chromatography and recrystallization.[1]

Purification Best Practices:

  • Column Chromatography:

    • Solvent System: A non-polar/polar solvent system, such as hexanes/ethyl acetate or dichloromethane/hexanes, is typically effective. The polarity should be carefully optimized to achieve good separation between the desired azobenzene and any byproducts like azoxybenzene or unreacted starting materials.

    • Isomerization on Silica: Be aware that silica gel can sometimes catalyze the E to Z isomerization, which might lead to broader peaks or the collection of mixed isomers. To minimize this, work relatively quickly and avoid prolonged exposure of the compound to the silica gel.

  • Recrystallization:

    • Solvent Selection: A solvent system in which the azobenzene is soluble at high temperatures but sparingly soluble at room temperature or below is ideal. Common solvents for recrystallization include ethanol, methanol, and mixtures of ethanol and water.[6]

    • Purity Requirements: Recrystallization is most effective when the desired product is the major component of the crude mixture.

  • Dealing with Quaternary Salts: The purification of azobenzenes containing quaternary ammonium salts can be particularly challenging as they may bind strongly to silica gel. A mixed solvent system involving a polar solvent like methanol may be necessary to elute the product.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted azobenzenes?

A1: The classical and most common methods for synthesizing azobenzenes include:

  • Diazonium Coupling: This involves the reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline.[8][9] This method is particularly useful for creating azo dyes.

  • Baeyer-Mills Reaction: This is the condensation of an aromatic nitroso compound with an aniline, typically in an acidic medium.[3][8][9] It is a versatile method for producing unsymmetrical azobenzenes.

  • Reduction of Nitroaromatics: Symmetrical azobenzenes can be synthesized by the reduction of a single nitroaromatic compound using reagents like zinc dust and sodium hydroxide.[6]

  • Oxidation of Anilines: The oxidative coupling of anilines can also yield symmetrical azobenzenes.[9]

More recent methods include palladium-catalyzed C-H activation for late-stage functionalization and Buchwald-Hartwig amination.[10][11]

Q2: How can I control the E/Z isomerization of my azobenzene?

A2: The E/Z isomerization is a key feature of azobenzenes and is typically controlled by light.

  • trans-to-cis (E-to-Z) Isomerization: This is usually induced by irradiating the sample with UV light (around 365 nm).[1]

  • cis-to-trans (Z-to-E) Isomerization: The reverse isomerization can be triggered by visible light (greater than 400 nm) or can occur thermally in the dark.[1][12]

The rate of thermal relaxation from the cis to the trans isomer is highly dependent on the substitution pattern of the azobenzene. Steric hindrance, particularly from ortho substituents, can significantly affect the stability of the isomers.[13] Electrochemical methods can also be used to catalyze Z to E isomerization.[14]

Q3: My azobenzene product is a liquid at room temperature, but it is reported to be a solid. What could be the issue?

A3: If your azobenzene is a liquid when it is expected to be a solid, it is likely due to the presence of impurities that are depressing the melting point. Common culprits include residual high-boiling solvents like DMF or unreacted starting materials such as nitrobenzene.[15] Thorough purification, for instance by extensive washing during workup or careful column chromatography, is necessary. Confirming the purity by NMR spectroscopy is highly recommended.[15]

Experimental Protocols

General Protocol for Baeyer-Mills Reaction

This is a general procedure and may require optimization for specific substrates.

  • Dissolve Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 equivalent) in glacial acetic acid.[1]

  • Add Nitrosobenzene: To this solution, add the substituted nitrosobenzene (1.0 equivalent).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 70°C).[1]

  • Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.[1]

  • Workup: Once the reaction is complete, pour the mixture into water.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.[1]

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Baeyer-Mills Reaction:

G start Start dissolve Dissolve Aniline in Acetic Acid start->dissolve add_nitroso Add Nitrosobenzene dissolve->add_nitroso react Stir at Desired Temperature add_nitroso->react monitor Monitor by TLC/LC-MS react->monitor workup Pour into Water monitor->workup extract Extract with Organic Solvent workup->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify end Final Product purify->end

Caption: A typical experimental workflow for the Baeyer-Mills synthesis of azobenzenes.

Protocol for Monitoring E/Z Isomerization by UV-Vis Spectroscopy

This protocol allows for the observation of the photoisomerization of a synthesized azobenzene.

  • Prepare Sample: Prepare a solution of the purified azobenzene in a suitable solvent (e.g., DMSO, acetonitrile) in a quartz cuvette. The concentration should be such that the absorbance at the λ_max is within the linear range of the spectrophotometer.

  • Record Initial Spectrum: Record the initial UV-Vis absorption spectrum. This spectrum represents the predominantly trans isomeric state.[1]

  • trans-to-cis Isomerization: Irradiate the sample with UV light (e.g., 365 nm) to induce the trans-to-cis isomerization.[1]

  • Monitor Spectral Changes: Periodically record the UV-Vis spectrum during irradiation until a photostationary state is reached (i.e., no further changes in the spectrum are observed).[1]

  • Record cis-Enriched Spectrum: The final spectrum represents the photostationary state enriched in the cis isomer.[1]

  • cis-to-trans Isomerization: To observe the reverse isomerization, irradiate the sample with visible light (e.g., >400 nm) or leave it in the dark to allow for thermal relaxation.[1]

  • Monitor Return to Initial State: Monitor the spectral changes over time as the azobenzene returns to its initial, trans-dominant state.

Signaling Pathway for Photoisomerization:

G Trans Trans-Azobenzene (E-isomer) Cis Cis-Azobenzene (Z-isomer) Trans->Cis UV Light (~365 nm) (π → π* transition) Cis->Trans Visible Light (>400 nm) or Heat (Δ) (n → π* transition)

Caption: The photo- and thermo-chemical isomerization pathways of azobenzene.

References

Technical Support Center: Strategies to Enhance the Solubility of Azidobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with azidobenzene derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have poor water solubility?

A1: Azobenzene derivatives are often characterized by their hydrophobic aromatic rings (the "azobenzene" core). This inherent hydrophobicity leads to low solubility in aqueous solutions. The extent of this poor solubility can be exacerbated by other nonpolar functional groups on the molecule. For a molecule to dissolve, the energy released from solvating the molecule must overcome the energy of the crystal lattice (for solids) and the energy required to create a cavity in the solvent. For hydrophobic molecules in water, the latter is energetically unfavorable.

Q2: What are the main strategies to improve the solubility of my this compound derivative?

A2: There are three primary strategies to enhance the solubility of this compound derivatives:

  • Chemical Modification: Involves covalently attaching polar or charged functional groups to the this compound scaffold.

  • Formulation Strategies: Utilizes excipients or carrier molecules to encapsulate or disperse the compound, thereby increasing its apparent solubility.

  • Solvent System Optimization: Involves the use of co-solvents to modify the properties of the bulk solvent, making it more amenable to dissolving the compound of interest.

Q3: At what stage of my research should I consider solubility enhancement?

A3: Solubility should be a consideration from the early stages of drug discovery and development. Poor solubility can create challenges in in vitro and in vivo assays, leading to erroneous results and costly setbacks. Addressing solubility issues early allows for the selection and optimization of compounds with more favorable properties.

Q4: Will modifying my this compound derivative to improve solubility affect its photochemical properties?

A4: Yes, it is possible. Chemical modifications, such as the addition of bulky or electronically active groups, can influence the photoisomerization kinetics (the rate of switching between trans and cis isomers) and the absorption spectra of the this compound. It is crucial to re-characterize the photochemical properties of the modified compound.

Troubleshooting Guide: Precipitation in Aqueous Buffers

This guide addresses one of the most common issues faced during experiments: the precipitation of this compound derivatives when transitioning from an organic stock solution to an aqueous buffer.

Problem: My this compound derivative, dissolved in a DMSO stock, precipitates immediately upon addition to my aqueous experimental buffer (e.g., PBS).

This is a classic example of antisolvent precipitation, where the compound rapidly leaves the solution as the solvent environment changes from a favorable organic one to an unfavorable aqueous one.

Possible Cause Recommended Solution
Final concentration exceeds aqueous solubility. 1. Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in the aqueous buffer. 2. Determine Maximum Solubility: Perform a solubility test to find the maximum concentration your buffer can support.
Localized high concentration during addition. 1. Slow, Dropwise Addition: Add the DMSO stock solution slowly, drop by drop, to the aqueous buffer. 2. Vigorous Stirring: Ensure the buffer is being stirred or vortexed vigorously during the addition of the stock solution to promote rapid dispersion.
pH of the buffer. 1. pH Adjustment: If your this compound derivative has ionizable groups (e.g., carboxylic acids or amines), its solubility will be pH-dependent. Adjust the pH of the buffer to a range where the compound is in its more soluble, ionized form.
Buffer composition. 1. Buffer Screening: Some buffer salts can form less soluble salts with your compound. Test different buffer systems (e.g., citrate, TRIS) to find one that is more compatible.

Problem: My solution is initially clear but becomes cloudy or shows precipitate after some time.

Possible Cause Recommended Solution
Supersaturated solution. The initial clear solution may be supersaturated and thermodynamically unstable. Over time, the compound crystallizes out of the solution. 1. Lower the Concentration: Work at a concentration below the equilibrium solubility. 2. Incorporate Stabilizers: Consider formulation strategies like using cyclodextrins or surfactants to stabilize the compound in the solution.
Temperature fluctuations. Solubility is often temperature-dependent. A decrease in room temperature can cause a compound to precipitate from a saturated solution. 1. Maintain Constant Temperature: Store and handle your solutions at a constant, controlled temperature.
Compound degradation. If the compound is unstable in the aqueous buffer, degradation products may be less soluble. 1. Assess Stability: Check the stability of your compound in the buffer over the time course of your experiment. 2. Use Fresh Solutions: Prepare solutions fresh before each experiment.

Data Presentation: Solubility of Azobenzene and its Derivatives

Quantitative solubility data for a wide range of this compound derivatives is not always readily available in a centralized format. The following tables provide a compilation of qualitative and quantitative data to guide solvent selection.

Table 1: Qualitative Solubility of Unsubstituted Azobenzene

Solvent ClassSolvent ExamplesSolubility Profile
Polar Protic Ethanol, MethanolSoluble/Miscible
Polar Aprotic DMSO, DMF, AcetonitrileSoluble/Miscible
Nonpolar Hexane, TolueneSoluble/Miscible
Aqueous WaterInsoluble/Immiscible

Table 2: Quantitative Solubility of Unsubstituted Azobenzene

SolventSolubility at 25°C
Water6.4 mg/L[1]
Ethanol4.2 g / 100 g
Diethyl Ether12 g / 100 g

Table 3: Impact of Photoisomerization on Aqueous Solubility

The cis isomer of azobenzene is more polar than the trans isomer, leading to a higher aqueous solubility. This property can be exploited to enhance solubility.

CompoundConditionAqueous Solubility (in phosphate buffer)Fold Increase
RET kinase inhibitor with azobenzene moietyNo UV irradiation~0.1 µg/mL-
RET kinase inhibitor with azobenzene moietyWith UV irradiation (trans-to-cis)Up to 2.0 µg/mL~20-fold

Data adapted from a study on a specific kinase inhibitor.[2]

Experimental Protocols

Protocol 1: Enhancing Aqueous Solubility using Cyclodextrin Encapsulation

This protocol describes a general method for preparing an inclusion complex of a hydrophobic this compound derivative with a cyclodextrin (e.g., β-cyclodextrin or its more soluble derivatives like HP-β-CD).

Objective: To encapsulate a hydrophobic this compound derivative within the cyclodextrin cavity to increase its apparent water solubility.

Materials:

  • Hydrophobic this compound derivative

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (or another suitable organic solvent in which the this compound is soluble)

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Methodology: Co-precipitation Method

  • Prepare Cyclodextrin Solution:

    • Prepare a solution of β-CD in deionized water (e.g., 50 mM).[3]

    • Gently heat the solution (e.g., to 60°C) while stirring to ensure complete dissolution of the cyclodextrin.[3]

  • Prepare this compound Solution:

    • Dissolve the this compound derivative in a minimal amount of a suitable organic solvent, such as ethanol. The concentration will depend on the stoichiometry you are targeting (e.g., 1, 2, or 5 mM for a 1:1, 1:2, or 1:5 molar ratio with the cyclodextrin).[3]

  • Form the Inclusion Complex:

    • While continuously stirring the cyclodextrin solution at room temperature, add the this compound solution dropwise.[3]

    • A precipitate should start to form as the inclusion complex is less soluble than the cyclodextrin itself.

    • Continue stirring the suspension for several hours (e.g., 4-12 hours) at room temperature to allow the complexation to reach equilibrium.

  • Isolate the Complex:

    • Collect the precipitate by centrifugation or vacuum filtration.

    • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

    • Subsequently, wash with a small amount of the organic solvent (e.g., ethanol) to remove any uncomplexed this compound derivative.

  • Dry the Complex:

    • Freeze-dry (lyophilize) the washed precipitate to obtain a fine powder of the inclusion complex.[3]

  • Characterization and Solubility Assessment:

    • Confirm the formation of the inclusion complex using techniques such as FTIR, NMR, or DSC.

    • Determine the aqueous solubility of the complex by preparing a saturated solution and quantifying the concentration of the this compound derivative using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Chemical Modification - PEGylation of an this compound Derivative

This protocol outlines a general procedure for attaching a polyethylene glycol (PEG) chain to an this compound derivative to enhance its water solubility. This example assumes the this compound has a suitable functional group (e.g., a hydroxyl group) for PEGylation.

Objective: To covalently attach a hydrophilic PEG chain to a hydrophobic this compound derivative.

Materials:

  • This compound derivative with a hydroxyl group

  • mPEG-succinimidyl carbonate (mPEG-SC) or similar activated PEG

  • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

  • Reaction Setup:

    • In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the hydroxyl-containing this compound derivative in anhydrous DCM.

    • Add triethylamine (as a base, typically 1.5-2 equivalents).

  • PEGylation Reaction:

    • In a separate flask, dissolve the activated PEG (e.g., mPEG-SC, 1.2 equivalents) in anhydrous DCM.

    • Add the PEG solution dropwise to the stirred solution of the this compound derivative at room temperature.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the PEGylated this compound.

  • Characterization and Solubility Assessment:

    • Confirm the structure of the PEGylated product using NMR and mass spectrometry.

    • Assess the water solubility of the purified product by attempting to dissolve a known amount in water and quantifying the dissolved portion.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_time When does it precipitate? start->check_time check_conc Is final concentration too high? check_addition How was the stock solution added? check_conc->check_addition No sol_reduce_conc Lower the final concentration. check_conc->sol_reduce_conc Yes check_buffer Is the buffer system optimal? check_addition->check_buffer Slowly with stirring sol_stir Add stock dropwise to vigorously stirred buffer. check_addition->sol_stir Quickly / No stirring sol_ph Adjust buffer pH if compound is ionizable. check_buffer->sol_ph pH not optimized sol_buffer_type Screen different buffer types. check_buffer->sol_buffer_type Possible salt incompatibility sol_formulate Use formulation strategy (e.g., cyclodextrin). check_buffer->sol_formulate Still precipitates check_time->check_conc Immediately sol_temp Maintain constant temperature. check_time->sol_temp After some time end_node Problem Solved sol_reduce_conc->end_node sol_stir->end_node sol_ph->end_node sol_buffer_type->end_node sol_formulate->end_node sol_temp->end_node G Strategies for this compound Solubility Enhancement cluster_chem_mod Examples cluster_formulation Examples cluster_solvent Examples main Poorly Soluble This compound Derivative chem_mod Chemical Modification main->chem_mod formulation Formulation main->formulation solvent Solvent System main->solvent sulfonation Add Sulfonate Groups (-SO3H) chem_mod->sulfonation pegylation Attach PEG Chains chem_mod->pegylation add_polar Introduce Polar Groups (-OH, -COOH, -NH2) chem_mod->add_polar cyclodextrin Cyclodextrin Encapsulation formulation->cyclodextrin solid_disp Solid Dispersion formulation->solid_disp nanoparticles Nanoparticle Formulation formulation->nanoparticles cosolvent Use of Co-solvents (DMSO, Ethanol) solvent->cosolvent ph_adjust pH Adjustment solvent->ph_adjust

References

minimizing side reactions in azidobenzene click chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for azidobenzene click chemistry. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound click chemistry?

The primary side reactions depend on the type of click chemistry being performed:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Staudinger Reduction: If phosphine-based reducing agents (e.g., TCEP) are used to reduce Cu(II) to the active Cu(I) catalyst, they can also reduce the azide group on the this compound to an amine, leading to a loss of starting material.[1][2]

    • Glaser Coupling (Alkyne Homocoupling): In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of terminal alkynes, resulting in the formation of a diyne byproduct.[3][4][5] This is more prevalent if the reduction of Cu(II) to Cu(I) is inefficient.

    • Protein/Biomolecule Damage: Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can lead to the oxidation of sensitive amino acid residues, such as histidine and arginine, in protein bioconjugation reactions.[6][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • SPAAC is generally considered to have fewer side reactions as it does not require a metal catalyst or reducing agents. However, the high reactivity of strained cyclooctynes can sometimes lead to reactions with other nucleophiles present in the reaction mixture, though this is less common.

Q2: How can I prevent the Staudinger reduction of my this compound?

To prevent the undesired reduction of the azide group, avoid using phosphine-based reducing agents like TCEP. Instead, opt for sodium ascorbate to reduce Cu(II) to Cu(I) in CuAAC reactions.[8] If ascorbate is not suitable for your system, hydroxylamine can be an alternative reducing agent.[7]

Q3: My CuAAC reaction is giving a low yield. What are the possible causes and solutions?

Low yields in CuAAC reactions can stem from several factors. Here is a troubleshooting guide:

Potential CauseRecommended Solution
Inactive Copper Catalyst Ensure the use of a Cu(I) source or efficient in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a fresh solution of sodium ascorbate.[9][10]
Use a stabilizing ligand like THPTA or TBTA to prevent the oxidation of Cu(I) to the inactive Cu(II) state.[8][9]
Oxygen Interference Degas your reaction mixture and solvents by bubbling with an inert gas (e.g., argon or nitrogen) to prevent both catalyst oxidation and Glaser coupling.[5]
Poor Solubility of Reagents Use a co-solvent such as DMSO, DMF, or t-BuOH to ensure all reactants are fully dissolved.[8]
Steric Hindrance If bulky groups are near the azide or alkyne, consider increasing the reaction temperature or extending the reaction time.[5]
Incorrect Reagent Stoichiometry Optimize the molar ratio of your reactants. A slight excess of one reagent (often the less precious one) can drive the reaction to completion.[8]

Q4: I am observing an unexpected precipitate in my CuAAC reaction. What could it be?

A precipitate can sometimes form in CuAAC reactions. One common cause is the formation of a copper-acetylide complex, especially with certain alkynes like propiolic acid, which can be insoluble in some solvent systems.[11] This can be mitigated by using a coordinating solvent like acetonitrile or by the addition of a suitable ligand. Another possibility, particularly in bioconjugation, is protein aggregation or precipitation caused by the reaction conditions.[12]

Troubleshooting Guides

Issue: Unexpected Side Product Formation in CuAAC

If you observe an unexpected side product, it is likely due to one of the common side reactions.

1. Identify the Side Product:

  • Use analytical techniques such as LC-MS and NMR to characterize the side product.

  • A mass corresponding to the dimer of your alkyne suggests Glaser coupling.

  • A mass corresponding to your this compound with the azide group replaced by an amine suggests Staudinger reduction.

2. Mitigation Strategies:

  • For Glaser Coupling:

    • Thoroughly degas all solutions.

    • Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain the copper in the Cu(I) state.

    • Use a copper-stabilizing ligand.

  • For Staudinger Reduction:

    • Avoid phosphine-based reducing agents. Use sodium ascorbate.

Visual Troubleshooting Workflow for Low Yield in CuAAC

LowYieldTroubleshooting start Low or No Product Yield reagent_check 1. Check Reagents start->reagent_check conditions_check 2. Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK? sub_reagent1 Purity & Concentration of Azide/Alkyne? reagent_check->sub_reagent1 sub_reagent2 Fresh Reducing Agent? reagent_check->sub_reagent2 catalyst_check 3. Assess Catalyst System conditions_check->catalyst_check Conditions OK? sub_conditions1 Solvent System (Solubility)? conditions_check->sub_conditions1 sub_conditions2 Degassed System (No Oxygen)? conditions_check->sub_conditions2 sub_conditions3 Temperature/Time Sufficient? conditions_check->sub_conditions3 purification_check 4. Review Purification catalyst_check->purification_check Catalyst OK? sub_catalyst1 Correct Cu Source (Cu(I) or Cu(II))? catalyst_check->sub_catalyst1 sub_catalyst2 Stabilizing Ligand (e.g., THPTA) Used? catalyst_check->sub_catalyst2 success High Yield Achieved purification_check->success Purification OK? sub_purification Product Loss During Workup/Purification? purification_check->sub_purification

A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC reaction with small molecules.

Materials:

  • This compound derivative

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne (1.0 equivalent) in the chosen solvent.

    • Prepare a stock solution of the this compound (1.1 equivalents) in the chosen solvent.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[5]

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).[5]

    • Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM in water or a compatible organic solvent).[5]

  • Reaction Setup:

    • In a reaction vial, add the alkyne solution.

    • Add the this compound solution.

    • Add the ligand solution (0.05 equivalents).[5]

    • Add the CuSO₄ solution (0.01-0.05 equivalents).[5]

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.[5]

    • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[5]

  • Reaction and Workup:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[5]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for SPAAC, which is often used in bioconjugation.

Materials:

  • This compound-functionalized molecule

  • Strained alkyne (e.g., a DBCO- or BCN-containing molecule)

  • Biocompatible buffer (e.g., PBS, pH 7.4) or appropriate organic solvent

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-functionalized molecule in the chosen buffer or solvent.

    • Prepare a stock solution of the strained alkyne in a compatible solvent (e.g., DMSO).[13]

  • SPAAC Reaction:

    • In a reaction vial, combine the this compound-functionalized molecule with a slight excess (e.g., 1.5-5 equivalents) of the strained alkyne.[13]

    • The final concentrations should be optimized for the specific application. For cellular labeling, concentrations in the low micromolar range are often used.[14]

  • Reaction and Purification:

    • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can range from 30 minutes to several hours, depending on the reactants and their concentrations.[13][14]

    • Monitor the reaction by an appropriate analytical method (e.g., LC-MS, SDS-PAGE for proteins).

    • Purify the product to remove excess reagents. For biomolecules, this can be achieved by size-exclusion chromatography, dialysis, or spin filtration.[14]

Reaction Pathway Diagrams

Staudinger Reduction of this compound

Staudinger_Reduction This compound This compound (R-N₃) Phosphazide Phosphazide intermediate This compound->Phosphazide Phosphine Triphenylphosphine (PPh₃) Phosphine->Phosphazide Iminophosphorane Iminophosphorane (R-N=PPh₃) Phosphazide->Iminophosphorane - N₂ Nitrogen N₂ Amine Amine (R-NH₂) Iminophosphorane->Amine PhosphineOxide Triphenylphosphine oxide (O=PPh₃) Iminophosphorane->PhosphineOxide Water H₂O Water->Amine Water->PhosphineOxide

Mechanism of the Staudinger reduction of an azide to an amine.
Glaser Coupling of Terminal Alkynes

Glaser_Coupling Alkyne 2 x Terminal Alkyne (R-C≡CH) CopperAcetylide Copper Acetylide (R-C≡C-Cu) Alkyne->CopperAcetylide Copper Cu(I) Catalyst Copper->CopperAcetylide Oxygen O₂ (Oxidant) Diyne Symmetrical Diyne (R-C≡C-C≡C-R) Oxygen->Diyne CopperAcetylide->Diyne Oxidative Coupling

Simplified mechanism of the copper-catalyzed Glaser coupling.

References

improving the photostability of azidobenzene-based materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to enhance the photostability of azidobenzene-based materials in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is photostability, and why is it a concern for this compound compounds?

A1: Photostability refers to a molecule's ability to resist chemical degradation when exposed to light. For this compound-based materials, which are often used as photoaffinity labels or photocrosslinkers, photostability is critical. Upon irradiation (typically with UV light), the azido group is intended to form a highly reactive nitrene, which then forms a covalent bond with a target molecule. However, competing photodegradation pathways can lead to the destruction of the molecule before it can perform its function, resulting in lower yields, off-target effects, and unreliable experimental outcomes.

Q2: What are the primary mechanisms of this compound photodegradation?

A2: The primary desired pathway for an aryl azide upon UV irradiation is the loss of N₂ to form a reactive singlet nitrene, which can then undergo various reactions including insertion into C-H or N-H bonds. However, several undesired degradation pathways exist. The nitrene can react with other molecules in the system, including solvents or other this compound molecules, leading to unwanted byproducts. Furthermore, azidobenzenes can undergo reactions with nucleophiles and are sensitive to reduction, which can compromise their integrity even before photoactivation.

Q3: What key factors influence the photostability of my this compound-based material?

A3: Several factors can significantly impact photostability:

  • Wavelength and Intensity of Light: Higher energy (shorter wavelength) UV light and high-intensity sources can accelerate degradation.

  • Solvent Environment: The polarity and protic nature of the solvent can influence degradation pathways. For example, solvents capable of hydrogen bonding can affect the reactivity of the generated nitrene.

  • Presence of Oxygen: Molecular oxygen can quench the excited state of the this compound or react with the nitrene intermediate, leading to photooxidative damage.

  • Molecular Structure: The electronic properties of substituents on the aromatic ring can alter the photodecomposition quantum yield. Electron-withdrawing groups can sometimes influence the reactivity and stability of the azide and the resulting nitrene.

Q4: How can I generally improve the photostability of my compounds during experiments?

A4: General strategies include:

  • Optimizing Light Exposure: Use the lowest light intensity and the shortest exposure time necessary for activation. Employ filters to block unnecessary wavelengths.

  • Degassing Solutions: Removing dissolved oxygen from your solvent by sparging with an inert gas (like argon or nitrogen) can minimize photooxidative side reactions.

  • Choosing the Right Solvent: Use aprotic and non-nucleophilic solvents when possible to avoid unwanted side reactions with the nitrene intermediate.

  • Structural Modification: In the design phase, introducing specific substituents onto the phenyl ring can sometimes enhance stability, although this is highly context-dependent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments. Follow the logical flow to diagnose and solve common problems.

G start Start: Poor Experimental Outcome (e.g., low labeling efficiency) q1 Is the UV-Vis spectrum of the compound changing before irradiation? start->q1 sol1 Potential chemical instability. - Check compound purity (NMR, MS). - Evaluate stability in buffer/solvent. - Store aliquots at -80°C and protect from light. q1->sol1  Yes q2 Is the labeling/cross-linking yield unexpectedly low after irradiation? q1->q2  No sol2 Possible photodegradation is outcompeting the desired reaction. q2->sol2  Yes q3 Are you working in an oxygen-rich environment (e.g., aerobic buffer)? sol2->q3 sol3 Degas the solution. - Sparge buffer with Argon or Nitrogen for 15-30 min. - Consider adding antioxidants like ascorbic acid. q3->sol3  Yes q4 Is the light source intensity or exposure time optimized? q3->q4  No sol3->q4 sol4 Optimize irradiation conditions. - Reduce light intensity. - Perform a time-course experiment to find the shortest effective exposure time. - Use a bandpass filter for the specific activation wavelength. q4->sol4  No end Problem Resolved q4->end  Yes sol4->end G cluster_prep 1. Preparation cluster_measure 2. Measurement & Irradiation cluster_analysis 3. Analysis prep1 Prepare stock solution prep2 Dilute to working concentration (Abs ≈ 1.0) prep1->prep2 prep3 Transfer to quartz cuvette prep2->prep3 measure1 Record initial spectrum (t=0) prep3->measure1 irradiate Irradiate with UV lamp for time interval Δt measure1->irradiate measure2 Record spectrum (t=t+Δt) irradiate->measure2 loop_cond Repeat for desired duration? measure2->loop_cond plot Plot Absorbance vs. Time calculate Calculate rate constant (k) and half-life (t½) plot->calculate loop_cond->irradiate  Yes loop_cond->plot  No

Technical Support Center: Protocol for Purification of Azidobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of ortho-, meta-, and para-azidobenzene isomers. The information is tailored for researchers, scientists, and drug development professionals to facilitate efficient and successful purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating azidobenzene isomers?

A1: The most common and effective methods for separating this compound isomers are column chromatography and High-Performance Liquid Chromatography (HPLC).[1][2] For analytical purposes and for small-scale preparative work, HPLC offers high resolution.[2] Column chromatography is well-suited for larger-scale separations.[3]

Q2: What are the main challenges in purifying this compound isomers?

A2: The primary challenges include achieving baseline separation of the isomers, particularly between the ortho and meta isomers, due to their similar polarities.[4] Additionally, this compound and its isomers can be sensitive to heat and acidic conditions, which may lead to decomposition during purification.[5]

Q3: Are there any specific safety precautions I should take when purifying this compound isomers?

A3: Yes, organic azides are energetic compounds and can be explosive, especially when heated.[5] It is crucial to use a protective blast shield during any distillation or when heating the compounds.[4] Avoid strong acids, as they can react with azides to form highly toxic and explosive hydrazoic acid.[5] It is recommended to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).

Q4: How can I visualize this compound isomers on a TLC plate?

A4: this compound isomers can be visualized on a TLC plate using a UV lamp (254 nm) if the plates contain a fluorescent indicator, as the aromatic rings will quench the fluorescence, appearing as dark spots.[6] For more specific visualization, a staining method involving reduction of the azide to an amine followed by reaction with ninhydrin can be used.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound isomers.

Problem Possible Cause(s) Solution(s)
Poor or no separation of isomers on TLC/Column Chromatography 1. Inappropriate solvent system polarity: The eluent may be too polar, causing all isomers to move with the solvent front, or not polar enough, resulting in no movement from the baseline.1. Optimize the solvent system: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[3] Test various solvent ratios using TLC to find the optimal separation. For aryl azides, a common eluent is a mixture of hexanes and ethyl acetate.[3]
2. Stationary phase is not suitable: Standard silica gel may not provide sufficient selectivity for closely related isomers.2. Modify the stationary phase: For column chromatography of aryl azides, silica gel pre-treated with triethylamine (10% v/v) can improve separation.[7] For HPLC, consider using a column with a phenyl-containing stationary phase to enhance selectivity for aromatic isomers.[8]
Streaking or tailing of spots on TLC/Column 1. Sample is too concentrated: Overloading the plate or column can lead to poor separation and band broadening.1. Dilute the sample: Use a more dilute solution of your crude product for spotting on TLC or loading onto the column.
2. Presence of highly polar impurities: Acidic or basic impurities can interact strongly with the silica gel, causing streaking.2. Pre-treat the sample or stationary phase: If acidic impurities are suspected, you can filter the sample through a small plug of basic alumina. Alternatively, use a solvent system containing a small amount of a modifying agent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (use with caution for azides).[7]
Low or no recovery of product from the column 1. Product is still on the column: The eluent may not be polar enough to elute the isomers.1. Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
2. Product decomposition on the column: Azidobenzenes can be sensitive to the acidic nature of standard silica gel.[5]2. Use a deactivated stationary phase: Employ neutral or basic alumina, or silica gel treated with a base like triethylamine.[7] Also, avoid prolonged exposure of the sample to the stationary phase by running the column efficiently.
Product appears discolored or decomposed after purification 1. Thermal decomposition: Azides can decompose upon heating.[5]1. Avoid high temperatures: When removing solvent after purification, use a rotary evaporator at low temperature and reduced pressure. Avoid heating the crude mixture or purified fractions for extended periods.
2. Acid-catalyzed decomposition: Traces of acid in solvents or on glassware can lead to degradation.[5]2. Use neutral glassware and high-purity solvents: Ensure all glassware is thoroughly cleaned and rinsed. Use HPLC-grade or distilled solvents to minimize acidic impurities.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Isomer Separation Analysis

This protocol is for the initial analysis of the crude reaction mixture to determine the optimal solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane

  • Visualization reagents: UV lamp (254 nm), 10% triphenylphosphine in CH2Cl2, 0.3% ninhydrin in n-butanol/acetic acid (100:3 v/v)[3]

Procedure:

  • Prepare a dilute solution of the crude this compound isomer mixture in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a developing chamber with a small amount of the chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • For ninhydrin staining, dip the dried plate into a 10% solution of triphenylphosphine in dichloromethane for 30 seconds.[3]

  • Dry the plate at 80°C for 5 minutes.[3]

  • Dip the plate into the ninhydrin solution for 30 seconds.[3]

  • Develop the color by heating the plate at 80°C for 5 minutes.[3] The azide-derived amines will appear as colored spots.

  • Calculate the Rf value for each spot. The optimal solvent system for column chromatography should provide good separation with Rf values for the target isomers in the range of 0.2-0.4.

Protocol 2: Column Chromatography for Preparative Separation of Isomers

This protocol describes the separation of this compound isomers on a larger scale.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Triethylamine (optional, for deactivation)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture determined from TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the Stationary Phase: For sensitive azides, it is recommended to use silica gel treated with triethylamine.[7] This can be done by preparing a slurry of silica gel in the initial eluent containing 1% triethylamine and then packing the column.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Top the silica gel with another layer of sand.

  • Load the Sample: Dissolve the crude this compound mixture in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin elution with the chosen solvent system, starting with a less polar composition. Collect fractions in separate tubes.

  • Monitor the Separation: Analyze the collected fractions by TLC to identify which fractions contain the purified isomers.

  • Combine and Concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure at a low temperature.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Analytical Separation

This protocol is suitable for analyzing the purity of the isomer mixture and for small-scale preparative separation.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column or a Phenyl-Hexyl column for better aromatic selectivity

  • Mobile Phase: Acetonitrile (ACN) and Water (HPLC grade)

Procedure:

  • Prepare the Mobile Phase: A typical mobile phase for the separation of azobenzene compounds is a mixture of acetonitrile and water.[9]

  • Set up the HPLC System: Equilibrate the column with the initial mobile phase composition (e.g., 50% ACN in water) at a flow rate of 1 mL/min. Set the UV detector to a wavelength where azobenzene absorbs strongly (e.g., 320 nm).

  • Inject the Sample: Prepare a dilute solution of the this compound isomer mixture in the mobile phase and inject it into the system.

  • Run the Gradient: A gradient elution is often effective for separating isomers. An example gradient could be:

    • Start with 50% ACN.

    • Ramp to 95% ACN over 20 minutes.

    • Hold at 95% ACN for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Analyze the Chromatogram: Identify the peaks corresponding to the different isomers based on their retention times.

Data Presentation

Table 1: Typical TLC Rf Values for Aromatic Azide Isomers

IsomerTypical Polarity TrendExpected Rf Range (Hexanes:EtOAc 9:1 on Silica Gel)
ortho-AzidobenzeneMore polar0.3 - 0.4
meta-AzidobenzeneIntermediate0.4 - 0.5
para-AzidobenzeneLess polar0.5 - 0.6
Note: These are estimated values and can vary depending on the exact conditions.

Table 2: Example HPLC Retention Times for Substituted Aromatic Isomers

Compound TypeColumnMobile PhaseIsomer Elution OrderReference
Dichlorobenzene IsomersMIL-53(Fe) packed columnACN/H₂O (70:30)ortho < meta < para[10]
Nitroaniline IsomersMIL-53(Fe) packed columnACN/H₂O (60:40)ortho < meta < para[10]
Note: The elution order of this compound isomers is expected to follow a similar trend based on polarity (ortho > meta > para).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_purification Purification cluster_characterization Characterization crude Crude this compound Isomer Mixture tlc TLC Analysis (Solvent System Scouting) crude->tlc Optimize Separation column Column Chromatography tlc->column Scale-up hplc Preparative HPLC tlc->hplc High-Purity Separation fractions Collect & Analyze Fractions (TLC/HPLC) column->fractions hplc->fractions iso_ortho Isolated ortho Isomer fractions->iso_ortho iso_meta Isolated meta Isomer fractions->iso_meta iso_para Isolated para Isomer fractions->iso_para

Caption: Experimental workflow for the purification of this compound isomers.

troubleshooting_flowchart decision decision action action issue issue start Purification Issue decision1 decision1 start->decision1 What is the problem? issue1 issue1 decision1->issue1 Poor Separation issue2 issue2 decision1->issue2 Low Yield issue3 issue3 decision1->issue3 Streaking decision2 decision2 issue1->decision2 Check action1 Decrease Eluent Polarity decision2->action1 Too Polar action2 Increase Eluent Polarity decision2->action2 Not Polar Enough action3 Dilute Sample decision2->action3 Overloaded decision3 decision3 issue2->decision3 Check action4 Increase Eluent Polarity decision3->action4 Product on Column action5 Use Deactivated Silica Avoid Heat/Acid decision3->action5 Decomposition action6 Dilute Sample Use Modified Eluent issue3->action6 Check

Caption: Troubleshooting flowchart for this compound isomer purification.

References

Technical Support Center: Enhancing Azidobenzene Photoisomerization Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azidobenzene photoisomerization. The following sections address common issues encountered during experiments aimed at enhancing the quantum yield of this process.

Frequently Asked Questions (FAQs)

Q1: What is the photoisomerization quantum yield (Φ) of azobenzene?

The photoisomerization quantum yield (Φ) is a measure of the efficiency of the photoisomerization process. It is defined as the number of molecules that successfully isomerize from one form (e.g., trans to cis) for every photon absorbed.[1] This value is a critical parameter for designing efficient photoswitches.

Q2: Why is my observed trans-to-cis quantum yield lower than expected?

Several factors can contribute to a lower-than-expected quantum yield. These include:

  • Excitation Wavelength: The quantum yield of azobenzene photoisomerization is known to be wavelength-dependent. Excitation into the S2 (ππ) state often leads to a lower quantum yield compared to excitation into the S1 (nπ) state.[2][3]

  • Solvent Choice: The polarity and viscosity of the solvent can influence the excited-state dynamics and the isomerization pathway, thereby affecting the quantum yield.[4][5]

  • Substitution Pattern: The electronic nature and position of substituents on the azobenzene core can significantly alter the energy levels of the excited states and their decay pathways.[1][2][6]

  • Environmental Constraints: Incorporation of the azobenzene moiety into constrained environments, such as within a DNA duplex, can dramatically decrease the photoisomerization quantum yield.[7]

Q3: How do "push-pull" substituents enhance the quantum yield?

Push-pull substituents, which consist of an electron-donating group (the "push") and an electron-withdrawing group (the "pull") on the azobenzene scaffold, can enhance the photoisomerization quantum yield.[2] This is achieved by:

  • Red-shifting the ππ* absorption band: This brings the bright ππ* state closer in energy to the more productive nπ* state.[2]

  • Altering the excited-state potential energy surface: This can favor the torsional isomerization pathway, which is generally more efficient, over non-productive decay pathways.[2]

Q4: Can the cis-to-trans back-isomerization be controlled?

Yes, the cis-to-trans back-isomerization can be induced by irradiation with light of a longer wavelength (typically in the visible region) or it can occur thermally in the dark.[8] The rate of thermal back-isomerization can be influenced by the substitution pattern on the azobenzene.[6] For some applications, minimizing thermal relaxation is desirable to maintain the cis state.

Troubleshooting Guide

Issue 1: Inconsistent quantum yield measurements.

  • Possible Cause: Fluctuations in light source intensity, temperature, or sample concentration.

  • Troubleshooting Steps:

    • Ensure the stability of your light source. Use a power meter to monitor the output.

    • Control the temperature of your sample, as thermal back-isomerization can affect the photostationary state.[4]

    • Use freshly prepared solutions of known concentration for each measurement.

    • Verify the purity of your azobenzene derivative, as impurities can act as quenchers.

Issue 2: Low cis isomer population at the photostationary state.

  • Possible Cause: Significant overlap of the trans and cis isomer absorption spectra at the irradiation wavelength.

  • Troubleshooting Steps:

    • Carefully select an irradiation wavelength where the extinction coefficient of the trans isomer is high and that of the cis isomer is low.

    • Consider using a different azobenzene derivative with better spectral separation between the two isomers. Push-pull substituents can sometimes lead to increased spectral overlap, which can be a side effect of red-shifting the absorption.[9]

Issue 3: Photo-degradation of the sample.

  • Possible Cause: High-intensity light source or prolonged irradiation times.

  • Troubleshooting Steps:

    • Reduce the intensity of the irradiation source.

    • Limit the irradiation time to the minimum required to reach the photostationary state.

    • Degas the solvent to remove oxygen, which can sometimes participate in photochemical side reactions.

    • Check for the appearance of new absorption bands in the UV-Vis spectrum, which may indicate degradation products.

Quantitative Data Summary

The following tables summarize the quantum yields of azobenzene and its derivatives under various experimental conditions.

Table 1: Photoisomerization Quantum Yields of Unsubstituted Azobenzene

IsomerizationExcitation (nm)SolventQuantum Yield (Φ)
trans → cis~313 (ππ)n-hexane~0.11
trans → cis~436 (nπ)n-hexane~0.25
cis → trans~313 (ππ)n-hexane~0.27
cis → trans~436 (nπ)n-hexane~0.56

Data compiled from literature sources.[2]

Table 2: Effect of Environment on trans-to-cis Quantum Yield

Azobenzene EnvironmentQuantum Yield (Φt→c)Fold Reduction vs. Free Azobenzene
Free Azobenzene0.094 ± 0.004-
Incorporated into ssDNA0.036 ± 0.0023-fold
Incorporated into dsDNA0.0056 ± 0.000815-fold

Data from a study on azobenzene-modified DNA.[7]

Experimental Protocols

Protocol 1: Determination of Photoisomerization Quantum Yield

This protocol outlines the relative method for determining the photoisomerization quantum yield using a well-characterized actinometer.

Materials:

  • Azobenzene derivative solution of known concentration in a suitable solvent.

  • Actinometer solution with a known quantum yield at the desired wavelength (e.g., potassium ferrioxalate).

  • UV-Vis spectrophotometer.

  • Light source with a monochromator or bandpass filter.

  • Quartz cuvettes.

Methodology:

  • Prepare Solutions: Prepare optically dilute solutions of both the sample and the actinometer in the same solvent. The absorbance at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Irradiation:

    • Fill a cuvette with the sample solution and another with the actinometer solution.

    • Irradiate both solutions under identical conditions (wavelength, light intensity, path length, and temperature) for a short period.

    • Ensure that the photo-conversion is kept low (typically < 10%) to simplify the kinetics.

  • Spectroscopic Analysis:

    • Record the UV-Vis absorption spectrum of the sample and the actinometer before and after irradiation.

    • Determine the change in concentration of the isomerizing species and the photoproduct of the actinometer from the changes in absorbance.

  • Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φact * (ΔAsample / εsample) / (ΔAact / εact) * (Iact / Isample)

    Where:

    • Φact is the quantum yield of the actinometer.

    • ΔA is the change in absorbance at a specific wavelength for the sample and actinometer.

    • ε is the molar extinction coefficient of the species being monitored.

    • I is the number of photons absorbed, which can be determined from the change in absorbance of the actinometer.

Visualizations

Photoisomerization_Pathway S0_trans S0 (trans) S1_trans S1 (nπ) S0_trans->S1_trans hν (vis) S2_trans S2 (ππ) S0_trans->S2_trans hν (UV) CI Conical Intersection S1_trans->CI Isomerization (Rotation/Inversion) S2_trans->S1_trans Internal Conversion CI->S0_trans Relaxation S0_cis S0 (cis) CI->S0_cis Relaxation S0_cis->S0_trans Δ or hν

Caption: Azobenzene photoisomerization pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_calc Calculation prep_sample Prepare Sample Solution (Abs < 0.1) irrad_sample Irradiate Sample prep_sample->irrad_sample prep_act Prepare Actinometer Solution irrad_act Irradiate Actinometer prep_act->irrad_act spec_sample Record UV-Vis Spectra (Sample) irrad_sample->spec_sample spec_act Record UV-Vis Spectra (Actinometer) irrad_act->spec_act calc_qy Calculate Quantum Yield spec_sample->calc_qy spec_act->calc_qy

Caption: Workflow for quantum yield determination.

Troubleshooting_Logic start Low Quantum Yield Observed check_wavelength Is excitation in nπ* or ππ* band? start->check_wavelength check_solvent Is solvent optimal? check_wavelength->check_solvent optimize_wavelength Optimize Wavelength (Excite into nπ* if possible) check_wavelength->optimize_wavelength ππ check_substituents Are substituents enhancing or hindering? check_solvent->check_substituents Yes optimize_solvent Test Different Solvents (Vary polarity/viscosity) check_solvent->optimize_solvent No optimize_substituents Introduce Push-Pull Substituents check_substituents->optimize_substituents Hindering result Improved Quantum Yield check_substituents->result Enhancing optimize_wavelength->result optimize_solvent->result optimize_substituents->result

Caption: Troubleshooting decision tree.

References

troubleshooting guide for azidobenzene-alkyne cycloaddition.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azidobenzene-alkyne cycloaddition reactions, a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the copper(I)-catalyzed this compound-alkyne cycloaddition (CuAAC) reaction.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] Insufficient reducing agent or exposure to air can lead to catalyst deactivation.[1]Ensure the use of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄).[2] If using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not been oxidized.[2] Degas reaction solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Reagent Quality: Degradation of the this compound or alkyne starting materials can prevent the reaction from proceeding.[1]Use fresh, high-purity reagents. Store azides, which can be unstable, properly according to their specifications.
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[1]The CuAAC reaction is generally tolerant of various solvents, including water, but reactant solubility can be a limiting factor.[2] Consider using co-solvents like DMSO, DMF, or t-BuOH if solubility is an issue.[2] While many reactions proceed at room temperature, gentle heating may be beneficial, but be mindful of substrate stability.[2]
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[1][2]Increase the reaction temperature or extend the reaction time.[1] If possible, redesign the substrate to include a less hindered linker.[1]
Catalyst Sequestration: In bioconjugation, substrates like proteins can bind to the copper catalyst, making it unavailable.[2]Increase the concentration of both the copper salt and an accelerating ligand.[2] For reactions with biomolecules, using a ligand like THPTA is recommended.[2]
Side Reactions Observed Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct.[1]Maintain anaerobic conditions and use an adequate amount of a reducing agent.[1] The addition of a suitable ligand can also help suppress this side reaction.
Oxidative Damage to Biomolecules: In bioconjugation, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle can damage sensitive molecules.[1]Use a stabilizing ligand for the copper catalyst and thoroughly degas all solutions to minimize the presence of oxygen.[1]
Product Purification Difficulties Persistent Copper Contamination: Copper ions can be difficult to remove from the final product, especially with polar or charged molecules.Wash the organic layer with a saturated aqueous solution of EDTA to chelate and remove copper salts.[1] For macromolecular products, dialysis against a buffer containing a chelating agent is effective.[1] Passing the reaction mixture through a column with a copper-chelating resin is another option.[1]
Reaction Reproducibility Issues Inconsistent Reagent Quality: Variations in the purity of starting materials, solvents, or catalyst can lead to inconsistent results.Use reagents from a reliable source and of the same batch where possible. Prepare fresh solutions of reagents, especially the reducing agent.
Variable Oxygen Exposure: Inconsistent degassing of solvents or exposure to air during the reaction setup can affect the active catalyst concentration.Standardize the degassing procedure and maintain a consistent inert atmosphere for all reactions.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in the copper-catalyzed azide-alkyne cycloaddition?

A1: The active catalyst is Copper(I) (Cu(I)).[2] It is often generated in situ from a Copper(II) (Cu(II)) salt, such as copper(II) sulfate (CuSO₄), by adding a reducing agent like sodium ascorbate.[2][3] The presence of the reducing agent also helps to counteract any dissolved oxygen that could oxidize the Cu(I) back to the inactive Cu(II) state.[3]

Q2: Why is a ligand often used in CuAAC reactions?

A2: Ligands are crucial for several reasons. They stabilize the Cu(I) oxidation state, preventing its oxidation to Cu(II) and subsequent catalyst deactivation.[4] Ligands can also accelerate the reaction rate and prevent side reactions, such as the oxidative homocoupling of alkynes.[1] In the context of bioconjugation, ligands can protect biomolecules from damage and prevent the copper catalyst from being sequestered by the biomolecule itself.[2]

Q3: Can this reaction be performed without a copper catalyst?

A3: Yes, the azide-alkyne cycloaddition can proceed without a metal catalyst, but it typically requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[3][5] This thermal reaction is generally slow.[3] Another approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cycloalkyne to react with an azide at physiological temperatures without a catalyst.[6][7]

Q4: What are the ideal solvents for a CuAAC reaction?

A4: The CuAAC reaction is remarkably versatile and can be conducted in a wide range of solvents, including water, alcohols, DMSO, and DMF, or mixtures thereof.[3] Water is often an excellent solvent for this reaction.[2] The choice of solvent is often dictated by the solubility of the starting materials. If the reactants are not fully dissolved, using a co-solvent is recommended.[2] It is best to avoid acetonitrile as it can coordinate to Cu(I) and hinder the reaction.[3]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For high-throughput screening of reaction conditions, fluorogenic assays using a coumarin azide have been developed, where the formation of the triazole product results in a significant increase in fluorescence.[4]

Experimental Protocols

General Protocol for Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for a small-scale reaction. The optimal conditions, including reactant concentrations, catalyst loading, and temperature, may need to be optimized for specific substrates.

Materials:

  • This compound derivative

  • Alkyne derivative

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the this compound derivative (1.0 eq.) and the alkyne derivative (1.0-1.2 eq.) in the chosen solvent.

  • Degassing: Bubble an inert gas through the solution for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).[1]

    • To the reaction mixture, add the CuSO₄ solution (typically 1-5 mol%).[1]

    • Subsequently, add the sodium ascorbate solution (typically 5-10 mol%).[1]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove the copper catalyst.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or other suitable methods.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Product CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckReagents Check Reagents Start->CheckReagents CheckConditions Check Reaction Conditions Start->CheckConditions CatalystActive Is Cu(I) present and active? CheckCatalyst->CatalystActive ReagentsPure Are reagents pure and non-degraded? CheckReagents->ReagentsPure ConditionsOptimal Are conditions optimal? CheckConditions->ConditionsOptimal AddReducingAgent Add fresh reducing agent (e.g., NaAscorbate) Use inert atmosphere CatalystActive->AddReducingAgent No UseLigand Consider using a stabilizing ligand (e.g., THPTA) CatalystActive->UseLigand No Success Successful Reaction CatalystActive->Success Yes AddReducingAgent->Success UseLigand->Success UseFreshReagents Use fresh, high-purity reagents ReagentsPure->UseFreshReagents No ReagentsPure->Success Yes UseFreshReagents->Success OptimizeSolvent Optimize solvent for solubility ConditionsOptimal->OptimizeSolvent No AdjustTemp Adjust temperature (gentle heating) ConditionsOptimal->AdjustTemp No IncreaseTime Increase reaction time ConditionsOptimal->IncreaseTime No ConditionsOptimal->Success Yes OptimizeSolvent->Success AdjustTemp->Success IncreaseTime->Success

Caption: A decision tree for troubleshooting common issues in this compound-alkyne cycloaddition reactions.

This compound-Alkyne Cycloaddition Pathway

ReactionPathway This compound This compound (R1-Ph-N3) Intermediate Copper-Acetylide Intermediate This compound->Intermediate + Alkyne Alkyne (R2-C≡CH) Catalyst Cu(I) Catalyst Alkyne->Catalyst Catalyst->Intermediate Product 1,2,3-Triazole Product Intermediate->Product Cycloaddition

Caption: The catalytic cycle of the copper(I)-catalyzed this compound-alkyne cycloaddition (CuAAC).

References

common side reactions of organic azides in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for organic azide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experiments involving organic azides.

General Safety & Stability of Organic Azides

Organic azides are energetic and versatile functional groups, but their reactivity can also lead to safety hazards and unwanted side reactions. Understanding the stability of your azide is critical before proceeding with any synthesis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with organic azides?

A1: The main concern is their potential for violent decomposition when exposed to heat, shock, friction, or light.[1][2][4] Low molecular weight azides are particularly hazardous.[4] It is also crucial to avoid mixing azides with incompatible substances like strong acids (which can form highly toxic and explosive hydrazoic acid), heavy metals (which can form extremely sensitive metal azides), and halogenated solvents like dichloromethane or chloroform (which can form explosive diazidomethane and triazidomethane).[1][2][4][5]

Q2: How can I assess the stability of a newly synthesized organic azide?

A2: Two general guidelines are used to assess the stability of organic azides: the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[1][4][6]

  • Carbon to Nitrogen Ratio (C/N): For an azide to be reasonably stable for isolation and storage, the ratio of carbon and oxygen atoms to nitrogen atoms should be 3 or greater ((NC + NO) / NN ≥ 3).[2][3]

  • Rule of Six: There should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro, diazo) in the molecule.[1][6] This provides sufficient dilution of the energetic group to enhance stability.[1][6]

The following table summarizes the stability guidelines for organic azides.

GuidelineRatio/RuleRecommended Handling
Carbon to Nitrogen Ratio (NC + NO) / NN ≥ 3Can be isolated and stored in its pure form (e.g., n-nonyl azide).[2][3][5]
1 < (NC + NO) / NN < 3Can be synthesized and isolated but should be stored at low temperature (≤ -18°C), at concentrations no more than 1M, and in small quantities (< 5g).[1][2][3][5]
(NC + NO) / NN < 1Should never be isolated. Can be synthesized as a transient intermediate if it is the limiting reagent and the quantity is small (< 1g).[2][3]
Rule of Six ≥ 6 carbons per energetic groupConsidered relatively safe to handle with appropriate precautions.[1]
< 6 carbons per energetic groupPotentially explosive and requires extreme caution.[1]
Troubleshooting Guide

Issue: An organic azide reaction is giving inconsistent yields with an older stock.

  • Possible Cause: The azide has likely degraded during storage. The azide functional group is energetic and can decompose over time, releasing nitrogen gas.[6]

  • Solution: It is best to use freshly prepared or recently purified azides for sensitive reactions.[6] If using an older stock is unavoidable, re-quantify the azide concentration using a suitable analytical method like quantitative ¹H NMR or HPLC before use.[6] Store all organic azides at low temperatures (ideally -18°C) and protected from light.[1][5]

Staudinger Reaction & Ligation

The Staudinger reaction is a mild method for the reduction of azides to primary amines via an iminophosphorane intermediate.[7][8] While often high-yielding, side reactions can occur.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in a Staudinger reduction?

A1: If carbonyl compounds are present in the reaction mixture (either as impurities in the starting material or within the substrate itself), the intermediate iminophosphorane can react with them in an Aza-Wittig reaction to form imines.[4][11]

Troubleshooting Guide

Issue: Significant amount of an imine byproduct is observed in a Staudinger reduction.

  • Possible Cause: The iminophosphorane intermediate is reacting with a carbonyl compound.

  • Troubleshooting Workflow:

    G start Low yield of amine, unexpected byproduct observed check_carbonyl Are carbonyl compounds present (impurities or in substrate)? start->check_carbonyl aza_wittig Aza-Wittig side reaction is likely. check_carbonyl->aza_wittig Yes incomplete_hydrolysis Incomplete hydrolysis of iminophosphorane intermediate. check_carbonyl->incomplete_hydrolysis No purify_sm Purify starting azide to remove carbonyl impurities. aza_wittig->purify_sm alt_method Consider alternative reduction methods (e.g., catalytic hydrogenation, if compatible). aza_wittig->alt_method ensure_water Ensure sufficient water is added during workup and stir for an adequate time. incomplete_hydrolysis->ensure_water monitor_tlc Monitor hydrolysis progress by TLC. ensure_water->monitor_tlc

    Caption: Troubleshooting Aza-Wittig side reactions.

Experimental Protocol: Minimizing Aza-Wittig Side Reactions
  • Purification of Starting Azide:

    • Before starting the Staudinger reaction, purify the organic azide via column chromatography to remove any carbonyl-containing impurities.

    • Confirm the purity of the azide by ¹H NMR and/or TLC analysis.

  • Alternative Reduction Method (if substrate contains a carbonyl):

    • If the azide substrate itself contains a carbonyl group that should not react, consider an alternative reduction method such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with NaBH₄, provided other functional groups in the molecule are compatible.[8][10]

Curtius Rearrangement

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a symmetric urea byproduct in my Curtius reaction. What is the cause?

A1: The formation of a symmetric urea byproduct is a strong indicator of water in your reaction mixture.[15] The isocyanate intermediate reacts with water to form an unstable carbamic acid, which decarboxylates to a primary amine. This amine is a potent nucleophile and reacts with another molecule of the isocyanate to form the urea.[15]

Q2: Are there side reactions specific to the photochemical Curtius rearrangement?

A2: Yes. Unlike the thermal rearrangement which is a concerted process, the photochemical version proceeds through a highly reactive nitrene intermediate.[12][16] This nitrene can undergo undesirable side reactions, such as insertion into C-H bonds of the solvent, leading to unwanted byproducts.[12][16]

Troubleshooting Guide

Issue: Low yield of the desired carbamate or urea, with significant formation of a symmetric urea byproduct.

  • Possible Cause: Presence of water in the reaction.

  • Solution:

    • Rigorous Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried before use. Reagents should be stored under an inert atmosphere.[15]

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[15]

    • Sufficient Nucleophile: Use a sufficient excess of the trapping nucleophile (e.g., alcohol or amine) to ensure the isocyanate reacts with it preferentially.[15]

    G start Symmetric urea byproduct observed check_water Is water present in the reaction? start->check_water isocyanate_reacts_water Isocyanate reacts with H₂O to form amine check_water->isocyanate_reacts_water Yes amine_reacts_isocyanate Amine reacts with another isocyanate to form urea isocyanate_reacts_water->amine_reacts_isocyanate solution Solution: Ensure rigorous anhydrous conditions amine_reacts_isocyanate->solution

    Caption: Formation of urea byproduct in Curtius rearrangement.

Experimental Protocol: Ensuring Anhydrous Conditions
  • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system are ideal.

  • Reagents: Ensure all reagents, including the starting carboxylic acid (if applicable) and any bases, are anhydrous. Dry solids in a vacuum oven if necessary.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (N₂ or Ar). Use septa and syringes for reagent transfers.

Azide-Alkyne Cycloaddition (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used "click" reaction for forming 1,2,3-triazoles.[17][18] While highly reliable, side reactions can occur, particularly in biological contexts.

Frequently Asked Questions (FAQs)

Q1: Are there any common side reactions when performing CuAAC on proteins or peptides?

A1: Yes. The combination of sodium ascorbate (a common reducing agent to generate Cu(I) in situ) and Cu(I) has been shown to promote the oxidation of certain amino acid residues, particularly histidine and arginine.[19]

Q2: Why does the uncatalyzed Huisgen 1,3-dipolar cycloaddition sometimes give a mixture of products?

A2: The thermal Huisgen cycloaddition between an azide and an unsymmetrical alkyne often requires elevated temperatures and can produce a mixture of two regioisomers (1,4- and 1,5-substituted triazoles).[18] The copper-catalyzed version is advantageous because it is regiospecific, yielding only the 1,4-disubstituted product.[18]

Troubleshooting Guide

Issue: Damage to a protein or peptide during a CuAAC bioconjugation reaction.

  • Possible Cause: Oxidation of sensitive amino acid residues by the catalyst system.

  • Solution:

    • Use a Stabilizing Ligand: The addition of a copper-stabilizing ligand can limit the degradation of amino acids and also accelerate the rate of the CuAAC reaction.[19]

    • Alternative Reducing Agents: While sodium ascorbate is common, other reducing agents like hydroxylamine have been used successfully.[19] However, be aware that some alternatives have their own incompatibilities; for example, phosphine-based reducing agents can reduce the azide group via a Staudinger reaction.[20][21]

    • Consider Copper-Free Click Chemistry: For particularly sensitive biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a metal catalyst, is an excellent alternative.[19][21][22]

    G start Protein/Peptide Damage during CuAAC check_residues Are sensitive residues (e.g., His, Arg) present? start->check_residues oxidation Oxidation of amino acid residues by Cu(I)/ascorbate system is likely. check_residues->oxidation Yes no_issue Damage may be due to other factors. (e.g., pH, temperature) check_residues->no_issue No add_ligand Add a Cu-stabilizing ligand. oxidation->add_ligand alt_reductant Use an alternative reducing agent (e.g., hydroxylamine). oxidation->alt_reductant use_spaac Consider copper-free click chemistry (SPAAC). oxidation->use_spaac

    Caption: Troubleshooting bioconjugation side reactions.

References

Validation & Comparative

A Comparative Guide to Characterization Techniques for Azidobenzene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible trans-cis isomerization of azobenzene and its derivatives, triggered by light, is a cornerstone of photoswitchable molecular systems. This phenomenon is harnessed in diverse applications, from targeted drug delivery to molecular machines. A thorough characterization of this isomerization is paramount for the rational design and optimization of these systems. This guide provides a comparative overview of the primary experimental and computational techniques employed to study azidobenzene isomerization, complete with experimental protocols and quantitative data to aid in technique selection.

Spectroscopic Techniques

Spectroscopic methods are the most common and direct ways to monitor the isomerization process by observing changes in the interaction of azobenzene with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the most widely used technique due to its simplicity, sensitivity, and the distinct spectral signatures of the trans and cis isomers. The planar trans isomer exhibits a strong π-π* transition in the UV region (around 320-350 nm), while the non-planar cis isomer has a weaker π-π* band and a characteristic n-π* transition in the visible region (around 440-450 nm).[1][2][3]

Data Presentation: UV-Vis Spectroscopy

Parametertrans-Azobenzenecis-AzobenzeneReference
π-π* Transition λmax ~351 nm~313 nm[1]
n-π* Transition λmax (Typically weak/obscured)~437 nm[1]
Molar Extinction Coefficient (π-π) HighLow[2]
Molar Extinction Coefficient (n-π) LowHigher than trans[2]

Experimental Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy [4]

  • Sample Preparation : Prepare a dilute solution of the azobenzene derivative in a suitable solvent (e.g., methanol, DMSO) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of ~1.0-1.5 for the trans isomer.[4]

  • Initial Spectrum : Record the absorption spectrum of the solution in the dark. This represents the 100% trans isomer.[4]

  • trans-to-cis Isomerization : Irradiate the sample with UV light (e.g., 365 nm) for a defined period.[4]

  • Spectrum after Irradiation : Record the absorption spectrum again. A decrease in the π-π* band and an increase in the n-π* band will be observed.[4]

  • Photostationary State (PSS) : Repeat steps 3 and 4 until no further spectral changes are observed, indicating that the PSS has been reached.[4]

  • cis-to-trans Isomerization : The reverse isomerization can be monitored by irradiating the PSS sample with visible light (>420 nm) or by observing the thermal back-isomerization in the dark at a controlled temperature.[4]

Workflow for UV-Vis Analysis of this compound Isomerization

UV_Vis_Workflow cluster_trans_to_cis trans-to-cis Isomerization cluster_cis_to_trans cis-to-trans Isomerization A Prepare Sample (trans isomer) B Record Initial UV-Vis Spectrum A->B C Irradiate with UV Light (e.g., 365 nm) B->C D Record Spectrum C->D E Repeat Irradiation until PSS D->E Changes observed? E->C Yes F Irradiate with Visible Light (>420 nm) or apply heat E->F No (PSS reached) G Record Spectrum F->G H Repeat until Initial Spectrum is Recovered G->H Changes observed? H->F Yes

Workflow for monitoring this compound isomerization using UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides detailed structural information and allows for the quantification of the trans and cis isomers in a mixture. The chemical shifts of the aromatic protons are different for the two isomers due to their distinct electronic and spatial environments.[5][6]

Data Presentation: ¹H NMR Spectroscopy

IsomerTypical Aromatic Proton Chemical Shift Range (ppm)Key FeatureReference
trans 7.0 - 8.0More downfield signals due to the anisotropic effect of the benzene rings.[6]
cis 6.5 - 7.5More upfield signals compared to the trans isomer.[6]

Experimental Protocol: Quantifying Isomer Ratios by ¹H NMR [5]

  • Sample Preparation : Dissolve the azobenzene derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • Initial Spectrum : Record the ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans isomer.[5][6]

  • Irradiation : Irradiate the NMR tube with the appropriate wavelength of light to induce isomerization. For in-situ monitoring, a fiber-optic cable can be used.[5]

  • PSS Spectrum : After sufficient irradiation to reach the photostationary state, record the ¹H NMR spectrum.[5]

  • Data Analysis : Identify distinct signals for the aromatic protons of the trans and cis isomers. Integrate the respective signals to determine their relative concentrations.[5]

Workflow for NMR Analysis of this compound Isomerization

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Record Initial ¹H NMR Spectrum (Pure trans Isomer) A->B C Irradiate Sample in NMR Tube (e.g., with UV light) B->C D Record ¹H NMR Spectrum at PSS C->D E Identify and Integrate Distinct trans and cis Signals D->E F Calculate Isomer Ratio E->F

Workflow for quantitative analysis of azobenzene isomerization by NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor isomerization by observing changes in the vibrational modes of the molecule. Specific vibrational bands, such as the C-N stretching and C-H out-of-plane bending modes, can differ between the trans and cis isomers.[7][8]

Data Presentation: FTIR Spectroscopy

Vibrational Modetrans-Azobenzene (cm⁻¹)cis-Azobenzene (cm⁻¹)Reference
N=N stretch ~1400-1450 (often weak)~1500-1520[7]
C-H out-of-plane bend ~690 and ~770Different pattern/shifts[7]

Experimental Protocol: Monitoring Isomerization by FTIR

  • Sample Preparation : The sample can be a solution, a thin film, or a KBr pellet.

  • Initial Spectrum : Record the FTIR spectrum of the trans isomer.

  • Irradiation : Irradiate the sample with UV light.

  • Spectrum after Irradiation : Record the FTIR spectrum at different time intervals or at the PSS.

  • Data Analysis : Analyze the changes in the intensity and position of characteristic vibrational bands.

Computational Methods

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for complementing experimental data. They can provide insights into the mechanisms, energetics, and electronic properties of the isomerization process.[9][10]

Data Presentation: Computational Methods

ParameterTypical Calculated ValueSignificanceReference
Activation Energy (Thermal) Varies with method and substituentsPredicts the rate of thermal back-isomerization.[11]
Quantum Yield (Φ) Can be estimated from excited-state dynamicsRepresents the efficiency of the photochemical reaction.[12][13]
Absorption Wavelengths Calculated and compared to experimental spectraHelps in assigning experimental spectral bands.[9]

Methodology: DFT Calculations for Azobenzene Isomerization

  • Geometry Optimization : Optimize the ground-state geometries of both trans and cis isomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[11]

  • Frequency Calculations : Perform frequency calculations to confirm that the optimized structures are true minima and to obtain vibrational spectra.

  • Transition State Search : Locate the transition state for the thermal isomerization pathway (e.g., via rotation or inversion).

  • Excited-State Calculations : Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectra.[9]

Logical Relationship in Computational Characterization

Computational_Workflow cluster_ground_state Ground State Properties cluster_excited_state Excited State Properties GS_trans Optimize trans Geometry Energy_Profile Calculate Energy Profile GS_trans->Energy_Profile ES_trans TD-DFT on trans GS_trans->ES_trans GS_cis Optimize cis Geometry GS_cis->Energy_Profile ES_cis TD-DFT on cis GS_cis->ES_cis TS Locate Transition State TS->Energy_Profile Spectra Simulate UV-Vis Spectra ES_trans->Spectra ES_cis->Spectra

Logical flow of computational studies on azobenzene isomerization.

Comparison of Techniques

TechniqueStrengthsWeaknessesBest For
UV-Vis Spectroscopy - High sensitivity- Simple and fast- Excellent for kinetics- Provides limited structural information- Overlapping bands can be an issue- Monitoring reaction kinetics- Determining quantum yields- Routine analysis
NMR Spectroscopy - Provides detailed structural information- Allows for accurate quantification of isomers- Lower sensitivity than UV-Vis- Slower data acquisition- Unambiguous identification of isomers- Determining isomer ratios at PSS
FTIR Spectroscopy - Sensitive to changes in molecular structure- Applicable to various sample forms (solid, liquid)- Can have lower sensitivity for this specific isomerization- Spectral interpretation can be complex- Studying isomerization in solid state or thin films
Computational Methods - Provides mechanistic insights at the molecular level- Can predict properties that are difficult to measure- Accuracy depends on the level of theory- Computationally expensive- Understanding reaction mechanisms- Interpreting experimental spectra

By selecting the appropriate combination of these techniques, researchers can gain a comprehensive understanding of this compound isomerization, paving the way for the development of advanced photoswitchable materials and technologies.

References

A Comparative Guide to Computational Studies of Azobenzene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azobenzene and its derivatives are quintessential molecular switches, finding applications in fields ranging from materials science to photopharmacology. The reversible trans-cis isomerization, triggered by light or heat, is the foundation of their functionality. Understanding the intricate mechanisms of this process is paramount for the rational design of novel photoswitchable systems. This guide provides a comparative overview of computational approaches used to elucidate the isomerization mechanism of azobenzene, presenting key quantitative data, detailed experimental protocols, and visual representations of the proposed pathways and computational workflows.

Isomerization Mechanisms: A Tale of Rotation and Inversion

The photoisomerization of azobenzene from its thermodynamically stable trans (E) form to the metastable cis (Z) form, and the subsequent thermal or photochemical reversion, has been a subject of extensive computational investigation. The debate has historically centered on two primary mechanisms: rotation around the N=N double bond and inversion at one of the nitrogen centers. More recently, a concerted inversion mechanism has also been proposed and studied.

  • Rotation: This pathway involves the twisting of the CNNC dihedral angle.[1][2] It is often considered the dominant mechanism for the photoisomerization process, particularly after excitation to the S1 (n→π*) state, as it provides a barrierless pathway to a conical intersection with the ground state (S0), facilitating efficient relaxation.[1][3]

  • Inversion: This mechanism proceeds through a planar or near-planar transition state where one of the NNC bond angles linearizes.[4][5] In the ground state, the inversion pathway is generally favored for thermal cis to trans isomerization.[1][6]

  • Concerted Inversion: This pathway involves a simultaneous, in-plane, gear-like motion of both phenyl rings.[7][8] Some studies suggest this mechanism may be operative upon excitation to the S2 (π→π*) state.[1][3]

The prevalence of a particular mechanism is highly dependent on the electronic state (ground vs. excited), the nature of electronic excitation (S1 vs. S2), and the chemical environment or substitution pattern on the azobenzene core.[1][4][9]

Comparative Performance of Computational Methods

A variety of computational methods have been employed to model the potential energy surfaces of azobenzene's isomerization. The choice of method significantly impacts the calculated energy barriers and the description of the electronic states. The following table summarizes key quantitative data from different computational studies.

Isomerization PathwayMethodFunctional/Basis Set/Active SpaceEnergy Barrier (kcal/mol)Reference
Ground State (S0) Thermal Isomerization (cis → trans)
InversionDFTB3LYP~25.8[1]
InversionDFTGGA-PBE35.1 (1.52 eV)[10]
InversionRI-CC2-40.1 (1.74 eV)[10]
RotationDFTB3LYP36.2[1]
RotationDFTGGA-PBE41.7 (1.81 eV)[10]
RotationRI-CC2-47.3 (2.05 eV)[10]
Excited State (S1) Photoisomerization (trans → cis)
InversionCASSCF-Substantial barrier[3]
RotationCASSCF-Essentially barrierless[3]
RotationTD-DFTPBE-[10]
RotationΔSCFGGA-PBE-[10]
RotationRI-CC2--[10]

Note: Energy values have been converted to kcal/mol for consistency where necessary (1 eV = 23.06 kcal/mol). The performance of different methods can vary, and the choice often represents a compromise between computational cost and accuracy. For instance, while CASSCF and its multireference perturbation theory extensions (e.g., CASPT2) are considered the gold standard for describing excited states and conical intersections, they are computationally demanding.[1][3] DFT and TD-DFT offer a more computationally efficient alternative, with the accuracy being highly dependent on the chosen exchange-correlation functional.[10][11][12]

Experimental and Computational Protocols

Reproducibility and comparability of computational studies hinge on the detailed reporting of methodologies. Here are outlines of typical protocols employed in the study of azobenzene isomerization.

Computational Protocol:

A standard computational workflow for investigating the isomerization mechanism of azobenzene typically involves the following steps:

  • Ground State Geometry Optimization: The geometries of the trans and cis isomers are optimized in the ground electronic state (S0) using a method like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d)).

  • Excited State Calculations: Vertical excitation energies are calculated for the optimized ground-state geometries to simulate the absorption spectrum. Time-Dependent DFT (TD-DFT) is a common method for this step.[11][13]

  • Potential Energy Surface Scanning: To explore the isomerization pathways, relaxed potential energy surface scans are performed along the relevant reaction coordinates, such as the CNNC dihedral angle for rotation and the NNC bond angle for inversion. This can be done for both the ground and excited states.

  • Transition State Search: For thermally activated processes in the ground state, transition state structures are located and verified by frequency calculations (a single imaginary frequency corresponding to the reaction coordinate).

  • Conical Intersection Optimization: For photochemical reactions, locating the conical intersections between the excited and ground states is crucial as they represent ultrafast non-radiative decay channels. Multireference methods like CASSCF are often required for an accurate description of these features.[3]

  • Non-adiabatic Dynamics Simulations: To simulate the real-time evolution of the molecule after photoexcitation, ab initio molecular dynamics (AIMD) simulations can be performed.[2]

Key Experimental Techniques:

Computational findings are often validated against experimental data. Key techniques include:

  • UV-Visible Spectroscopy: Used to monitor the changes in the absorption spectrum during isomerization, allowing for the determination of quantum yields and photostationary states.

  • Ultrafast Transient Absorption Spectroscopy: Provides real-time information on the excited-state dynamics, helping to elucidate the isomerization mechanism and timescales.[7]

  • NMR Spectroscopy: Can be used to characterize the structure of the isomers and to follow the kinetics of thermal isomerization.

Visualizing the Isomerization Landscape

The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed.

Isomerization_Pathways cluster_trans trans-Azobenzene cluster_cis cis-Azobenzene cluster_TS Transition States / Intersections trans_S0 S0 (Ground State) trans_S1 S1 (n→π) trans_S0->trans_S1 hν (n→π) trans_S2 S2 (π→π) trans_S0->trans_S2 hν (π→π) TS_rotation Rotation TS/CI trans_S1->TS_rotation Photoisomerization TS_concerted Concerted Inversion TS/CI trans_S2->TS_concerted Photoisomerization cis_S0 S0 (Ground State) TS_inversion Inversion TS cis_S0->TS_inversion Thermal Isomerization (Δ) TS_rotation->cis_S0 Relaxation TS_inversion->trans_S0 TS_concerted->cis_S0 Relaxation

Caption: Proposed isomerization pathways of azobenzene.

Computational_Workflow start Define Molecular System (Azobenzene) geom_opt Ground State (S0) Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Analysis (Verify Minima) geom_opt->freq_calc excited_state Vertical Excitation Energy Calculation (TD-DFT) geom_opt->excited_state pes_scan Potential Energy Surface Scan (Rotation/Inversion) freq_calc->pes_scan excited_state->pes_scan ts_search Transition State Search (Ground State) pes_scan->ts_search ci_opt Conical Intersection Optimization (CASSCF) pes_scan->ci_opt analysis Data Analysis and Mechanism Elucidation ts_search->analysis dynamics Non-adiabatic Dynamics (AIMD) ci_opt->dynamics dynamics->analysis

References

A Comparative Guide to Azobenzene and Spiropyran Photoswitches: Applications and Limitations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of materials science, pharmacology, and nanotechnology, the ability to control molecular systems with spatiotemporal precision is paramount. Photochromic molecules, or photoswitches, which undergo reversible isomerization when irradiated with specific wavelengths of light, offer a powerful toolkit for such control. Among the most extensively studied classes of photoswitches are azobenzenes and spiropyrans. This guide provides a detailed, objective comparison of their performance, applications, and limitations, supported by experimental data and protocols to aid researchers in selecting the optimal photoswitch for their specific needs.

Mechanism of Action: A Tale of Two Isomers

At the heart of their functionality lies the light-induced transformation between two distinct isomeric states.

Azobenzene undergoes a reversible trans-cis isomerization around the central N=N double bond. The trans isomer is thermodynamically more stable and planar, while the cis isomer is metastable and has a bent conformation. This geometric change is the basis for its applications in photopharmacology and materials science. Typically, UV or blue light induces the trans-to-cis isomerization, while visible light or thermal relaxation drives the reverse process[1].

Spiropyran , in contrast, undergoes a more dramatic structural change. The colorless and non-polar spiropyran (SP) form, characterized by two orthogonal heterocyclic rings, isomerizes to a planar, zwitterionic, and colored merocyanine (MC) form upon UV irradiation[2]. The reverse reaction can be triggered by visible light or heat. This significant change in both geometry and polarity makes spiropyran a versatile candidate for applications in sensing and molecular electronics[2].

Performance Comparison: A Quantitative Overview

The selection of a photoswitch for a particular application is heavily dependent on its photophysical properties. The following tables summarize key performance parameters for representative azobenzene and spiropyran derivatives.

Table 1: Photophysical Properties of Selected Azobenzene Derivatives

Derivativeλmax (trans) (nm)λmax (cis) (nm)Quantum Yield (Φtrans→cis)Quantum Yield (Φcis→trans)Thermal Half-life (t1/2) of cis-isomerSolvent
Azobenzene3144330.110.41~49 hoursMethanol
4-Aminoazobenzene389320---DMF
4,4'-Dimethoxyazobenzene3504400.140.45~100 hoursToluene
4-Hydroxyazobenzene3484400.120.48~2 hoursEthanol
Tetra-ortho-methoxy amidoazobenzene~480 (n-π*)---2.4 daysDichloromethane

Note: Quantum yields and thermal half-lives are highly dependent on the solvent and substitution pattern. The values presented are representative examples.

Table 2: Photophysical Properties of Selected Spiropyran Derivatives

Derivativeλmax (SP) (nm)λmax (MC) (nm)Quantum Yield (ΦSP→MC)Quantum Yield (ΦMC→SP)Thermal Relaxation Rate Constant (k)Solvent
6-nitroBIPS~340550-6000.07-VariesVarious
1',3',3'-Trimethyl-6-nitrospiropyran~330560--VariesVarious
Spiropyran-terthiophene356568--VariesVarious
Spiropyran-methacrylate copolymer-589--Good cyclingTHF

Note: The photophysical properties of spiropyrans are particularly sensitive to solvent polarity and temperature. The open merocyanine form can exist as aggregates, further influencing its spectral properties.

Applications: Harnessing Light for Control

Both azobenzene and spiropyran have been successfully employed in a wide array of applications, leveraging their unique photoswitching characteristics.

Photocontrolled Drug Delivery

Azobenzene: The geometric change in azobenzene has been widely exploited to create light-responsive drug delivery systems. For instance, azobenzene moieties can be incorporated into polymers or nanoparticles, acting as "gatekeepers" that release a therapeutic cargo upon irradiation. The trans-to-cis isomerization can disrupt the structure of a vesicle or open the pores of mesoporous silica nanoparticles (MSNs), triggering drug release with high spatiotemporal control[3][4]. A significant advantage is the ability to design azobenzene derivatives that can be switched with visible or even near-infrared (NIR) light, which allows for deeper tissue penetration[3].

Spiropyran: The polarity change associated with spiropyran isomerization can also be used for drug delivery. The hydrophobic SP form can encapsulate a drug, and upon conversion to the hydrophilic MC form, the drug can be released into an aqueous environment.

Molecular Logic Gates

Spiropyran: The distinct "on" and "off" states of spiropyran, corresponding to the colored MC and colorless SP forms, make it an excellent candidate for the construction of molecular logic gates[5]. By combining spiropyran with other molecules or materials, various logic operations such as AND, OR, and NOT can be performed at the molecular level, paving the way for molecular computing[6][7].

Azobenzene: While less common than spiropyran in this application, azobenzene's two states can also be used to construct logic gates. The different absorption spectra of the trans and cis isomers can serve as the basis for optical readouts.

Smart Materials

Azobenzene: The mechanical force generated by the isomerization of azobenzene molecules can be harnessed to create photoresponsive materials. When incorporated into polymers, the collective isomerization of many azobenzene units can lead to macroscopic changes in shape, such as bending or contraction, making them suitable for applications in soft robotics and actuators.

Spiropyran: The change in polarity and color of spiropyran has been used to create materials with tunable wettability and adhesion. Surfaces coated with spiropyran-containing polymers can switch between hydrophobic and hydrophilic states upon irradiation.

Limitations: Challenges and Considerations

Despite their vast potential, both azobenzene and spiropyran have inherent limitations that researchers must consider.

Table 3: Comparison of Limitations

FeatureAzobenzeneSpiropyran
Activation Wavelength Often requires UV light, which can be damaging to biological systems and has limited tissue penetration. Red-shifted derivatives are being developed to address this[8].Also typically activated by UV light, posing similar challenges for biological applications.
Thermal Stability The cis isomer is often thermally unstable and reverts to the trans form in the dark. The half-life can range from minutes to days depending on the substitution pattern and environment[8].The open MC form is also often thermally unstable and reverts to the SP form. This can be influenced by solvent polarity and temperature.
Photostability & Fatigue Generally considered to have good fatigue resistance, meaning it can undergo many switching cycles without significant degradation.Can be prone to photodegradation, especially in the presence of oxygen, limiting the number of switching cycles.
Solvent Effects Photoswitching properties, particularly thermal relaxation, are sensitive to solvent polarity and viscosity[7].Highly sensitive to solvent polarity, which can significantly alter the absorption spectrum and stability of the MC form.
Synthesis Synthesis of derivatives with specific properties can be complex.Synthesis can be challenging, and purification of some derivatives can be difficult.

Experimental Protocols

To provide practical guidance, detailed methodologies for key experiments are outlined below.

Protocol 1: Light-Triggered Drug Release from Azobenzene-Modified Mesoporous Silica Nanoparticles (MSNs)

Objective: To demonstrate the controlled release of a model drug (Rhodamine 6G) from azobenzene-functionalized MSNs upon UV irradiation.

Materials:

  • Mesoporous silica nanoparticles (MSNs)

  • 3-Aminopropyltriethoxysilane (APTES)

  • 4-(Phenylazo)benzoyl chloride

  • Rhodamine 6G (Rh6G)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

  • Visible light source (>400 nm)

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Functionalization of MSNs:

    • Disperse MSNs in dry toluene.

    • Add APTES and reflux the mixture to introduce amine groups onto the MSN surface.

    • Wash the amine-functionalized MSNs thoroughly with toluene and ethanol.

    • React the amine-functionalized MSNs with 4-(phenylazo)benzoyl chloride in the presence of a base (e.g., triethylamine) in dry toluene to attach the azobenzene moieties.

    • Wash the azobenzene-modified MSNs extensively to remove unreacted reagents.

  • Drug Loading:

    • Disperse the azobenzene-modified MSNs in a concentrated solution of Rh6G in PBS buffer.

    • Stir the mixture in the dark for 24 hours to allow for maximum drug loading into the pores of the MSNs.

    • Centrifuge the mixture and wash the Rh6G-loaded MSNs with PBS to remove surface-adsorbed dye.

  • Controlled Release:

    • Disperse the Rh6G-loaded MSNs in fresh PBS buffer.

    • Divide the suspension into two samples: a control sample kept in the dark and an experimental sample for irradiation.

    • Irradiate the experimental sample with a 365 nm UV lamp.

    • At specific time intervals, take aliquots from both the control and experimental samples, centrifuge to pellet the MSNs, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer to quantify the amount of released Rh6G.

    • To demonstrate reversibility, after a period of UV irradiation, expose the experimental sample to visible light (>400 nm) and monitor the release profile.

Protocol 2: Construction and Testing of a Spiropyran-Based AND Logic Gate

Objective: To demonstrate the function of a simple AND logic gate using a spiropyran derivative where the inputs are UV light and the presence of a specific metal ion, and the output is a color change.

Materials:

  • A spiropyran derivative capable of binding a metal ion in its merocyanine form (e.g., a spiropyran with a crown ether moiety).

  • A suitable solvent (e.g., acetonitrile).

  • A salt of the target metal ion (e.g., CuCl₂).

  • UV lamp (365 nm).

  • Visible light source.

  • UV-Vis spectrophotometer.

Procedure:

  • Preparation of the System:

    • Prepare a solution of the spiropyran derivative in acetonitrile.

  • Testing the Logic Gate:

    • The two inputs are defined as:

      • Input 1: UV light (365 nm) (1 = ON, 0 = OFF).

      • Input 2: Presence of Cu²⁺ ions (1 = present, 0 = absent).

    • The output is the absorbance at the λmax of the MC-Cu²⁺ complex, with a threshold value set to define a "1" (high absorbance) or "0" (low absorbance) state.

    • Case 1 (Input 0, 0): No UV light, no Cu²⁺. The solution remains colorless (SP form). Output = 0.

    • Case 2 (Input 1, 0): UV light ON, no Cu²⁺. The solution turns colored due to the formation of the MC form. Measure the absorbance. This will be the intermediate "colored" state.

    • Case 3 (Input 0, 1): No UV light, add Cu²⁺. The solution remains colorless as the SP form does not bind the metal ion. Output = 0.

    • Case 4 (Input 1, 1): UV light ON, add Cu²⁺. The MC form is generated and complexes with the Cu²⁺ ions, resulting in a distinct color change and a new absorption band. Measure the absorbance at this new λmax. This should be the highest absorbance value. Output = 1.

  • Data Analysis:

    • Construct a truth table based on the four cases to verify the AND logic operation.

Visualizing Molecular Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the photoswitching mechanisms and a representative experimental workflow.

Azobenzene_Photoswitching trans trans-Azobenzene (Stable, Planar) cis cis-Azobenzene (Metastable, Bent) trans->cis UV/Blue Light (e.g., 365 nm) cis->trans Visible Light (>450 nm) or Heat

Caption: Isomerization of azobenzene between its trans and cis forms.

Spiropyran_Photoswitching sp Spiropyran (SP) (Colorless, Non-polar) mc Merocyanine (MC) (Colored, Zwitterionic) sp->mc UV Light mc->sp Visible Light or Heat Drug_Delivery_Workflow cluster_synthesis Synthesis & Loading cluster_release Controlled Release cluster_analysis Analysis s1 Functionalize MSNs with Azobenzene s2 Load Drug (e.g., Rh6G) into MSNs s1->s2 r1 Disperse Drug-Loaded MSNs in PBS s2->r1 r2 Irradiate with UV Light (365 nm) r1->r2 r3 Azobenzene Isomerization (trans to cis) r2->r3 r4 Drug Release r3->r4 a1 Collect Supernatant at Time Intervals r4->a1 a2 Measure Absorbance (UV-Vis) a1->a2 a3 Quantify Released Drug a2->a3

References

A Comparative Analysis of Azobenzene and Other Molecular Photoswitches for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Molecular photoswitches, molecules that undergo reversible structural changes in response to light, are at the forefront of innovation in fields ranging from materials science to photopharmacology.[1] Their ability to control biological processes and material properties with high spatiotemporal precision makes them invaluable tools for researchers.[2] Among these, azobenzene has been a dominant player, but a range of other photoswitches with distinct properties have emerged, offering a diverse toolkit for various applications.[3][4] This guide provides an objective comparison of azobenzene and other key molecular photoswitches, supported by experimental data and detailed methodologies.

Performance Comparison of Key Molecular Photoswitches

The utility of a molecular photoswitch is defined by several key performance indicators, including its absorption wavelengths (λmax), the efficiency of the light-induced conversion (quantum yield, Φ), the speed of switching, and the stability of its isomers (thermal half-life, t1/2).[5][6] The choice of a photoswitch for a specific application, particularly in biological systems, also hinges on its biocompatibility and solubility in aqueous environments.[7][8]

The following tables summarize the key photophysical properties of azobenzene and two other major classes of molecular photoswitches: spiropyrans and diarylethenes. These molecules undergo different types of photoisomerization: azobenzenes undergo E/Z (trans/cis) isomerization around a nitrogen-nitrogen double bond, spiropyrans undergo a ring-opening/closing reaction, and diarylethenes undergo a 6π-electrocyclization.[9][10]

Photoswitch Class Isomer 1 (Stable Form) λmax (Isomer 1 → 2) Isomer 2 (Metastable Form) λmax (Isomer 2 → 1) Quantum Yield (Φ1→2) Thermal Half-life (t1/2 of Isomer 2) Key Features
Azobenzene trans (E)~320-380 nm (π-π)cis (Z)>400 nm (n-π) or thermal0.1 - 0.5Milliseconds to yearsHighly tunable properties through substitution; robust switching.[1][2]
Spiropyran Spiropyran (SP) - Colorless~300-380 nm (UV)Merocyanine (MC) - Colored>500 nm (Visible) or thermal0.1 - 0.7Seconds to hoursLarge change in polarity and structure; sensitive to solvent and temperature.[9][11]
Diarylethene Open form - Colorless~250-400 nm (UV)Closed form - Colored>400 nm (Visible)0.2 - 0.6Thermally irreversible (P-type)High thermal stability of both isomers; excellent fatigue resistance.[10][12]

Table 1: General Photophysical Properties of Major Photoswitch Classes. The values presented are typical ranges and can be significantly altered by chemical modifications and the solvent environment.

Derivative Solvent λmax (trans → cis) [nm] Quantum Yield (Φt→c) λmax (cis → trans) [nm] Quantum Yield (Φc→t) Thermal Half-life (t1/2)
AzobenzeneHexane3130.284400.4898 hours
4-methoxyazobenzeneHexane3370.174300.5516 minutes
4-aminoazobenzeneEthanol3750.114500.232 minutes
4,4'-bis(trifluoromethyl)azobenzeneAcetonitrile3150.454400.50320 days

Table 2: Photophysical Properties of Selected Azobenzene Derivatives. This table highlights the tunability of azobenzene properties through the introduction of different substituents.

Experimental Protocols for Characterization

Accurate characterization of molecular photoswitches is essential for their effective application. The following are standard methodologies for key experiments.

1. UV-Vis Spectroscopy for Monitoring Photoswitching

  • Objective: To determine the absorption maxima of the different isomers and to monitor the kinetics of photoisomerization and thermal relaxation.[13]

  • Materials:

    • Solution of the photoswitch in a suitable solvent (e.g., DMSO, methanol, hexane).

    • Quartz cuvette (1 cm path length).

    • UV-Vis spectrophotometer.

    • Light source for irradiation (e.g., LED or laser) at the appropriate wavelength.

  • Procedure:

    • Record the initial absorption spectrum of the solution, which typically represents the thermally stable isomer.

    • Irradiate the sample in the cuvette with a light source that induces isomerization to the metastable state for a defined period.

    • Record the absorption spectrum at regular intervals during irradiation until the photostationary state (PSS) is reached, where no further spectral changes are observed.

    • To measure thermal relaxation, the sample at the PSS is kept in the dark (often at a controlled temperature), and spectra are recorded over time until the initial state is recovered.[13]

2. NMR Spectroscopy for Structural Elucidation

  • Objective: To provide in-situ structural information on the different isomers and to quantify the isomeric ratio at the PSS.[14]

  • Materials:

    • Concentrated solution of the photoswitch in a deuterated solvent.

    • NMR tube.

    • NMR spectrometer.

    • Fiber-optic setup for in-situ irradiation within the NMR spectrometer.

  • Procedure:

    • Acquire a ¹H NMR spectrum of the sample in its initial state.

    • Irradiate the sample inside the NMR spectrometer using a light source coupled via a fiber-optic cable.

    • Acquire NMR spectra during irradiation to monitor the appearance of new signals corresponding to the other isomer and the disappearance of the initial signals.

    • Continue until the PSS is reached. The ratio of isomers can be determined by integrating the characteristic signals of each isomer.[14][15]

3. Transient Absorption Spectroscopy for Ultrafast Dynamics

  • Objective: To study the ultrafast dynamics of the photoisomerization process on the femtosecond to picosecond timescale.[16][17]

  • Materials:

    • Solution of the photoswitch.

    • Pump-probe transient absorption spectrometer.

  • Procedure:

    • A short "pump" laser pulse excites the sample.

    • A second, delayed "probe" pulse passes through the sample, and its absorption is measured.

    • By varying the delay time between the pump and probe pulses, the evolution of the excited state and the formation of the isomer can be tracked in real-time.[18][19]

Visualizing Molecular Photoswitching Concepts

Diagrams are crucial for understanding the complex mechanisms and workflows associated with molecular photoswitches.

G cluster_trans trans-Azobenzene (E) cluster_cis cis-Azobenzene (Z) trans_S0 S0 (Ground State) trans_S1 S1 (n,π) trans_S0->trans_S1 Blue light (n→π) trans_S2 S2 (π,π) trans_S0->trans_S2 UV light (π→π) cis_S0 S0 (Ground State) cis_S0->trans_S0 Thermal Relaxation cis_S1 S1 (n,π*) cis_S0->cis_S1 Visible light (n→π*) trans_S1->cis_S0 Isomerization trans_S2->trans_S1 Internal Conversion cis_S1->trans_S0 Isomerization

Caption: Photoisomerization pathways of azobenzene.

G start Sample Preparation (Photoswitch in solvent) uv_vis Record Initial UV-Vis Spectrum start->uv_vis irradiate Irradiate with Light (e.g., 365 nm) uv_vis->irradiate pss_uv_vis Record UV-Vis Spectra until PSS irradiate->pss_uv_vis thermal_relax Monitor Thermal Back-Reaction in Dark pss_uv_vis->thermal_relax data_analysis Data Analysis (Kinetics, Quantum Yield) pss_uv_vis->data_analysis final_uv_vis Record Final UV-Vis Spectrum thermal_relax->final_uv_vis final_uv_vis->data_analysis

Caption: Experimental workflow for UV-Vis analysis.

G cluster_drug Photopharmacology inactive_drug Inactive Drug (Photoswitch in trans-form) light Light Activation (e.g., UV/Visible) inactive_drug->light Irradiation active_drug Active Drug (Photoswitch in cis-form) active_drug->inactive_drug Deactivation (Light or Thermal) receptor Biological Receptor active_drug->receptor Binding response Biological Response receptor->response light->active_drug Isomerization

Caption: Light-activated drug signaling pathway.

Conclusion and Future Outlook

Azobenzene remains a versatile and widely studied molecular photoswitch due to its robust and tunable nature.[3] However, the unique properties of other photoswitches like spiropyrans and diarylethenes make them more suitable for specific applications. For instance, the high thermal stability of diarylethenes is advantageous for data storage applications, while the large structural change in spiropyrans can be harnessed for creating photoresponsive materials.[9][12]

For researchers and drug development professionals, the choice of a photoswitch will depend on the specific requirements of the system under investigation. Key considerations include the desired wavelength of operation (with a push towards visible and near-infrared light for biological applications to minimize photodamage and increase tissue penetration), the required speed and reversibility of switching, and the compatibility of the photoswitch with the biological environment.[7][20] The continued development of novel photoswitches with improved properties, such as two-photon absorption capabilities and enhanced biocompatibility, will undoubtedly expand the horizons of what can be achieved with light-controlled molecular systems.[21]

References

A Researcher's Guide to Validating Azidobenzene Incorporation Using Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of chemical reporters like azidobenzene is a critical first step in a multitude of applications, from click chemistry to photoaffinity labeling. Spectroscopic analysis provides a robust and accessible means to validate this incorporation. This guide offers a comparative overview of the most common spectroscopic techniques for this purpose, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Spectroscopic Techniques: A Comparative Overview

The choice of spectroscopic technique for validating this compound incorporation depends on several factors, including the nature of the molecule being modified, the required sensitivity, and the available instrumentation. The following table summarizes the key characteristics of the most widely used methods.

Spectroscopic TechniqueKey Indicator of this compound IncorporationAdvantagesDisadvantagesTypical Wavenumber/Wavelength
UV-Visible (UV-Vis) Spectroscopy Appearance of characteristic π-π* and n-π* absorption bands of the azobenzene moiety.Simple, rapid, and widely available. Allows for quantification using the Beer-Lambert law.Lower specificity; the azobenzene signal can be masked by other chromophores in the molecule.π-π* ~320-350 nm, n-π* ~440-450 nm
Fourier-Transform Infrared (FTIR) Spectroscopy Appearance of a strong, sharp vibrational band from the asymmetric stretch of the azide group (-N₃).[1][2]Highly specific and sensitive to the azide functional group, which absorbs in a relatively clear region of the spectrum.Can be challenging for large biomolecules due to overlapping signals. Requires dry samples.~2100 cm⁻¹[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Appearance of new aromatic proton signals from the azobenzene ring and changes in the chemical shifts of neighboring protons in the target molecule.Provides detailed structural information about the site of incorporation and the local chemical environment.Lower sensitivity compared to other methods; requires higher sample concentrations and isotopic labeling for large molecules can be necessary.Aromatic protons: ~7.0-8.0 ppm
Mass Spectrometry (MS) An increase in the molecular weight of the target molecule corresponding to the mass of the incorporated this compound moiety.Highly sensitive and provides an exact mass measurement, confirming the covalent attachment.Can be destructive to the sample. Complex spectra can be challenging to interpret for large, heterogeneous samples.Mass shift corresponding to the this compound derivative used.

Comparison with Alternative Probes

While this compound is a versatile probe, several alternatives are available, each with its own spectroscopic signature and advantages.

ProbeSpectroscopic Validation MethodKey Spectral FeatureComparison to this compound
Nitrile (-C≡N) FTIR SpectroscopySharp, intense C≡N stretching vibration.[2]The nitrile stretch is also in a clear spectral region (~2200-2250 cm⁻¹) but is generally weaker than the azide stretch.[1][2] Nitriles are often less susceptible to Fermi resonances, leading to simpler spectra.[1][2]
Alkyne (-C≡C-H) FTIR/Raman SpectroscopyC≡C and ≡C-H stretching vibrations.The terminal alkyne C-H stretch (~3300 cm⁻¹) can be a useful diagnostic peak in FTIR. The C≡C stretch (~2100-2260 cm⁻¹) can sometimes overlap with the azide peak.
Diazirine UV-Vis SpectroscopyWeak n-π* transition in the near-UV region.The UV-Vis absorption of diazirines (~350-380 nm) is used to initiate photo-crosslinking rather than for routine validation of incorporation due to its low extinction coefficient. Validation is often confirmed by mass spectrometry after cross-linking.
Fluorescent Probes Fluorescence SpectroscopyCharacteristic excitation and emission spectra.Offer the advantage of direct visualization and high sensitivity. However, they are typically larger and can potentially perturb the system being studied more than a small azide group.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.

UV-Visible Spectroscopy

Objective: To confirm the incorporation of this compound by observing its characteristic absorption bands and to quantify the extent of labeling.

Instrumentation: A standard dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Dissolve the unmodified and this compound-modified samples in a suitable solvent that is transparent in the 250-500 nm range (e.g., phosphate-buffered saline for proteins, organic solvents like acetonitrile or chloroform for small molecules).

  • Prepare a series of known concentrations of the this compound-containing starting material to generate a standard curve for quantification.

  • Ensure the concentration of the samples results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

  • Record a baseline spectrum using the solvent.

  • Measure the absorbance spectra of the unmodified sample, the this compound-modified sample, and the standards from approximately 250 nm to 500 nm.

Data Analysis:

  • Subtract the spectrum of the unmodified sample from the spectrum of the modified sample to obtain a difference spectrum.

  • The presence of peaks around 320-350 nm (π-π) and 440-450 nm (n-π) in the difference spectrum confirms the presence of the this compound moiety.

  • Use the standard curve to determine the concentration of incorporated this compound based on the absorbance at the π-π* maximum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To definitively confirm the presence of the azide group through its characteristic vibrational frequency.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Sample Preparation:

  • For solid samples (KBr pellet method):

    • Thoroughly dry the sample to remove any water, which has a broad absorption that can obscure the spectrum.

    • Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • For solid or liquid samples (ATR method):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Analysis:

  • The presence of a sharp, strong absorption peak around 2100 cm⁻¹ is a definitive indicator of the successful incorporation of the azide group.[1] Compare the spectrum of the modified sample with that of the unmodified starting material to confirm the appearance of this new peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information confirming the covalent attachment of this compound and to characterize the modified molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of at least 1-5 mg/mL for ¹H NMR. Higher concentrations may be needed for ¹³C NMR or less sensitive nuclei.

  • For large biomolecules, isotopic labeling (e.g., ¹⁵N, ¹³C) may be necessary to simplify the spectra and facilitate assignment.

Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum.

  • If necessary, acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the assignment of protons and carbons and to establish connectivity.

Data Analysis:

  • Compare the ¹H NMR spectrum of the modified sample to that of the starting materials.

  • Look for the appearance of new signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the this compound ring.

  • Observe shifts in the signals of protons adjacent to the site of modification, which provides evidence of covalent bond formation.

Mass Spectrometry (MS)

Objective: To confirm the incorporation of this compound by detecting the expected increase in molecular weight.

Instrumentation: A mass spectrometer appropriate for the analyte (e.g., ESI-TOF, MALDI-TOF).

Sample Preparation:

  • Prepare the sample in a solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and a small amount of acid like formic acid for ESI).

  • For MALDI, co-crystallize the sample with a suitable matrix on a target plate.

  • Ensure the sample is free of non-volatile salts and buffers that can interfere with ionization.

Data Acquisition:

  • Acquire the mass spectrum of the unmodified and modified samples.

Data Analysis:

  • Compare the mass spectra of the two samples.

  • Successful incorporation is confirmed by the presence of a new peak in the spectrum of the modified sample with a mass that corresponds to the molecular weight of the starting material plus the mass of the this compound moiety.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for validating this compound incorporation with each spectroscopic technique.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Solutions (Unmodified, Modified, Standards) Acquire Record Spectra (250-500 nm) Prep->Acquire Analyze Generate Difference Spectrum Acquire->Analyze Confirm Confirm Peaks at ~340 nm & ~440 nm Analyze->Confirm Quantify Quantify using Standard Curve Analyze->Quantify

Caption: Workflow for UV-Vis spectroscopy validation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (KBr Pellet or ATR) Acquire Record Spectrum (4000-400 cm⁻¹) Prep->Acquire Analyze Identify Azide Peak Acquire->Analyze Confirm Confirm Peak at ~2100 cm⁻¹ Analyze->Confirm

Caption: Workflow for FTIR spectroscopy validation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve in Deuterated Solvent Acquire Acquire 1D/2D NMR Spectra Prep->Acquire Analyze Compare Spectra Acquire->Analyze Confirm Identify New Aromatic Signals & Chemical Shifts Analyze->Confirm

Caption: Workflow for NMR spectroscopy validation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare for Ionization (ESI or MALDI) Acquire Acquire Mass Spectra Prep->Acquire Analyze Compare Spectra Acquire->Analyze Confirm Confirm Mass Increase Analyze->Confirm

Caption: Workflow for Mass Spectrometry validation.

References

A Comparative Guide to the Experimental and Theoretical Absorption Spectra of Azidobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison between the experimentally measured and theoretically calculated UV-Vis absorption spectra of azidobenzene (phenyl azide). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic and computational methods for molecular characterization.

Introduction

This compound (C₆H₅N₃) is a fundamental organic azide widely used in click chemistry, bioconjugation, and as a photoaffinity labeling reagent. Its utility is intrinsically linked to its photochemical properties, which are governed by its electronic transitions. Understanding the absorption spectrum of this compound is crucial for predicting its behavior upon irradiation. This guide compares the absorption maxima (λmax) obtained from experimental UV-Vis spectroscopy with the vertical excitation energies predicted by computational quantum chemistry methods, providing a valuable reference for spectroscopic analysis and the design of photochemical experiments.

Quantitative Data Comparison

The electronic absorption spectrum of this compound is characterized by distinct bands in the ultraviolet region, primarily arising from π → π* and n → π* transitions within the phenyl ring and the azide moiety. The table below summarizes the key spectral data from both experimental measurements and theoretical calculations.

ParameterExperimental (in Acetonitrile)[1]Theoretical (TD-DFT/B3LYP/6-31+G(d) in Acetonitrile)[1]
A-Band λmax 279 nm256 nm
A-Band Oscillator Strength (f) 0.02980.0352
B-Band λmax 248 nm245 nm
B-Band Oscillator Strength (f) 0.29850.3184

Summary: The theoretical calculations show good agreement with the experimental data, particularly for the high-intensity B-band.[1] The calculated λmax for the B-band (245 nm) is very close to the experimental value (248 nm).[1] The A-band shows a larger deviation between the theoretical (256 nm) and experimental (279 nm) values.[1] The oscillator strengths, which are proportional to the intensity of the absorption, are also well-reproduced by the calculations, correctly predicting the B-band to be significantly stronger than the A-band.[1]

Methodologies

The experimental absorption spectrum of this compound is typically recorded using a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of high-purity this compound is prepared in a UV-transparent solvent, such as acetonitrile, cyclohexane, or methanol.[1] The concentration is adjusted to ensure the absorbance values fall within the linear range of the Beer-Lambert law.

  • Instrumentation: A scanning UV-Vis spectrophotometer is used to measure the absorbance of the sample over a specific wavelength range (e.g., 200-400 nm).

  • Data Acquisition: A baseline spectrum of the pure solvent is recorded first and subtracted from the sample spectrum to correct for solvent absorption. The spectrum is then recorded, and the wavelengths of maximum absorbance (λmax) are identified.

  • Molar Absorptivity (ε) Determination: If the exact concentration and path length of the cuvette are known, the molar absorptivity can be calculated using the Beer-Lambert Law (A = εcl).

The theoretical absorption spectrum is predicted using quantum mechanical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT).

  • Ground-State Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation in the ground electronic state. This is typically performed using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31+G(d).[1]

  • Solvent Effects: To accurately model the solution-phase spectrum, solvent effects are included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[1]

  • Excitation Energy Calculation: Using the optimized ground-state geometry, the vertical excitation energies and corresponding oscillator strengths are calculated using TD-DFT.[2] This method provides information about the transitions from the ground state to various excited states.[3] The calculations yield the energies of these transitions (often in electronvolts, eV) and their probabilities (oscillator strengths).

  • Spectrum Simulation: The calculated excitation energies are converted to wavelengths (λ = 1239.8 / E [eV]) and plotted against the oscillator strengths to generate a theoretical spectrum. Each transition is often broadened with a Gaussian function to simulate the experimental band shape.

Visualization of Comparison Workflow

The logical flow for comparing experimental and theoretical absorption spectra is depicted in the diagram below.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_start Prepare this compound Solution exp_measure Measure UV-Vis Spectrum exp_start->exp_measure exp_data Extract λmax and Absorbance exp_measure->exp_data compare Compare Spectra (λmax, Intensity) exp_data->compare theo_start Build Molecular Model theo_opt Optimize Ground State Geometry (DFT) theo_start->theo_opt theo_calc Calculate Excitation Energies (TD-DFT) theo_opt->theo_calc theo_data Extract λmax and Oscillator Strength theo_calc->theo_data theo_data->compare conclusion Correlate Transitions & Validate Methods compare->conclusion

Caption: Workflow for comparing experimental and theoretical spectra.

Conclusion

The comparison between the experimental and theoretical absorption spectra of this compound reveals a strong correlation, validating the use of modern computational methods like TD-DFT for predicting the electronic properties of aryl azides. While minor discrepancies in the exact absorption maxima exist, the theoretical calculations successfully reproduce the key features of the spectrum, including the number of bands and their relative intensities.[1] This combined experimental and computational approach provides a powerful tool for understanding the photochemistry of this compound, aiding in the design of photosensitive materials and reagents for various scientific applications.

References

kinetic study of azidobenzene photoisomerization under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoisomerization kinetics of azidobenzene under various experimental conditions. The data presented is compiled from peer-reviewed studies to assist in the design and interpretation of experiments involving this versatile photoswitch.

Quantitative Data on this compound Photoisomerization

The efficiency and rate of this compound photoisomerization are highly dependent on the surrounding environment and experimental parameters. The following table summarizes key kinetic data, including quantum yields (Φ) and rate constants (k), under different conditions.

ConditionSolventExcitation Wavelength (nm)Quantum Yield (Φ_trans→cis_)Quantum Yield (Φ_cis→trans_)Rate Constant (k_obs_)Reference
Ambient LightingD₂OAmbient Lab Light--k_obs(TC): Varies with light intensity[1]
Ambient LightingDMSO-d₆Ambient Lab Light--k_obs(TC): Varies with light intensity[1]
UV IrradiationDichloromethane365---[2][3]
UV IrradiationDecane-0.11 (at room temp)-Temperature-dependent[4]
In DNAAqueous Buffer-0.036 (ssDNA), 0.0056 (dsDNA)-Sequence-dependent[5]

Note: The observed rate constants (k_obs_) for photoisomerization are often reported as pseudo-first-order rates and are dependent on the light intensity. Direct comparison of these values requires normalization for photon flux.

Experimental Protocols

The following sections detail the typical methodologies employed in studying the photoisomerization kinetics of this compound.

Sample Preparation
  • Solution Studies: this compound derivatives are dissolved in a spectroscopic grade solvent (e.g., methanol, acetonitrile, cyclohexane, water) to a desired concentration, typically in the micromolar range to ensure adherence to the Beer-Lambert law.[6] For sparingly soluble compounds, a stock solution in a solvent like DMSO can be prepared and then diluted into the aqueous buffer.[1]

  • Thin Film Preparation: For studies in the solid state, thin films can be prepared by spin-coating a solution of the this compound derivative mixed with a polymer (e.g., polyethylene oxide) onto a suitable substrate.[7]

Kinetic Measurements using UV-Vis Spectroscopy

A common and effective method for monitoring the kinetics of photoisomerization is UV-Vis absorption spectroscopy.[1][2]

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder is used. An external light source (e.g., UV lamp with filters, LED, or laser) is positioned to irradiate the sample within the spectrophotometer.[4][6]

  • Procedure:

    • The initial absorption spectrum of the trans-azidobenzene solution is recorded. The trans isomer typically has a strong π-π* transition in the UV region (~320-350 nm) and a weaker n-π* transition in the visible region.[6]

    • The sample is irradiated with UV light (e.g., 365 nm) to induce trans-to-cis isomerization.[7]

    • Absorption spectra are recorded at regular time intervals during irradiation until a photostationary state (PSS) is reached, where the rates of the forward and reverse reactions are equal.[1]

    • To study the cis-to-trans isomerization, the sample is then irradiated with visible light (e.g., >420 nm) or allowed to relax thermally in the dark.[7]

    • The change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients is monitored over time to determine the rate constants.

Data Analysis

The photoisomerization process is typically modeled as a pseudo-first-order reaction. The observed rate constant (k_obs_) can be determined by fitting the time-dependent absorbance data to an exponential function. The quantum yield (Φ) is a measure of the efficiency of the photoreaction and is calculated as the number of molecules isomerized per photon absorbed.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in this compound photoisomerization and a typical experimental workflow.

G cluster_photoisomerization Photoisomerization Pathway trans trans-Azidobenzene (Ground State, S0) trans_S1 trans-Azidobenzene (Excited State, S1/S2) trans->trans_S1 UV light (hν) CI Conical Intersection trans_S1->CI Rotation or Inversion CI->trans Relaxation cis cis-Azidobenzene (Ground State, S0) CI->cis Relaxation cis_S1 cis-Azidobenzene (Excited State, S1) cis_S1->CI Rotation or Inversion cis->trans Thermal Relaxation (Δ) cis->cis_S1 Visible light (hν')

Caption: Photoisomerization pathway of this compound.

G cluster_workflow Experimental Workflow A Sample Preparation (Solution or Thin Film) B Initial UV-Vis Spectrum (trans isomer) A->B C UV Irradiation (trans -> cis) B->C D Time-resolved UV-Vis Spectra C->D E Visible Light Irradiation or Thermal Relaxation (cis -> trans) D->E G Data Analysis (Rate Constants, Quantum Yields) D->G F Time-resolved UV-Vis Spectra E->F F->G

Caption: Experimental workflow for kinetic studies.

Photoisomerization Mechanism: Rotation vs. Inversion

The exact mechanism of this compound photoisomerization has been a topic of considerable debate, with two primary pathways proposed: rotation and inversion.[8][9]

  • Rotation: This mechanism involves the torsion of the C-N=N-C dihedral angle in the excited state.[9]

  • Inversion: This pathway proceeds through an in-plane movement of one of the nitrogen atoms, leading to a linear transition state.[8]

Current computational and experimental evidence suggests that the dominant pathway can depend on the specific electronic state that is excited (S1 vs. S2) and the substitution pattern on the azobenzene core.[8][9] For the S1 (n,π*) state, the rotational pathway is generally considered to be more favorable.[9]

References

comparing the performance of different ortho-substituted azobenzenes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ortho-substituted azobenzenes represent a significant advancement in the field of molecular photoswitches, offering enhanced control over isomerization properties critical for applications in photopharmacology, materials science, and beyond. The strategic placement of substituents at the ortho positions of the azobenzene core allows for fine-tuning of key performance indicators, including absorption spectra, thermal stability of the Z-isomer, and photoswitching quantum yields. This guide provides an objective comparison of the performance of various ortho-substituted azobenzenes, supported by experimental data and detailed methodologies.

Performance Comparison of Ortho-Substituted Azobenzenes

The utility of an azobenzene photoswitch is largely dictated by its photophysical properties. Ortho-substitution has been shown to significantly influence these parameters. For instance, ortho-fluorination can dramatically increase the half-life of the cis isomer and separate the n-π* transitions of the trans and cis isomers, enabling more efficient and selective photoswitching with visible light.[1][2][3] Similarly, tetra-ortho-substitution with methoxy groups can lead to a substantial red shift of the n-π* band of the trans isomer, allowing for photoswitching with green light.[2] The following tables summarize quantitative data for a selection of ortho-substituted azobenzene derivatives, offering a comparative overview of their performance characteristics.

Table 1: Photochemical Properties of Ortho-Fluoro and Ortho-Amino Substituted Azobenzenes

Compound/Substitutionλmax (E-isomer, nm)λmax (Z-isomer, nm)Z-isomer Thermal Half-life (t1/2)Solvent
ortho-fluoroazobenzene~320 (π-π), ~440 (n-π)~430 (n-π)Increased relative to unsubstitutedVarious
Tetra-ortho-fluoroazobenzeneNot specifiedNot specified~2 years (in DMSO)DMSO
ortho-aminoazobenzene~415 (π-π)Not specifiedDecreased relative to ortho-fluoroVarious
Combined ortho-fluoro and ortho-amino~435 (n-π*)Not specified15.2 secondsDMSO/HBSS buffer

Data synthesized from multiple sources, experimental conditions may vary.[1][3][4]

Table 2: Performance of Tetra-Ortho-Substituted Azobenzenes

SubstitutionE→Z Isomerization WavelengthZ→E Isomerization WavelengthZ-isomer Thermal Half-life (t1/2)Key Features
Tetra-ortho-methoxy530-560 nm (green light)Blue light~2.4 days (in aqueous solution)Red-shifted absorption, stable Z-isomer.[2][5]
Tetra-ortho-chloro~550 nm~430 nmNot specifiedEnables use of yellow or red light for Z-isomer generation.[6]
Tetra-ortho-fluoro>500 nm (green light)~410 nm (blue light)YearsHigh photoconversion rates, exceptional Z-isomer stability.[2][4]
Tetra-ortho-thiol (S-ethyl)Blue and green lightRed lightMinutes (in DMSO)Enhanced absorptivity in the visible region, resistance to reduction by glutathione.[7][8]

Experimental Protocols

The characterization of ortho-substituted azobenzene photoswitches involves a series of key experiments to determine their photochemical properties.

UV-Vis Spectroscopy for Monitoring Isomerization

Objective: To monitor the E→Z and Z→E isomerization of an azobenzene derivative and determine the photostationary state (PSS).

Materials:

  • Azobenzene derivative solution of known concentration in a suitable solvent (e.g., DMSO, acetonitrile, toluene).

  • Quartz cuvette (1 cm path length).

  • UV-Vis spectrophotometer.

  • Light sources for irradiation (e.g., LEDs or filtered lamps at specific wavelengths).

Procedure:

  • Record the initial UV-Vis absorption spectrum of the azobenzene solution, which is predominantly in the thermally stable E-form.

  • Irradiate the sample in the cuvette with a light source that induces E→Z isomerization (e.g., UV or visible light depending on the derivative).

  • Periodically record the UV-Vis spectrum during irradiation until no further changes are observed, indicating that the photostationary state (PSS) for that wavelength has been reached.

  • To observe the reverse Z→E isomerization, irradiate the sample at the PSS with a light source of a wavelength that favors the Z→E conversion.

  • Again, periodically record the UV-Vis spectra until the original spectrum of the E-isomer is restored or a new PSS is reached.

Determination of Thermal Half-Life (t1/2) of the Z-isomer

Objective: To determine the thermal stability of the Z-isomer by monitoring its relaxation back to the E-isomer in the dark.

Procedure:

  • Prepare a solution of the azobenzene derivative and irradiate it to achieve a high population of the Z-isomer (as determined by UV-Vis spectroscopy).

  • Place the cuvette in a thermostated holder in the dark to maintain a constant temperature.

  • Monitor the thermal back-isomerization by recording the UV-Vis spectrum at regular time intervals. The increase in the absorbance of the E-isomer's characteristic band or the decrease in the Z-isomer's band is followed.

  • The data is then analyzed using a first-order kinetic model to calculate the rate constant and the thermal half-life (t1/2).[9]

Visualizations

Experimental Workflow for Photoswitching Analysis

G cluster_0 Sample Preparation cluster_1 E-Z Isomerization cluster_2 Z-E Isomerization cluster_3 Thermal Relaxation A Dissolve azobenzene derivative in solvent B Record initial UV-Vis spectrum (E-isomer) A->B Place in cuvette C Irradiate with λ1 (E→Z) B->C D Monitor spectral changes until PSS1 C->D Intermittent spectra E Irradiate with λ2 (Z→E) D->E G Store sample in dark at constant T D->G After reaching PSS1 F Monitor spectral changes until PSS2 E->F Intermittent spectra H Record spectra over time G->H I Calculate thermal half-life (t1/2) H->I

Caption: Workflow for characterizing azobenzene photoswitching.

Generalized Signaling Pathway for Photopharmacology

G cluster_0 Inactive State cluster_1 Activation cluster_2 Active State cluster_3 Deactivation A Inactive Drug (E-azobenzene conjugate) C Light Irradiation (λ1) A->C Photoswitching B Biological Target (Receptor, Enzyme, etc.) E Drug-Target Interaction D Active Drug (Z-azobenzene conjugate) C->D D->E Binding G Light Irradiation (λ2) or Thermal Relaxation D->G Isomerization F Biological Response E->F G->A

Caption: Photopharmacological activation and deactivation cycle.

References

In Vitro Validation of Azidobenzene-Based Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of stimuli-responsive drug delivery systems has opened new frontiers in targeted therapy, with light-activatable platforms offering precise spatiotemporal control over drug release. Among these, azobenzene-based systems have garnered significant attention due to their reversible photoisomerization properties. This guide provides an objective comparison of the in vitro performance of azidobenzene-based drug delivery systems against other alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Azobenzene-containing nanocarriers utilize the reversible trans-cis isomerization of the azobenzene moiety upon exposure to specific wavelengths of light to trigger drug release. The stable trans isomer can be converted to the metastable cis isomer, typically by UV light, inducing a conformational change in the carrier that leads to the release of the encapsulated therapeutic agent. This process can often be reversed using visible light, allowing for pulsatile drug delivery. This guide delves into the critical in vitro validation assays—cytotoxicity, drug release kinetics, and cellular uptake—to assess the efficacy and biocompatibility of these systems, drawing comparisons with other light-responsive and non-responsive platforms.

Performance Comparison: Azobenzene vs. Alternatives

The in vitro efficacy of drug delivery systems is a critical determinant of their therapeutic potential. This section compares azobenzene-based systems with other platforms, such as spiropyran-based light-responsive systems and non-responsive poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.

Cytotoxicity Analysis

The cytotoxicity of the drug delivery system itself, as well as its drug-loaded counterpart, is a primary concern. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Drug Delivery SystemDrugCell LineIC50 (µg/mL) - No LightIC50 (µg/mL) - With LightReference
Azobenzene-Doxorubicin Micelles DoxorubicinK7M2wt (Osteosarcoma)> 2014.1 (UV light, 365 nm)[1]
Spiropyran-based System (Hypothetical) DoxorubicinK7M2wt (Osteosarcoma)> 20~15 (UV light)N/A
PLGA-Doxorubicin Nanoparticles DoxorubicinMCF-7 (Breast Cancer)0.80.8[2]
Free Doxorubicin DoxorubicinMCF-7 (Breast Cancer)0.50.5[2]
Azobenzene-based Polymeric Nanoparticles (Blank) N/ARL14 (Cardiomyocytes)LC50: > 2 mg/mLN/A[3][4]
Azobenzene-based Polymeric Nanoparticles (Blank) N/ANIH3T3 (Fibroblasts)LC50: > 1.28 mg/mLN/A[3][4]

Note: Spiropyran-based systems are another class of photo-responsive carriers. While direct head-to-head IC50 comparisons with azobenzene systems under identical conditions are limited in the reviewed literature, their light-triggered drug release mechanism suggests a similar trend of enhanced cytotoxicity upon light exposure. Blank azobenzene-based nanoparticles demonstrated low intrinsic toxicity.

Light-Triggered Drug Release

The ability to control the release of a therapeutic agent is the hallmark of a stimuli-responsive system. The following table summarizes the drug release profiles of different systems.

Drug Delivery SystemDrugTriggerRelease ConditionsCumulative Release (%)Time (hours)Reference
Azobenzene-Doxorubicin Liposomes DoxorubicinUV LightpH 7.4~40%10[5]
Azobenzene-Doxorubicin Liposomes DoxorubicinNo LightpH 7.4<10%10[5]
Porphyrin-Liposomal Doxorubicin DoxorubicinRed LightPhantomRelease initiated faster with higher fluenceN/A[3][6]
Doxorubicin Nanosponges DoxorubicinpH 5.5In vitro buffer~25%24[7]
Doxorubicin Nanosponges DoxorubicinpH 7.4In vitro buffer~13%24[7]

Note: Azobenzene-based systems exhibit a distinct light-dependent release profile. The porphyrin-liposomal system, another light-activated platform, demonstrates fluence-rate-dependent release kinetics. For comparison, a pH-sensitive nanosponge system shows enhanced release in an acidic environment, mimicking the tumor microenvironment.

Cellular Uptake Efficiency

Efficient internalization by target cells is crucial for the drug to reach its site of action. Cellular uptake can be quantified using techniques like flow cytometry and fluorescence microscopy.

Drug Delivery SystemCell LineUptake Measurement MethodKey FindingsReference
Azobenzene-functionalized Nanoparticles VariousFluorescence Microscopy/Flow CytometryUptake is concentration and time-dependent. Surface functionalization can enhance uptake.General finding
PLGA Nanoparticles MES-SA/Dx5 (Uterine Cancer)Flow Cytometry~7-fold higher Doxorubicin uptake compared to free drug.[8]
HER2-targeted PLGA-Doxorubicin Nanoparticles SKOV-3 (Ovarian Cancer)Flow CytometrySignificantly higher Doxorubicin uptake compared to non-targeted nanoparticles and free drug.[8]
TAT-conjugated PLGA Nanoparticles SKOV-3 (Ovarian Cancer)Fluorescence MicroscopyEfficient cellular uptake observed.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of drug delivery systems.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the drug-loaded nanoparticles, blank nanoparticles, and free drug in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a solvent vehicle as a control.

  • Incubation: Incubate the plates for 24-72 hours. For light-activated systems, expose the designated plates to the appropriate wavelength and duration of light at the beginning of the incubation period.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vitro Drug Release: Dialysis Method

The dialysis bag method is commonly used to study the in vitro release kinetics of drugs from nanoparticles.

  • Dialysis Membrane Preparation: Hydrate a dialysis membrane with a suitable molecular weight cut-off (MWCO) in the release medium.

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.

  • Assay Setup: Place the nanoparticle dispersion inside the dialysis bag (donor compartment) and seal it. Immerse the dialysis bag in a larger volume of release medium (receptor compartment) maintained at 37°C with constant stirring.

  • Light Exposure (for light-responsive systems): For the "light" group, irradiate the setup with the appropriate wavelength and intensity of light for a defined period or in a pulsatile manner. Keep the "dark" group protected from light.

  • Sampling: At predetermined time intervals, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh release medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Cellular Uptake Analysis: Fluorescence Microscopy

Fluorescence microscopy provides a qualitative and semi-quantitative assessment of nanoparticle internalization.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled nanoparticles (either the nanoparticle itself is fluorescent or it is loaded with a fluorescent dye) for a specific duration.

  • Washing: After incubation, wash the cells multiple times with PBS to remove non-internalized nanoparticles.

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). The cell nuclei and/or cytoplasm can be counterstained with fluorescent dyes like DAPI (blue) and Phalloidin (labels actin filaments, typically green or red), respectively.

  • Imaging: Mount the coverslips on microscope slides and visualize them using a fluorescence microscope.

  • Image Analysis: Analyze the images to observe the subcellular localization of the nanoparticles. The fluorescence intensity within the cells can be quantified using image analysis software to provide a semi-quantitative measure of uptake.

Visualizing the Processes: Diagrams

To better understand the mechanisms and workflows involved, the following diagrams are provided.

Mechanism of Action: Light-Triggered Drug Release

G cluster_system Azobenzene-Based Nanoparticle Trans Trans-Azobenzene (Stable) Cis Cis-Azobenzene (Metastable) Trans->Cis Isomerization Cis->Trans Isomerization NP_Unstable Nanoparticle (Unstable Conformation) Drug Encapsulated Drug NP_Stable Nanoparticle (Stable Conformation) NP_Stable->NP_Unstable Conformational Change Released_Drug Released Drug NP_Unstable->Released_Drug Drug Release UV_Light UV Light UV_Light->Trans Visible_Light Visible Light Visible_Light->Cis G A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Nanoparticles/Drug B->C D Incubate 24-72h (with/without light exposure) C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilizer F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I G Dox Doxorubicin Release from Nanoparticle Intercalation DNA Intercalation Dox->Intercalation Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage Intercalation->DNA_Damage Top2->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation DNA_Damage->Caspase Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

References

The Influence of the Microenvironment: A Comparative Study of Azobenzene Isomerization in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental sensitivity of molecular photoswitches is paramount. Azobenzene and its derivatives, cornerstones of photopharmacology and materials science, exhibit isomerization behaviors that are profoundly influenced by the surrounding solvent. This guide provides a comparative analysis of azobenzene isomerization, supported by experimental data and detailed methodologies, to aid in the rational design and application of these versatile molecules.

The reversible trans-cis isomerization of azobenzene, triggered by light, is the foundation of its utility as a molecular switch. However, the efficiency and kinetics of this process are not intrinsic properties of the molecule alone; they are intricately linked to the polarity and viscosity of the solvent.[1][2] The choice of solvent can dictate the dominant isomerization mechanism, impact the quantum yield of photoisomerization, and alter the rate of thermal relaxation back to the more stable trans-isomer.[3]

Quantitative Comparison of Isomerization Parameters in Various Solvents

The following table summarizes key quantitative data for the isomerization of unsubstituted azobenzene in a range of solvents. This data, compiled from multiple studies, highlights the significant impact of the solvent environment on the photophysical and kinetic properties of this fundamental photoswitch.

SolventDielectric Constant (ε)trans → cis Photoisomerization Quantum Yield (Φt→c)cis → trans Photoisomerization Quantum Yield (Φc→t)Thermal cis → trans Isomerization Rate Constant (kth) at 25°C (s-1)Activation Energy for Thermal Isomerization (Ea) (kJ/mol)
n-Hexane1.880.20 - 0.27[4]~0.54.8 x 10-595
Toluene2.38~0.25~0.485.5 x 10-594
Benzene2.280.230.475.2 x 10-594
Dichloromethane8.93--1.2 x 10-491
Acetone20.7--2.5 x 10-488
Ethanol24.55~0.11~0.453.0 x 10-487
Methanol32.70.11[5][6]0.46[5][6]3.5 x 10-486
Dimethyl sulfoxide (DMSO)46.7--4.2 x 10-485

Note: The quantum yields and rate constants can be influenced by the specific experimental conditions, including excitation wavelength and temperature. The data presented here are representative values from the literature.

Isomerization Mechanisms: A Tale of Two Pathways

The isomerization of azobenzene can proceed through two primary mechanisms: rotation around the N=N double bond or an inversion of one of the nitrogen atoms.[7][8] The solvent polarity plays a crucial role in determining which pathway is favored, particularly for the thermal cis-to-trans relaxation.

In nonpolar solvents, the inversion mechanism is generally considered to be the dominant pathway for thermal isomerization.[3] This pathway involves a semi-linear transition state and is less affected by the solvent's polarity.

Conversely, in polar solvents, the rotation mechanism, which proceeds through a more polar, charge-separated transition state, becomes more favorable.[9] This is particularly true for "push-pull" azobenzenes, which have electron-donating and electron-withdrawing groups that further stabilize the polar transition state in a polar environment, leading to a significant acceleration of the thermal isomerization rate.[9]

cluster_trans trans-Azobenzene cluster_cis cis-Azobenzene cluster_TS Transition State trans trans Rotation Rotation (Polar Solvents) trans->Rotation Δ (thermal) Inversion Inversion (Nonpolar Solvents) trans->Inversion Δ (thermal) cis cis cis->Rotation hν (light) or Δ (thermal) cis->Inversion hν (light) or Δ (thermal) Rotation->trans Rotation->cis Inversion->trans Inversion->cis

Caption: Isomerization pathways of azobenzene.

Experimental Protocols

Accurate and reproducible data are the bedrock of comparative studies. The following are detailed methodologies for key experiments used to characterize azobenzene isomerization.

Monitoring Photoisomerization using UV-Vis Spectroscopy

This protocol outlines the steps to monitor the trans-to-cis and subsequent cis-to-trans photoisomerization.[10][11]

Materials:

  • Azobenzene derivative solution of known concentration in the desired solvent.

  • Quartz cuvette (1 cm path length).

  • UV-Vis spectrophotometer.

  • Light source for trans-to-cis isomerization (e.g., 365 nm LED).

  • Light source for cis-to-trans isomerization (e.g., >420 nm visible light LED).

Procedure:

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the azobenzene solution in its thermally stable trans form.

  • trans-to-cis Isomerization: Irradiate the sample in the cuvette with the UV light source for a defined period (e.g., 30 seconds).

  • Spectral Measurement: Immediately after irradiation, record the UV-Vis spectrum.

  • Reaching the Photostationary State (PSS): Repeat steps 2 and 3 until no further significant changes in the spectrum are observed, indicating that the PSS has been reached.

  • cis-to-trans Isomerization: Irradiate the sample at the PSS with the visible light source.

  • Monitoring Back Isomerization: Record the UV-Vis spectra intermittently until the original spectrum of the trans isomer is restored.

A Prepare Azobenzene Solution B Record Initial (trans) Spectrum A->B C Irradiate with UV Light (e.g., 365 nm) B->C D Record Spectrum C->D E PSS Reached? D->E E->C No F Irradiate with Visible Light (e.g., >420 nm) E->F Yes G Record Spectrum F->G H trans-Isomer Recovered? G->H H->F No I End H->I Yes

Caption: Experimental workflow for UV-Vis monitoring.

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield is a critical measure of the efficiency of a photochemical reaction.[11]

Procedure:

  • Prepare a dilute solution of the azobenzene derivative with an absorbance of less than 0.1 at the irradiation wavelength.

  • Record the initial absorbance spectrum (A₀).

  • Irradiate the sample for a short time interval (t) during which only a small fraction of the molecules isomerize.

  • Record the absorbance spectrum (At) immediately after irradiation.

  • Determine the number of photons absorbed by the sample using a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode.[5]

  • Calculate the change in the number of molecules of the isomer using the change in absorbance and the molar extinction coefficients.

  • The quantum yield is the ratio of the number of molecules isomerized to the number of photons absorbed.

Measurement of Thermal cis-to-trans Isomerization Kinetics

This experiment quantifies the thermal stability of the cis-isomer.

Procedure:

  • Generate a high concentration of the cis-isomer by irradiating the sample at the λmax of the trans-isomer until the PSS is reached.

  • Place the cuvette in a temperature-controlled cell holder in the spectrophotometer, shielded from light.

  • Record the UV-Vis absorption spectrum at regular time intervals.

  • Monitor the increase in the absorbance of the trans-isomer's π-π* band or the decrease in the cis-isomer's n-π* band over time.

  • Plot the natural logarithm of the absorbance change versus time. The negative slope of the resulting linear fit gives the first-order rate constant (kth).

Conclusion

The solvent environment is a critical parameter in the design and application of azobenzene-based photoswitches. Solvent polarity, in particular, can dramatically alter both the photochemical and thermal isomerization pathways.[1] Nonpolar solvents generally favor a higher quantum yield for trans-to-cis photoisomerization, while polar solvents can significantly accelerate the thermal relaxation of "push-pull" azobenzenes.[10] A thorough understanding of these solvent effects, supported by robust experimental data, is essential for researchers aiming to harness the full potential of these remarkable molecular machines in diverse applications, from targeted drug delivery to the development of novel photoresponsive materials.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Azidobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Azidobenzene, a potentially hazardous organic azide. Adherence to these protocols is critical for ensuring a safe laboratory environment.

This compound and other organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a risk of explosion.[1] They are also recognized for their potential toxicity. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, compiled from various safety data sheets and guidelines.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of explosion or splash.[1]Protects against splashes, irritating vapors, and potential explosions.
Hand Protection Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile or butyl rubber) should be worn over a more robust inner glove.[1][2]Provides a dual barrier against skin contact. This compound can be absorbed through the skin and cause irritation.[3][4]
Body Protection A flame-resistant lab coat is mandatory. For larger quantities or higher-risk procedures, disposable Tyvek-type sleeves or a full chemical-resistant suit should be used.[3][4]Protects against skin contact and contamination of personal clothing. The flame-resistant property is crucial due to the flammable nature of this compound.[4]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1][4] If there is a risk of dust formation or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[2]Prevents inhalation of harmful vapors or dust. This compound may cause respiratory irritation.[4]
Foot Protection Closed-toe, chemical-resistant shoes are required.[5]Protects feet from spills and falling objects.
Additional Protection A blast shield must be placed between the user and the experimental setup, particularly during reactions or when heating.[6]Provides a physical barrier in the event of an explosion.

Experimental Protocol: Safe Handling of this compound

This protocol outlines a step-by-step methodology for safely handling this compound in a laboratory setting, from preparation through to the immediate post-experimental phase.

1. Preparation and Precautionary Measures:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]

  • Work Area Setup: Ensure the work area is clean and uncluttered. All manipulations of this compound must be performed within a certified chemical fume hood.[1][4]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Avoid Incompatibilities: Keep this compound away from heat, sparks, open flames, and strong oxidizing agents.[4][7] Do not use metal spatulas or tools that can cause friction or sparks; plastic or ceramic spatulas are recommended.[1][6]

2. Handling and Experimental Procedure:

  • Quantities: Work with the smallest feasible quantities of the material.[1]

  • Dispensing: When dispensing this compound, do so slowly and carefully to avoid generating aerosols or dust.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid direct flames. Monitor the temperature closely.

  • Reaction Monitoring: Continuously monitor the reaction for any signs of instability, such as a rapid increase in temperature or pressure.

  • Avoid Shock and Friction: Handle containers of this compound gently. Avoid dropping or subjecting them to impact. Be cautious with ground glass joints, as friction can be a source of initiation.[6]

3. Post-Experiment and Immediate Cleanup:

  • Quenching: If applicable to the procedure, quench any unreacted this compound in the reaction mixture to convert it to a more stable derivative, such as an amine, before workup.[8]

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. A common method for deactivating residual azides involves rinsing with a freshly prepared 10% sodium nitrite solution, followed by a 10% solution of dilute acetic acid, and then copious amounts of water. This should be performed in a fume hood.[1]

  • Waste Segregation: Immediately segregate all waste containing this compound into a clearly labeled, dedicated hazardous waste container.[1]

Disposal Plan

Proper disposal of this compound and related waste is critical to prevent accidents and environmental contamination.

  • Waste Collection: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.[1] Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste, as this can generate highly toxic and explosive hydrazoic acid or dangerously explosive metal azides.[1][8]

  • Waste Storage: Store the dedicated azide waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Method: The primary recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[2] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[2][4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from planning to disposal.

Azidobenzene_Workflow Start Start: Plan Experiment Prep Preparation: - Review SDS - Setup Fume Hood - Don PPE Start->Prep Proceed with Caution Handling Handling & Experiment: - Use Small Quantities - Controlled Conditions - Monitor Reaction Prep->Handling Begin Experiment Post_Exp Post-Experiment: - Quench Reaction - Decontaminate Glassware Handling->Post_Exp Reaction Complete Disposal Waste Disposal: - Segregate Waste - Label Container - Professional Disposal Post_Exp->Disposal Generate Waste End End: Secure Lab Disposal->End Final Step

A logical workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。